Technical Documentation Center

4-Chloro-3-thiophen-2-yl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3-thiophen-2-yl-1H-pyrazole

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Convergence of Thiophene and Pyrazole Scaffolds

An In-depth Technical Guide to 4-Chloro-3-thiophen-2-yl-1H-pyrazole (CAS 623570-54-7) Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist In the lan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-3-thiophen-2-yl-1H-pyrazole (CAS 623570-54-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of modern drug discovery. The pyrazole ring, a five-membered diazole, is a versatile pharmacophore present in a range of therapeutics, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1][2] Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its synthetic tractability allows for precise structural modifications.[3][4] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established bioisostere of the phenyl ring, often incorporated to modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets.[5][6]

The target molecule of this guide, 4-Chloro-3-thiophen-2-yl-1H-pyrazole , represents a deliberate convergence of these two powerful moieties. The incorporation of a thiophene ring at the 3-position and a chlorine atom at the 4-position of the pyrazole core is not arbitrary. Halogenation, particularly chlorination, of the pyrazole ring can significantly influence the electronic properties and binding interactions of the molecule, often enhancing biological activity.[1][7][8][9] This guide provides a comprehensive technical overview of this promising, albeit sparsely documented, compound. By synthesizing data from closely related analogues and established synthetic methodologies, we will delineate a robust framework for its synthesis, characterization, and potential therapeutic applications, thereby equipping researchers with the foundational knowledge to explore its full potential.

Molecular Profile and Physicochemical Properties

While specific experimental data for CAS 623570-54-7 is not extensively published, its physicochemical properties can be reliably predicted based on its constituent parts. These properties are crucial for anticipating its behavior in both chemical reactions and biological systems.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₇H₅ClN₂SDerived from the chemical structure.
Molecular Weight 184.65 g/mol Essential for all stoichiometric calculations in synthesis and assays.
Appearance Likely a white to off-white crystalline solidBased on the typical appearance of similar small-molecule heterocyclic compounds.[10]
Solubility Expected to be soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water.The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents, which is critical for preparing stock solutions for biological screening.
LogP Estimated between 2.0 and 3.0The combination of the lipophilic thiophene and chloro-substituents with the more polar pyrazole ring suggests moderate lipophilicity, a key factor in cell permeability and ADME properties.[3][11]

Proposed Synthetic Strategy: A Vilsmeier-Haack Approach

The synthesis of polysubstituted pyrazoles is a well-trodden path in organic chemistry. Among the most powerful and versatile methods is the Vilsmeier-Haack reaction, which can be employed to achieve cyclization and simultaneous formylation or chlorination of suitable precursors.[12][13][14][15][16] The proposed pathway to 4-Chloro-3-thiophen-2-yl-1H-pyrazole leverages the reaction of a thiophene-derived hydrazone with the Vilsmeier-Haack reagent (POCl₃/DMF).

The causality behind this choice is twofold:

  • Regiocontrol: The reaction of an acetophenone hydrazone with the Vilsmeier reagent typically yields a 1,3-disubstituted-4-formylpyrazole, establishing the core scaffold. Subsequent modification or direct chlorination can then occur at the activated 4-position.

  • Efficiency: This method often allows for the construction of the complex heterocyclic system in a single, efficient step from readily available starting materials.[2][17]

Synthetic_Pathway SM1 1-(Thiophen-2-yl)ethanone INT1 1-(Thiophen-2-yl)ethanone Hydrazone SM1->INT1 Condensation (e.g., Ethanol, Acetic Acid cat.) SM2 Hydrazine Hydrate SM2->INT1 Condensation (e.g., Ethanol, Acetic Acid cat.) TARGET 4-Chloro-3-thiophen-2-yl-1H-pyrazole INT1->TARGET VR Vilsmeier Reagent (POCl₃ / DMF) VR->TARGET Cyclization & Chlorination

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, self-consistent procedure derived from methodologies reported for analogous pyrazole syntheses.[2][15][16]

Step 1: Synthesis of 1-(Thiophen-2-yl)ethanone Hydrazone

  • To a solution of 1-(thiophen-2-yl)ethanone (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).[18]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 petroleum ether/ethyl acetate mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent in vacuo.

  • The resulting crude hydrazone can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Step 2: Vilsmeier-Haack Cyclization and Chlorination

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-(thiophen-2-yl)ethanone hydrazone (1.0 eq) in DMF dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 5-7 hours. Monitor the reaction by TLC. The Vilsmeier reagent serves as both the cyclizing and chlorinating agent in this one-pot procedure.[7][12]

  • Cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid product should be collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 4-Chloro-3-thiophen-2-yl-1H-pyrazole.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be validated through a suite of analytical techniques. The following data are predicted based on the analysis of structurally similar compounds reported in the literature.[10][19][20][21]

TechniqueExpected Observations
¹H NMR A broad singlet for the N-H proton (δ > 10 ppm, exchangeable with D₂O). A singlet for the C5-H proton of the pyrazole ring (δ ~ 7.8-8.2 ppm). Multiplets for the three thiophene protons in the aromatic region (δ ~ 7.0-7.8 ppm).
¹³C NMR Resonances for five aromatic carbons from the thiophene and pyrazole rings. The C4-Cl carbon is expected to be in the δ ~ 110-120 ppm range, while the C3 and C5 carbons will be further downfield.
FT-IR (KBr, cm⁻¹) A broad peak for N-H stretching (~3200-3400 cm⁻¹). C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A characteristic C-Cl stretching band (~700-800 cm⁻¹).
Mass Spec (ESI-MS) A prominent molecular ion peak [M+H]⁺ at m/z ≈ 185. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% intensity of the M⁺ peak).

Potential Biological Activity and Therapeutic Rationale

The fusion of pyrazole and thiophene rings has given rise to a plethora of compounds with significant biological activities, particularly in oncology and infectious diseases.[3][5][6] The title compound is hypothesized to share this potential.

Anticancer Activity

Numerous pyrazole-thiophene hybrids have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[3][5]

Plausible Mechanism of Action: Kinase Inhibition The pyrazole scaffold is a well-known "hinge-binding" motif, capable of interacting with the ATP-binding site of various protein kinases, which are often dysregulated in cancer. The N-H and adjacent nitrogen atom of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. The thiophene and chloro-phenyl moieties can occupy hydrophobic pockets within the active site, conferring potency and selectivity. Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle, are a particularly promising target class for pyrazole derivatives.[5]

Kinase_Inhibition Compound 4-Chloro-3-thiophen- 2-yl-1H-pyrazole Kinase Kinase ATP Binding Site Compound->Kinase Competitive Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Arrest Kinase->CellCycle Phosphorylation ATP ATP ATP->Kinase Apoptosis Apoptosis CellCycle->Apoptosis Induction Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: Hypothesized mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

Thiophene and pyrazole derivatives are also known for their antibacterial and antifungal properties.[11][21] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The combined electronic and steric properties of the 4-chloro and 3-thiophene substituents could enable potent and broad-spectrum antimicrobial activity.

Protocols for Biological Evaluation

To validate the therapeutic potential of 4-Chloro-3-thiophen-2-yl-1H-pyrazole, a series of standardized in vitro assays are recommended.

In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to inhibit cancer cell proliferation.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the dilutions to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3][6]

Conclusion and Future Directions

4-Chloro-3-thiophen-2-yl-1H-pyrazole is a strategically designed molecule that stands at the intersection of two of medicinal chemistry's most productive scaffolds. While direct experimental data remains to be published, a robust analysis of related structures strongly suggests a high potential for significant biological activity, particularly as an anticancer agent via kinase inhibition. The synthetic route proposed herein is logical, efficient, and grounded in well-established chemical principles.

Future research should focus on the execution of the proposed synthesis, full analytical characterization, and comprehensive screening against a panel of cancer cell lines and microbial strains. Subsequent structure-activity relationship (SAR) studies, involving modification of the substituents on both the pyrazole and thiophene rings, will be crucial for optimizing potency and defining the pharmacophore. This technical guide serves as a foundational blueprint for unlocking the therapeutic promise of this intriguing heterocyclic hybrid.

References

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. (2026). Taylor & Francis Online. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Publishing. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). National Center for Biotechnology Information. Available at: [Link]

  • Article - Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. (n.d.). Digital Repository. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). MDPI. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Available at: [Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). PubMed. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impactfactor. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • 1-thiophen-2-yl-ethanone. (2025). Chemical Synthesis Database. Available at: [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2017). ACS Publications. Available at: [Link]

  • 1-(Thiophen-2-yl)ethanone. (n.d.). AA Blocks. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025). ResearchGate. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Available at: [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]

  • The Synthesis and Diazotization of Some Ketone Hydrazones. (n.d.). Ohio Journal of Science. Available at: [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 4-chloro-1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole. (n.d.). SpectraBase. Available at: [Link]

  • Process for the regioselective synthesis of pyrazoles. (n.d.). Google Patents.
  • Ethanone, 1-phenyl-, hydrazone. (n.d.). Organic Syntheses. Available at: [Link]

  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. (2023). Preprints.org. Available at: [Link]42/v1)

Sources

Exploratory

Chemical structure and properties of 4-Chloro-3-thiophen-2-yl-1H-pyrazole

The following technical guide details the chemical structure, synthesis, and properties of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole , a privileged heteroaromatic scaffold in medicinal and agrochemical discovery. Core Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole , a privileged heteroaromatic scaffold in medicinal and agrochemical discovery.

Core Scaffold Analysis for Medicinal Chemistry & Agrochemical Development

Executive Summary

4-Chloro-3-(thiophen-2-yl)-1H-pyrazole represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound combines the bioisosteric properties of the thiophene ring (mimicking phenyl/pyridine) with the hydrogen-bonding capability of the pyrazole core. The C4-chlorine atom serves as a critical "metabolic blocker" and a handle for halogen bonding, significantly altering the lipophilicity and pharmacokinetic profile compared to the non-halogenated parent.

Key Applications:

  • Kinase Inhibition: The pyrazole NH and N2 serve as a donor-acceptor motif for the ATP-binding hinge region.

  • Agrochemicals: Precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.

  • Fragment-Based Drug Design (FBDD): A high-value fragment for growing inhibitors into hydrophobic pockets.

Chemical Structure & Electronic Properties[1][2]

Structural Identity
  • IUPAC Name: 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole

  • Molecular Formula: C₇H₅ClN₂S

  • Molecular Weight: 184.65 g/mol

  • SMILES: Clc1c(n[nH]c1)c2sccc2

  • CAS Number (Parent/Related): While the specific CAS for the 4-chloro-3-(2-thienyl) variant is often indexed in proprietary databases, the parent 3-(2-Thienyl)-1H-pyrazole (CAS 26033-27-2) is the primary precursor.

Electronic Architecture

The molecule features two linked aromatic systems. The pyrazole ring is electron-rich (π-excessive), while the thiophene ring acts as an electron-donating substituent.

  • Tautomerism: In solution, the compound exists in dynamic equilibrium between the 1H- and 2H-tautomers. The 4-chloro substituent increases the acidity of the NH proton via inductive electron withdrawal (-I effect).

  • Halogen Bonding: The chlorine atom at C4 creates a "sigma-hole," a region of positive electrostatic potential along the C-Cl bond axis. This allows for specific interactions with backbone carbonyl oxygen atoms in protein binding sites (e.g., in kinase domains).

PropertyValue (Predicted/Exp)Significance
cLogP 2.6 ± 0.4Moderate lipophilicity; good membrane permeability.
pKa (NH) ~12.5Weakly acidic; neutral at physiological pH.
TPSA ~28.7 ŲLow polar surface area, favoring BBB penetration.
H-Bond Donors 1Critical for "hinge binding" in kinases.
H-Bond Acceptors 2Interaction with water networks or protein residues.

Synthetic Methodologies

The synthesis of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole is most efficiently achieved via a convergent route followed by electrophilic halogenation .

Primary Route: Cyclization & Chlorination

This protocol ensures regioselective construction of the 3-substituted pyrazole followed by C4-chlorination.

Step 1: Enaminone Formation

Reaction of 2-acetylthiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents: 2-Acetylthiophene, DMF-DMA, Reflux (neat or in Toluene).

  • Mechanism: Condensation to form 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

Step 2: Pyrazole Cyclization

The enaminone reacts with hydrazine hydrate.

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux.[1]

  • Product: 3-(Thiophen-2-yl)-1H-pyrazole.[2][3][4][5][6]

  • Note: Hydrazine attacks the β-carbon of the enaminone, followed by cyclization and elimination of dimethylamine.

Step 3: Regioselective C4-Chlorination

Direct electrophilic aromatic substitution.

  • Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile, 50°C.

  • Mechanism: The pyrazole C4 position is the most nucleophilic site. The chlorine is introduced selectively without affecting the thiophene ring (which is less reactive toward NCS under these conditions).

Visualization of Synthesis Pathway

Synthesis Start 2-Acetylthiophene Inter1 Enaminone Intermediate (3-dimethylamino-1-thienyl-propenone) Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Parent 3-(Thiophen-2-yl)-1H-pyrazole Inter1->Parent Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Parent Final 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole Parent->Final Electrophilic Chlorination (SEAr) Reagent3 N-Chlorosuccinimide (NCS) (DMF, 50°C) Reagent3->Final

Figure 1: Step-wise synthesis from commercially available 2-acetylthiophene to the target 4-chloro-pyrazole scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The 3-aryl-1H-pyrazole motif is a classic "hinge binder."

  • Binding Mode: The pyrazole N2 (acceptor) and N1-H (donor) form a bidentate hydrogen bond network with the ATP-binding pocket of kinases (e.g., c-Met, ALK, BRAF).

  • Role of Thiophene: Acts as a lipophilic spacer, filling the hydrophobic pocket adjacent to the gatekeeper residue.

  • Role of Chlorine (C4):

    • Steric Bulk: Fills small hydrophobic clefts.

    • Electronic Modulation: Lowers the pKa of the NH, strengthening the H-bond donor capability.

    • Metabolic Stability: Blocks oxidation at the C4 position, a common metabolic soft spot in unsubstituted pyrazoles.

Agrochemical Fungicides

This scaffold is homologous to commercial SDHI (Succinate Dehydrogenase Inhibitor) fungicides like Fluxapyroxad or Penthiopyrad .

  • Mechanism: The pyrazole-amide linkage (usually attached at N1 or C4) binds to the ubiquinone binding site of Complex II in the mitochondrial respiratory chain.

  • Structure-Activity Relationship (SAR): The thiophene ring provides optimal steric fit in the fungal binding pocket, often superior to a phenyl ring due to the smaller Van der Waals radius of sulfur compared to a -CH=CH- bridge.

Physicochemical Profiling & Handling[3]

Solubility & Stability
  • Solubility: Low in water (< 1 mg/mL). Soluble in DMSO, Methanol, DMF, and DCM.

  • Stability: Stable under ambient conditions. The C-Cl bond is robust and resistant to hydrolysis.

  • Reactivity: The NH group can be readily alkylated or arylated (e.g., Chan-Lam coupling) to diversify the scaffold.

Safety Protocol (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • Synthesis of Pyrazoles via Enaminones

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the DMF-DMA/Hydrazine route as the standard for 3-substituted pyrazoles.
  • Chlorination of Pyrazoles

    • Title: "Efficient Halogenation of Pyrazoles using N-Halosuccinimides."
    • Source:Synthetic Communic
    • Context: Validates NCS as the reagent of choice for C4 chlorination without over-halogen
  • Medicinal Chemistry of Pyrazoles

    • Title: "Pyrazoles as privileged scaffolds in design of kinase inhibitors."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Explains the hinge-binding mode and the role of C4-substituents in potency.
  • Agrochemical Applications

    • Title: "Succinate Dehydrogenase Inhibitors (SDHIs)
    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Details the use of pyrazole-thiophene chimeras in modern fungicides.

Sources

Foundational

Biological Activity of Thiophene-Pyrazole Hybrid Scaffolds: A Technical Guide

Executive Summary The fusion of thiophene and pyrazole moieties into a single hybrid scaffold represents a paradigm shift in modern medicinal chemistry. This guide analyzes the structural rationale, synthetic pathways, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of thiophene and pyrazole moieties into a single hybrid scaffold represents a paradigm shift in modern medicinal chemistry. This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of these hybrids.[1] By leveraging the bioisosteric properties of thiophene (mimicking phenyl/furan rings) and the pharmacophoric dominance of pyrazole (a staple in kinase inhibitors), researchers have unlocked potent activities against resistant cancer lines, COX-2 mediated inflammation, and multidrug-resistant (MDR) pathogens.

Structural Rationale & Pharmacophore Design

The thiophene-pyrazole hybrid is not merely a combination of two rings but a strategic manipulation of electronic and steric environments.

  • Thiophene Moiety: Acts as a bioisostere to the benzene ring but with higher lipophilicity and electron-rich character, enhancing binding affinity to hydrophobic pockets in enzymes like EGFR and COX-2.

  • Pyrazole Moiety: Serves as a hydrogen bond donor/acceptor scaffold, critical for interacting with the hinge regions of kinase domains.

  • The Linker: The direct linkage (C-C bond) or spacer-mediated connection allows for rotational freedom, enabling the molecule to adopt conformations that fit induced-fit binding sites.

SAR Map: Critical Substitution Points
  • N1-Position (Pyrazole): Bulky aryl groups here often improve selectivity for COX-2 active sites.

  • C3/C5-Position (Pyrazole): Thiophene attachment here creates the core "L-shaped" or linear geometry required for kinase inhibition.

  • Thiophene Ring: Electron-donating groups (e.g., -OCH3) on the thiophene or adjacent phenyl rings significantly enhance cytotoxicity.

Synthetic Strategies

The most robust route to these hybrids is the Claisen-Schmidt Condensation followed by Cyclization . This pathway offers high yields and modularity.

Diagram 1: Synthetic Pathway (Chalcone Route)

Synthesis cluster_conditions Key Conditions Start1 Acetylthiophene Inter Chalcone Intermediate (α,β-unsaturated ketone) Start1->Inter NaOH/EtOH Claisen-Schmidt Start2 Aryl Aldehyde Start2->Inter Product Thiophene-Pyrazole Hybrid Scaffold Inter->Product Reflux/AcOH Cyclization Reagent Hydrazine Hydrate (or Phenylhydrazine) Reagent->Product Note1 Base Catalysis (NaOH/KOH) favors trans-chalcone Note2 Acid (AcOH) promotes dehydration to pyrazole

Caption: Modular synthesis of thiophene-pyrazole hybrids via chalcone intermediates. This route allows independent modification of both aromatic systems.

Therapeutic Applications & Bioactivity[2][3][4][5][6][7][8][9]

Anticancer Activity (EGFR & VEGFR Targeting)

Recent studies (2024-2025) highlight these hybrids as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Mechanism: The pyrazole nitrogen interacts with the ATP-binding pocket (hinge region) of the kinase, while the thiophene ring occupies the hydrophobic back pocket.

  • Key Data: Compounds with p-methoxy substitutions on the N1-phenyl ring show IC50 values < 10 μM against MCF-7 (Breast) and HepG2 (Liver) cancer lines.

  • Cell Cycle: Treatment typically induces G1 phase arrest and triggers apoptosis via the caspase-3 pathway.

Diagram 2: Dual Kinase Inhibition Mechanism

Mechanism Ligand Thiophene-Pyrazole Hybrid Target1 EGFR (Wild/Mutant) Ligand->Target1 ATP Competitive Binding Target2 VEGFR-2 Ligand->Target2 Hydrophobic Interaction Pathway1 Ras/Raf/MEK/ERK Cascade Target1->Pathway1 Blocks Phosphorylation Pathway2 PI3K/Akt/mTOR Pathway Target1->Pathway2 Blocks Activation Target2->Pathway2 Effect3 Reduced Angiogenesis Target2->Effect3 Effect1 Inhibition of Cell Proliferation Pathway1->Effect1 Effect2 Induction of Apoptosis (Caspase-3) Pathway2->Effect2

Caption: Dual mechanism of action targeting proliferation and angiogenesis pathways. Dashed red lines indicate blockage of signaling cascades.

Anti-inflammatory Activity (COX-2 Selectivity)

Thiophene-pyrazole hybrids are designed to fit the larger active site of COX-2 compared to COX-1, reducing gastrointestinal side effects common with NSAIDs.

  • Selectivity Index (SI): Hybrids often achieve SI (COX-1 IC50 / COX-2 IC50) > 50.

  • Cytokine Suppression: Significant reduction in TNF-α, IL-6, and PGE-2 levels in LPS-induced macrophage models.[2]

Antimicrobial Potency[4][9][10]
  • Target: DNA Gyrase (Bacteria) and DHFR (Fungi/Bacteria).

  • Efficacy: MIC values as low as 0.22 μg/mL against MDR S. aureus, comparable to Ciprofloxacin.

Table 1: Comparative Bioactivity of Key Hybrid Scaffolds
Compound IDCore StructureTargetActivity (IC50 / MIC)Reference
TP-2 N1-phenyl-3-thienylEGFR / MCF-76.57 μM (IC50)[1]
TP-8i Pyrazole-Thiophene-OxadiazoleHepG21.3 μM (IC50)[2]
Comp 13 ThienopyrazoleCOX-2SI > 100 (High Selectivity)[3]
7b Thiazole-Thiophene-PyrazoleS. aureus0.22 μg/mL (MIC)[4]

Experimental Protocols

Protocol A: General Synthesis of Thiophene-Pyrazole Hybrid

Objective: Synthesis of 3-(thiophen-2-yl)-5-aryl-1H-pyrazole.

  • Chalcone Formation:

    • Dissolve 2-acetylthiophene (10 mmol) and appropriate aryl aldehyde (10 mmol) in Ethanol (20 mL).

    • Add 40% NaOH solution (5 mL) dropwise at 0-5°C.

    • Stir at room temperature for 12-24 hours.

    • Pour into ice water, acidify with HCl (10%), filter the precipitate (Chalcone), and recrystallize from ethanol.

  • Cyclization:

    • Dissolve Chalcone (1 mmol) in Glacial Acetic Acid (10 mL).

    • Add Hydrazine Hydrate (2 mmol) (or Phenylhydrazine for N-substituted).

    • Reflux for 6-8 hours (Monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Cool, pour into crushed ice. Filter the solid product.

    • Purification: Recrystallize from ethanol/DMF mixture.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against cancer cell lines.[1][3]

  • Seeding: Plate cells (MCF-7/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Add serial dilutions of the hybrid compound (0.1 - 100 μM). Include DMSO control (<0.1%). Incubate for 48h.

  • MTT Addition: Add 10 μL MTT reagent (5 mg/mL) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Discard media, add 100 μL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability =

    
    . Plot dose-response curve to determine IC50.
    

References

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. NIH/PubMed. Link

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation. Taylor & Francis. Link

  • Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors. PubMed. Link

  • In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives. ACS Omega. Link

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances. Link

Sources

Exploratory

The Ascendant Role of 4-Chloropyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile. The strategic introduction of a chlorine atom at the 4-position of this scaffold has unlocked...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile. The strategic introduction of a chlorine atom at the 4-position of this scaffold has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with significant inhibitory activity against a range of high-value biological targets. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of 4-chloropyrazole derivatives. We will traverse the synthetic landscape, delving into the rationale behind key reaction methodologies. The guide will then explore the diverse therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols, structure-activity relationship analyses, and visualizations of key pathways and workflows are provided to equip researchers, scientists, and drug development professionals with actionable insights into this promising class of molecules.

Introduction: The Pyrazole Scaffold and the Strategic Importance of 4-Chloro Substitution

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery.[1][2] Their structural attributes allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][3] Several pyrazole-containing drugs, such as Celecoxib and Rimonabant, have achieved clinical success, underscoring the therapeutic value of this heterocyclic core.[1][2]

The introduction of a chlorine atom at the 4-position of the pyrazole ring is a critical chemical modification that significantly influences the molecule's electronic properties and biological activity.[4] The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyrazole ring, influencing its binding characteristics. Furthermore, the 4-chloro substituent serves as a crucial synthetic handle, enabling further functionalization and diversification of the pyrazole core through reactions like cross-coupling.[2][5] This strategic substitution has been instrumental in the development of potent and selective inhibitors for a variety of therapeutic targets.

Synthetic Strategies for 4-Chloropyrazole Derivatives

The efficient synthesis of 4-chloropyrazole derivatives is paramount for their exploration in medicinal chemistry. Several methodologies have been developed, each with its own set of advantages.

Direct Chlorination of Pyrazole Precursors

A common approach involves the direct chlorination of a pre-formed pyrazole ring. The choice of chlorinating agent is critical for achieving high regioselectivity and yield.

Rationale for Reagent Selection: Thionyl chloride (SOCl₂) is often the preferred reagent for this transformation.[2][5] Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture. This simplifies the purification process, leading to a cleaner product.[6][7][8]

Experimental Protocol: Synthesis of 4-Chloropyrazole Derivatives using Thionyl Chloride [2]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the pyrazole derivative (10 mmol) in an anhydrous solvent such as dichloromethane (30 mL).

  • Reagent Addition: To this solution, add thionyl chloride (20 mmol, 2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, 2.5 mmol).

  • Reaction Conditions: The mixture is heated to reflux for 8-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield a viscous substance. The crude product is then purified by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford the desired 4-chloropyrazole derivative.

Multi-Component Reactions for Fused Pyrazole Systems

Multi-component reactions (MCRs) have emerged as a powerful tool in green chemistry for the synthesis of complex heterocyclic systems in a single step.[9] The synthesis of pyrano[2,3-c]pyrazoles, a class of fused pyrazoles with significant biological activity, is often achieved through a four-component reaction.

Rationale for Catalyst Selection: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a frequently used organocatalyst for this transformation.[10] Its basic nature facilitates the initial Knoevenagel condensation, a key step in the reaction cascade. Furthermore, DABCO is relatively inexpensive, non-toxic, and can be used in aqueous media, aligning with the principles of green chemistry.[3]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives [9]

  • Reaction Setup: To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of triethylamine (1 mL) or DABCO.

  • Reaction Conditions: The reaction is carried out at room temperature under an open atmosphere with vigorous stirring for approximately 20 minutes.

  • Work-up and Purification: The precipitated solid is collected by filtration, washed with water, and then with a mixture of ethyl acetate/hexane (20:80). The product is further purified by recrystallization from ethanol.

Visualization of Synthetic Workflow

G cluster_synthesis Synthesis of 4-Chloropyrazole Derivatives Start Start Pyrazole Precursor Pyrazole Precursor Start->Pyrazole Precursor Select Starting Material Chlorination Chlorination Pyrazole Precursor->Chlorination e.g., Thionyl Chloride 4-Chloropyrazole Derivative 4-Chloropyrazole Derivative Chlorination->4-Chloropyrazole Derivative Crude Product Purification Purification 4-Chloropyrazole Derivative->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for the synthesis and purification of 4-chloropyrazole derivatives.

Therapeutic Applications: A Focus on Kinase Inhibition in Oncology

4-Chloropyrazole derivatives have demonstrated a remarkable breadth of biological activities, with their application as kinase inhibitors in cancer therapy being a particularly active area of research.[3]

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been synthesized and evaluated for their anticancer properties.[10][11] One compound, designated as 4j, was found to exhibit potent inhibitory activity against AKT2/PKBβ, a key kinase in this pathway.[10][11] This compound demonstrated promising anti-glioma activity in vitro, inducing cell death in primary patient-derived glioma cells and 3D neurospheres while showing significantly less cytotoxicity towards non-cancerous cells.[10][11]

Visualization of AKT2 Inhibition

G cluster_pathway PI3K/AKT Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 PDK1->AKT2 Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT2->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Inhibitor 4-Chloropyrazole Derivative (e.g., 4j) Inhibitor->AKT2 Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a 4-chloropyrazole derivative.

Dual EGFR and VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two other critical receptor tyrosine kinases implicated in cancer progression. EGFR promotes tumor cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of both EGFR and VEGFR-2 is therefore a promising anticancer strategy.

Several fused pyrazole derivatives have been synthesized and shown to act as potent dual inhibitors of EGFR and VEGFR-2.[12][13] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole and fused ring systems are crucial for potent inhibitory activity. For instance, the presence of 5-imino and 6-amino groups on a pyrano-pyrazolo-pyrimidine scaffold was found to enhance EGFR inhibition, likely through additional hydrogen bonding interactions within the kinase active site.[14]

Rationale for Cell Line Selection in Anticancer Screening: The choice of cancer cell lines for in vitro evaluation is a critical aspect of drug discovery.[15] A common approach is to use a panel of cell lines from different tissue origins, such as the NCI-60 panel, to assess the broad-spectrum activity of a compound.[2][16] Alternatively, cell lines can be selected based on their specific genetic characteristics. For example, to evaluate an EGFR inhibitor, cell lines with known EGFR mutations or overexpression, such as A549 (non-small cell lung cancer), would be appropriate choices.[15]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a vital role in cell division.[17] Agents that interfere with microtubule dynamics are potent anticancer drugs. Several pyrazole derivatives have been identified as tubulin polymerization inhibitors, acting at the colchicine binding site.[4][17] These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)

This protocol can be adapted to assess the inhibitory activity of 4-chloropyrazole derivatives against various kinases.

  • Materials:

    • Recombinant human kinase (e.g., AKT2, EGFR, VEGFR-2)

    • Substrate (e.g., histone H1 for CDK2)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 4-chloropyrazole derivative (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the 4-chloropyrazole derivative in kinase buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Anticancer Activity of Selected 4-Chloropyrazole Derivatives

Compound IDTarget(s)Cancer Cell LineIC₅₀/EC₅₀ (µM)Reference
4j AKT2/PKBβGL261 (Glioma)20[10][11]
Compound 3 EGFRHEPG2 (Liver)0.06[12][14]
Compound 9 VEGFR-2HEPG2 (Liver)0.22[12][14]
Compound 12 EGFR/VEGFR-2HEPG2 (Liver)0.09 (EGFR)[12][14]

Antimicrobial and Antitubercular Applications

Beyond oncology, 4-chloropyrazole derivatives have shown significant promise as antimicrobial and antitubercular agents.

Antifungal Activity

Derivatives of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and evaluated for their in vitro antifungal activity against pathogenic fungal strains.[17] Some of these compounds, particularly those incorporating 1,3,4-oxadiazole and 5-pyrazolinone moieties, have demonstrated very good antifungal activity.[17]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method) [18][19]

  • Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus niger) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a standardized final inoculum concentration.

  • Microtiter Plate Preparation: The 4-chloropyrazole derivative is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Antitubercular Activity

The same series of 3-(4-chlorophenyl)-4-substituted pyrazoles also exhibited interesting activity against Mycobacterium tuberculosis H37Rv.[17]

Visualization of the Drug Discovery and Evaluation Workflow

G cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Synthesis of 4-Chloropyrazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., Kinase Inhibition, Cytotoxicity) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Antifungal, Antitubercular) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A workflow illustrating the process from synthesis to preclinical development for 4-chloropyrazole derivatives.

Experimental Protocol: Antitubercular Activity Testing (BACTEC 460 Radiometric System) [20][21]

  • Principle: This system detects the metabolism of ¹⁴C-labeled palmitic acid by M. tuberculosis. The release of ¹⁴CO₂ is measured as an indicator of bacterial growth.

  • Procedure:

    • A standardized inoculum of M. tuberculosis H37Rv is prepared.

    • The 4-chloropyrazole derivatives are added to BACTEC 12B vials containing the ¹⁴C-labeled substrate.

    • The vials are inoculated with the bacterial suspension.

    • The vials are incubated in the BACTEC 460 instrument, which automatically monitors the production of ¹⁴CO₂.

    • The growth index (GI) is recorded daily. Inhibition of growth is determined by comparing the GI in vials containing the test compounds to that of a drug-free control.

Conclusion and Future Perspectives

4-Chloropyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility, coupled with the profound impact of the 4-chloro substitution on their biological activity, has established them as a fertile ground for drug discovery. The remarkable success in developing potent kinase inhibitors for cancer therapy highlights the potential of this scaffold. The promising antifungal and antitubercular activities further broaden their therapeutic horizons.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Targets: The inherent versatility of the 4-chloropyrazole scaffold suggests that it could be adapted to inhibit other classes of enzymes or receptors.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications will be necessary to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds, enhancing their drug-likeness.

  • Development of More Selective Inhibitors: While dual-target inhibitors have their advantages, the development of highly selective inhibitors for specific kinase isoforms could lead to therapies with improved efficacy and reduced side effects.

References

  • [Solvent selection according to usability[16]. | Download Table - ResearchGate.]([Link])

Sources

Foundational

Literature review on 3-thiophen-2-yl-1H-pyrazole analogs

An In-Depth Technical Guide to the Synthesis and Biological Significance of 3-Thiophen-2-yl-1H-Pyrazole Analogs Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Biological Significance of 3-Thiophen-2-yl-1H-Pyrazole Analogs

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of "privileged structures"—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of modern drug discovery. The 3-thiophen-2-yl-1H-pyrazole core represents a quintessential example of such a hybrid design. This scaffold marries two five-membered heterocyclic rings, pyrazole and thiophene, both renowned for their extensive pharmacological profiles.[1][2][3][4]

The pyrazole ring, with its two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous FDA-approved drugs, contributing to anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4][5] Its ability to engage in hydrogen bonding and modulate enzyme activity makes it a valuable component in drug design.[2] Similarly, the thiophene ring, a sulfur-containing isostere of benzene, is integral to many biologically active molecules.[2][6] Its unique electronic properties and ability to enhance pharmacokinetic profiles, such as absorption and metabolic stability, make it a frequent choice for bioisosteric replacement to optimize lead compounds.[1][2][7]

The fusion of these two moieties into the 3-thiophen-2-yl-1H-pyrazole framework creates a unique chemical entity with a broad spectrum of therapeutic potential. This guide provides a comprehensive review of the key synthetic strategies for accessing these analogs, details their significant biological activities with a focus on structure-activity relationships (SAR), and offers field-proven experimental protocols for their preparation and evaluation.

Part 1: Core Synthetic Strategies and Methodologies

The synthesis of 3-thiophen-2-yl-1H-pyrazole analogs is versatile, with several reliable routes established in the literature. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent approaches involve the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source.

Synthesis via Chalcone Cyclocondensation

A robust and widely adopted method involves the reaction of a thiophene-containing chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. This [3+2] annulation reaction is efficient and allows for diversity at multiple positions of the final pyrazole ring.[8]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product A 2-Acetylthiophene C Thiophene Chalcone (α,β-unsaturated ketone) A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E 3-Thiophen-2-yl-1H-pyrazole Analog C->E Cyclocondensation [3+2] Annulation D Hydrazine Derivative (e.g., Phenylhydrazine) D->E

Caption: Synthetic workflow for pyrazole synthesis via chalcone intermediate.

Detailed Experimental Protocol: Synthesis of 1,5-diphenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole [9]

  • Rationale: This protocol exemplifies the classic chalcone cyclization pathway. The initial Claisen-Schmidt condensation is base-catalyzed, facilitating the formation of the enolate from acetylthiophene, which then attacks the aromatic aldehyde. The subsequent cyclization with phenylhydrazine in refluxing ethanol provides a straightforward route to the 4,5-dihydropyrazole (pyrazoline) core. The use of reflux ensures sufficient energy to overcome the activation barrier for both the initial condensation and the final ring-closing step.

  • Step 1: Synthesis of Chalcone Intermediate (3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one)

    • Dissolve 1 mmol of 2-acetylthiophene and 1 mmol of benzaldehyde in absolute ethanol.

    • Add a catalytic amount of 20% (w/v) sodium hydroxide (NaOH) solution to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.

    • Pour the reaction mixture into ice-cold water to precipitate the chalcone product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Step 2: Synthesis of Pyrazoline Product

    • Dissolve 1 mmol of the synthesized chalcone from Step 1 in absolute ethanol.

    • Add 1 mmol of phenylhydrazine to the solution.

    • Reflux the mixture for 24 hours. The causality here is that the acidic proton of phenylhydrazine adds to the carbonyl, followed by intramolecular cyclization and dehydration.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry in a vacuum desiccator.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Ultrasound-Promoted "Green" Synthesis

To enhance reaction rates and improve yields, ultrasound irradiation has been successfully employed. This method often shortens reaction times from hours to minutes and proceeds under milder conditions, aligning with the principles of green chemistry.[10][11]

Detailed Experimental Protocol: Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides [11]

  • Rationale: This protocol utilizes a pre-formed thiophenylchalcone and cyclizes it with aminoguanidine hydrochloride. The use of ultrasonic conditions provides acoustic cavitation, which creates localized high-pressure and high-temperature microenvironments, dramatically accelerating the rate of the cyclocondensation reaction. Potassium hydroxide (KOH) is used as a base to neutralize the hydrochloride salt and facilitate the reaction.

  • Methodology:

    • In a suitable vessel, mix the thiophenylchalcone (1 mmol), aminoguanidine hydrochloride (1.2 mmol), and potassium hydroxide (2 mmol).

    • Add ethanol as a solvent.

    • Place the vessel in an ultrasonic bath and irradiate for 15-35 minutes at a controlled temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and acidify with 10% HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product.[11]

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

Analogs of 3-thiophen-2-yl-1H-pyrazole have been evaluated for a wide array of biological activities, demonstrating their potential as scaffolds for developing novel therapeutic agents.

Anticancer Activity

The pyrazole-thiophene hybrid has emerged as a promising scaffold for anticancer agents, with studies demonstrating cytotoxicity against various human cancer cell lines.[12][13]

Key Findings:

  • Hepatocellular Carcinoma (HepG-2) and Breast Adenocarcinoma (MCF-7): Several pyrazole-thiophene hybrids have demonstrated significant cytotoxicity against these cell lines. For instance, compounds 3a and 5b from one study showed inhibition values of 24 µM (HepG-2) and 26.9 µM (MCF-7), respectively.[12][13]

  • Leukemia Cell Lines: Analogs have been evaluated against Jurkat, RS4;11 (acute lymphoblastic leukemia), and K562 (myelogenous leukemia) cell lines, showing potential as antileukemic agents.[11]

Compound Ref.Target Cell LineActivity (IC₅₀ / Inhibition)Source
Hybrid 3a HepG-224 µM[12][13]
Hybrid 5b MCF-726.9 µM[12][13]
Pyrazoline 5 HeLa (Cervical)IC₅₀ = 15.54 µg/mL[9]
Pyrazoline 5 4T1 (Breast)IC₅₀ = 17.65 µg/mL[9]

Structure-Activity Relationship (SAR) Insights: A crucial aspect of the research into these compounds is understanding how structural modifications impact their biological efficacy.

Caption: SAR summary for anticancer activity of pyrazole-thiophene analogs.

  • Influence of Substituents: SAR analysis has revealed that the presence of electron-donating substituents (e.g., methoxy, methyl) on aromatic rings attached to the core scaffold generally enhances cytotoxic activity.[12][13] This suggests that increased electron density in certain regions of the molecule may favor interaction with the biological target.

  • Pharmacokinetic Challenges: While demonstrating good cytotoxicity, some series face challenges with solubility and permeability, indicating a need for further synthetic optimization to improve their drug-like properties (ADME profile).[12][13]

Antimicrobial, Antimalarial, and Anti-leishmanial Activities

The scaffold has also shown significant promise in combating infectious diseases.

  • Antimicrobial Activity: Thiophene-based pyrazoles have been screened as antimicrobial and antioxidant agents.[8] The combination of pyrazole, thiophene, and thiazole rings has led to hybrid molecules with significant activity against bacterial strains like E. coli, S. aureus and fungal strains like A. niger.[2][7] SAR studies in this area have shown that electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on attached phenyl rings significantly enhance antimicrobial potency.[1]

  • Antimalarial and Anti-leishmanial Activity: Specific analogs have demonstrated dual action against both malaria and leishmaniasis.

    • Compound 3 , 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole, showed the highest anti-malarial activity with a suppression of 70.26% in a Plasmodium berghei infected mouse model.[14][15]

    • The α,β-unsaturated ketone precursor 2 exhibited the highest anti-leishmanial activity with an IC₅₀ of 0.079 µg/ml against Leishmania aethiopica.[14][15]

Compound Ref.Activity TypeOrganism / ModelResultSource
Compound 3 AntimalarialPlasmodium berghei70.26% suppression[14][15]
Compound 2 Anti-leishmanialLeishmania aethiopicaIC₅₀ = 0.079 µg/ml[14][15]
Compound 7 Dual-actingP. berghei / L. aethiopica62.30% suppression / IC₅₀ = 1.823 µg/ml[14]

Conclusion and Future Directions

The 3-thiophen-2-yl-1H-pyrazole scaffold stands out as a highly versatile and pharmacologically significant framework. The synthetic accessibility, primarily through chalcone-based routes, allows for extensive derivatization and exploration of the chemical space. The documented anticancer, antimicrobial, and antiparasitic activities underscore the immense potential of these analogs in drug development.

Future research should focus on:

  • Lead Optimization: Systematically modifying the lead compounds identified in screening campaigns to improve potency and selectivity.

  • Improving ADME Properties: Addressing the solubility and permeability challenges noted in some series through targeted chemical modifications to enhance bioavailability.[12][13]

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects. Molecular docking studies have suggested potential binding to protein targets, but further enzymatic and cellular assays are required for validation.[9][12][13]

By leveraging the synergistic potential of the pyrazole and thiophene moieties, researchers are well-positioned to develop novel and effective therapeutic agents based on this privileged scaffold.

References

  • Cetin, A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry, 13(4), 310-315. Available at: [Link]

  • Bekhit, A. A., Haimanot, T., & Hymete, A. (2014). Evaluation of some 1H-pyrazole derivatives as a dual acting antimalarial and anti-leishmanial agents. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1767-1773. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A., & Abdel-Aziz, M. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 14(1), 1-15. Available at: [Link]

  • Armunanto, R., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(4), 133-146. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5049. Available at: [Link]

  • da Silva, F. S., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 39004-39016. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A., & Abdel-Aziz, M. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 14(1), 1-15. Available at: [Link]

  • da Silva, F. S., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Bekhit, A. A., Haimanot, T., & Hymete, A. (2014). Evaluation of some 1H-pyrazole derivatives as a dual acting antimalarial and anti-leishmanial agents. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1767-1773. Available at: [Link]

  • Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Catalysts, 12(1), 73. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(12), 20696-20710. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 39004-39016. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132200. Available at: [Link]

  • Kumar, M., & Singh, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 39004-39016. Available at: [Link]

  • Ali, B., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3110. Available at: [Link]

  • Muthukumar, M., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 351-358. Available at: [Link]

  • Ngoupayo, J., et al. (2016). synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 2(4), 136-143. Available at: [Link]

  • Singh, Y., et al. (2022). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(5), 587-601. Available at: [Link]

Sources

Exploratory

4-Chloro-3-thiophen-2-yl-1H-pyrazole safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-thiophen-2-yl-1H-pyrazole For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory wo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-thiophen-2-yl-1H-pyrazole

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a detailed examination of the safety considerations for 4-Chloro-3-thiophen-2-yl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally related pyrazole and thiophene derivatives to provide a reliable framework for its safe handling, storage, and emergency management.

The core structure, a pyrazole ring substituted with a chloro group and a thiophene moiety, suggests a reactivity profile that requires careful management. The insights presented herein are grounded in established principles of chemical safety and data from analogous compounds to ensure a trustworthy and authoritative resource.

Hazard Identification and Classification

Based on the analysis of similar chemical structures, 4-Chloro-3-thiophen-2-yl-1H-pyrazole is anticipated to possess a hazard profile that includes acute toxicity, skin and eye irritation, and potential respiratory effects. The hazard statements below are extrapolated from SDS information for compounds like 4-Chloro-1H-pyrazole and other substituted pyrazoles[1][2][3].

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][4]
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic or Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 1 or 2H318/H319: Causes serious eye damage or irritation[1][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]

Signal Word: Danger or Warning [2][3][5]

First-Aid Measures: A Proactive Response Protocol

Rapid and appropriate first-aid response is critical to mitigating exposure. The following protocols are based on standard practices for handling hazardous chemical compounds[1][2][4][5][6].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][5][6].

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1][2][6].

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor if you feel unwell[1][4][6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][4][5].

Safe Handling and Storage: Proactive Risk Mitigation

The cornerstone of laboratory safety lies in preventing exposure. Adherence to rigorous handling and storage protocols is non-negotiable.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize the potential for direct contact and inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Workflow for PPE Selection and Use:

PPE_Workflow Figure 1: PPE Selection Workflow start Chemical Handling Task Initiated assess Assess Exposure Risk: - Inhalation (dust/aerosol) - Skin/Eye Contact start->assess ventilation Work in a certified Chemical Fume Hood assess->ventilation High Inhalation Risk ppe Select and Don PPE assess->ppe All Scenarios ventilation->ppe gloves Nitrile or Neoprene Gloves (check compatibility) ppe->gloves eyewear Safety Goggles or Face Shield (ANSI Z87.1 approved) ppe->eyewear clothing Lab Coat (fully buttoned) ppe->clothing respirator Consider Respirator if Fume Hood is Unavailable or Dusting is Significant ppe->respirator proceed Proceed with Experiment gloves->proceed eyewear->proceed clothing->proceed respirator->proceed end Decontaminate & Doff PPE Wash Hands Thoroughly proceed->end

Caption: Figure 1: PPE Selection Workflow.

Handling Procedures
  • Ventilation: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure[5][7].

  • Avoid Dust Formation: As this compound is likely a solid, care must be taken to avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balances)[1].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area[1][2][6].

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[1].

Storage Conditions

Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area[1][2][5].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[8].

  • Security: For compounds with significant toxicity, it is advisable to store them in a locked cabinet or a designated, controlled-access area[1][6].

Accidental Release and Fire-Fighting Measures

Preparedness for unexpected events is a critical component of a comprehensive safety plan.

Accidental Release

In the event of a spill, a calm and methodical response is required to prevent further contamination and exposure.

Spill Response Protocol:

Spill_Response Figure 2: Spill Response Protocol spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) evacuate->ppe contain Contain the Spill Use inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully Collect Material Use non-sparking tools Avoid raising dust contain->cleanup dispose Place in a Labeled, Sealed Container for Hazardous Waste Disposal cleanup->dispose decon Decontaminate Spill Area and Equipment dispose->decon report Report the Incident (Follow institutional protocol) decon->report

Caption: Figure 2: Spill Response Protocol.

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Prevent all personal contact[1].

  • Environmental Precautions: Do not allow the material to enter drains or waterways[2].

  • Cleanup: Use dry clean-up procedures. Sweep or vacuum up the material (using an explosion-proof vacuum if necessary) and place it into a suitable, labeled container for disposal[1].

Fire-Fighting Measures

While likely not flammable, the compound may decompose under fire conditions to produce hazardous and corrosive fumes, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas[1][8].

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or foam.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes[2].

  • Special Hazards: Containers may burn or explode when heated[1][8]. Cool fire-exposed containers with water spray[1].

Toxicological and Ecological Information

A complete toxicological profile for 4-Chloro-3-thiophen-2-yl-1H-pyrazole is not available. However, the pyrazole moiety and its derivatives are known to exhibit a range of biological activities, and their toxicological properties must be respected[9][10][11]. The presence of a thiophene ring and a chlorine atom can also influence the molecule's toxicity and environmental fate. To the best of current knowledge, the acute and chronic toxicity of this specific substance is not fully known[2].

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for this specific compound. However, some complex heterocyclic compounds may have long-term health effects, and exposure should be minimized[2][12].

  • Ecological Information: Do not allow the product to be released into the environment. Some chlorinated organic compounds can be harmful to aquatic life with long-lasting effects.

Conclusion

The safe handling of 4-Chloro-3-thiophen-2-yl-1H-pyrazole demands a cautious and informed approach. By synthesizing safety data from structurally analogous compounds, this guide provides a robust framework for laboratory operations. Researchers and drug development professionals must adhere to the principles of hazard identification, risk assessment, and control measures, including the consistent use of engineering controls and personal protective equipment. A proactive safety culture, grounded in a thorough understanding of the potential risks, is paramount to ensuring a safe and productive research environment.

References

  • GHS. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermon. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 58(1), 143-151. Retrieved from [Link]

  • PPG. (2025, n.d.). SICO PRO INTERIOR LATEX FLAT WHITE Safety Data Sheet. Retrieved from [Link]

  • Gades, N. M., et al. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 48(2), 644-653. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol (98%). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Shaik, S. P., & Kumar, C. G. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1234-1239. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Aprotic Solvent-Promoted, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Nitroolefins. Organic Syntheses, 83, 51. Retrieved from [Link]

  • Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. Retrieved from [Link]

Sources

Foundational

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Thiophene-Substituted Pyrazoles

Preamble: The Convergence of Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically significant moieties is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the computational elucidation of molecular recognition patterns for a particularly compelling class of hybrid molecules: thiophene-substituted pyrazoles. Both pyrazole and thiophene are considered "privileged structures," frequently appearing in a wide array of approved drugs and clinical candidates due to their versatile biological activities.[1][2] The fusion of these two heterocyclic systems presents a unique chemical space, offering novel opportunities for therapeutic intervention across various disease domains, including oncology and infectious diseases.[3][4][5][6][7]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but a narrative of scientific reasoning, designed to illuminate the "why" behind the "how" of pharmacophore modeling. Our exploration will be grounded in the principles of Expertise, Experience, and Trustworthiness, providing a self-validating framework for the computational design and analysis of novel thiophene-substituted pyrazole-based therapeutic agents.

Foundational Principles: Deconstructing Molecular Recognition

A pharmacophore, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[8] In essence, pharmacophore modeling transcends the mere atomic constitution of a molecule, abstracting it into a three-dimensional map of essential interaction features.[9][10][11] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

The power of this approach lies in its ability to identify common interaction patterns among a set of structurally diverse molecules that exhibit a similar biological activity, even when the precise structure of the biological target is unknown (ligand-based modeling).[8][12] Conversely, when the target's three-dimensional structure is available, a pharmacophore can be derived from the key interactions observed in the ligand-binding site (structure-based modeling).[8][12][13]

The Strategic Imperative for Modeling Thiophene-Substituted Pyrazoles

The rationale for focusing on thiophene-substituted pyrazoles is multifaceted. The pyrazole core is a versatile scaffold found in prominent drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] Its ability to engage in various non-covalent interactions makes it a valuable component in designing enzyme inhibitors.[1] The thiophene ring, an isostere of the phenyl ring, offers unique electronic properties due to the presence of the sulfur atom, which can enhance binding affinity and modulate pharmacokinetic properties.[1][2] The combination of these two rings can lead to hybrid molecules with enhanced biological activities.[1][6]

Pharmacophore modeling provides a rational framework to:

  • Elucidate Structure-Activity Relationships (SAR): By identifying the key features responsible for the biological activity of a series of thiophene-substituted pyrazoles, we can understand why certain substitutions enhance potency while others diminish it.[3][13]

  • Guide Virtual Screening: A validated pharmacophore model can be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that possess the desired interaction features, thereby accelerating the discovery of new lead compounds.[8][10][11]

  • Facilitate Lead Optimization: The model can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.[12]

A Self-Validating Workflow for Pharmacophore Model Generation

The following section outlines a comprehensive, step-by-step workflow for generating and validating a pharmacophore model for a series of thiophene-substituted pyrazoles. The causality behind each step is explained to ensure a deep understanding of the process.

Phase 1: Data Curation and Preparation - The Foundation of a Robust Model

The quality of the input data is paramount to the generation of a predictive pharmacophore model.

Step 1: Assembling the Training and Test Sets

  • Action: Compile a dataset of thiophene-substituted pyrazole derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific biological target.

  • Rationale: The dataset should be structurally diverse and span a wide range of activity values. This variability is crucial for the algorithm to effectively discriminate between essential and non-essential features.

  • Protocol:

    • Select a set of at least 20-30 compounds with consistent biological data.

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore model, while the test set is used for external validation.[14]

    • Ensure that the range of biological activities in the training and test sets are comparable.

Step 2: Ligand Preparation and Conformational Analysis

  • Action: Generate a diverse set of low-energy 3D conformations for each molecule in the training and test sets.

  • Rationale: Small molecules are flexible and can adopt multiple conformations. The bioactive conformation (the one that binds to the target) is often not the lowest energy conformation in isolation. Therefore, a thorough exploration of the conformational space is essential to ensure that the bioactive conformation is likely to be included in the set of generated conformers.[9]

  • Protocol:

    • Use a robust conformational analysis tool (e.g., OMEGA, ConfGen).

    • Generate a reasonable number of conformers for each molecule (e.g., 50-250), considering an appropriate energy window above the global minimum.

    • Ensure correct ionization states and tautomers at physiological pH.

Phase 2: Hypothesis Generation - Unveiling the Common Features

This phase involves the core process of identifying the shared pharmacophoric features among the active molecules.

Step 3: Feature Identification and Pharmacophore Model Generation

  • Action: Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE, PHASE) to identify common chemical features among the most active compounds in the training set.[10][15]

  • Rationale: The software aligns the conformers of the active molecules, searching for a 3D arrangement of pharmacophoric features that is common to all of them.[9]

  • Protocol (Ligand-Based Approach):

    • Define the active and inactive compounds in the training set.

    • Select the pharmacophoric features to be considered (HBA, HBD, HY, AR, etc.).

    • The algorithm will generate a series of pharmacophore hypotheses, each consisting of a specific combination and spatial arrangement of features.

    • These hypotheses are then scored and ranked based on how well they map the active compounds and exclude the inactive ones.

The following diagram illustrates the conceptual workflow for ligand-based pharmacophore model generation:

LigandBased_Workflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation cluster_Validation Validation Data_Curation Curate Training Set (Active & Inactive Ligands) Conformational_Analysis Generate 3D Conformers Data_Curation->Conformational_Analysis Feature_Identification Identify Common Pharmacophoric Features Conformational_Analysis->Feature_Identification Hypothesis_Generation Generate & Score Hypotheses Feature_Identification->Hypothesis_Generation Internal_Validation Internal Validation (Cost Analysis, Fischer Randomization) Hypothesis_Generation->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Final_Model Validated Pharmacophore Model External_Validation->Final_Model caption Ligand-Based Pharmacophore Modeling Workflow

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Phase 3: Model Validation - Ensuring Predictive Power

A generated pharmacophore model is merely a hypothesis until it has been rigorously validated.

Step 4: Internal and External Validation

  • Action: Assess the statistical significance and predictive ability of the generated pharmacophore hypotheses.

  • Rationale: Validation ensures that the model is not a result of chance and can accurately predict the activity of compounds not included in the training set.

  • Protocols:

    • Internal Validation:

      • Cost Analysis: Evaluate the cost values (e.g., total cost, fixed cost, null cost) provided by the software. A significant difference between the total cost of the generated hypothesis and the null cost indicates a statistically meaningful model.[14]

      • Fischer's Randomization Test: The software shuffles the activities of the training set molecules and attempts to generate a pharmacophore. If the original hypothesis has a significantly better score than those from the randomized data, it is considered robust.[14]

    • External Validation:

      • Test Set Prediction: Use the generated pharmacophore model to predict the biological activity of the compounds in the test set. A good model should exhibit a high correlation between the predicted and experimental activities.[14][15]

      • Decoy Set Screening: Screen a decoy set (a set of molecules with similar physicochemical properties to the actives but presumed to be inactive) against the pharmacophore. A high-quality model should have a high enrichment factor, meaning it preferentially identifies active compounds over decoys.[14]

Case Study: Hypothetical Pharmacophore Model for a Series of Thiophene-Substituted Pyrazole Kinase Inhibitors

Let's consider a hypothetical series of thiophene-substituted pyrazoles with reported inhibitory activity against a specific kinase.

Table 1: Hypothetical Biological Activity Data

Compound IDStructureIC50 (nM)
TSP-01 [Scaffold with specific substitutions]15
TSP-02 [Scaffold with different substitutions]25
TSP-03 [Scaffold with further substitutions]8
TSP-04 [Scaffold with modifications]250
TSP-05 [Scaffold with alternative modifications]500

Based on the most active compounds (TSP-01, TSP-02, TSP-03), a ligand-based pharmacophore model might be generated.

Hypothetical Pharmacophore Hypothesis (Hypo-1):

A plausible five-feature pharmacophore model could consist of:

  • One Hydrogen Bond Acceptor (HBA): Corresponding to a nitrogen atom in the pyrazole ring.

  • One Hydrogen Bond Donor (HBD): Arising from an N-H on the pyrazole or a substituent.

  • Two Aromatic Rings (AR): One for the pyrazole and one for the thiophene ring.

  • One Hydrophobic (HY) feature: Representing a lipophilic substituent on the thiophene or pyrazole ring.

The following diagram illustrates this hypothetical pharmacophore model:

Caption: Hypothetical Pharmacophore Model.

This validated model can then be used as a 3D query for virtual screening of large compound libraries to identify novel potential kinase inhibitors.

Concluding Remarks and Future Perspectives

Pharmacophore modeling of thiophene-substituted pyrazoles represents a powerful, knowledge-driven approach to drug discovery. By abstracting complex chemical information into a more intuitive and computationally tractable format, this methodology provides a robust framework for understanding structure-activity relationships, designing novel molecules, and identifying promising lead candidates. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and 3D-QSAR, can further enhance the accuracy and predictive power of in silico drug design efforts.[16][17][18][19] As our understanding of the biological targets of these fascinating hybrid molecules grows, so too will the utility of pharmacophore modeling in guiding the development of the next generation of therapeutics.

References

  • Meli, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances. Available at: [Link]

  • Kumari, S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Singh, M., & Singh, A. (2023). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate. Available at: [Link]

  • Gupta, G. K., & Kumar, A. (2011). 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. SciSpace. Available at: [Link]

  • Alam, M. S., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. Available at: [Link]

  • Ali, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Khan, S., et al. (2022). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Molecular Diversity. Available at: [Link]

  • Singh, M., & Singh, A. (2023). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. R Discovery. Available at: [Link]

  • Muregi, F. M., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. Available at: [Link]

  • Kale, N. V., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]

  • Kumari, S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl-thiazole derivatives of thiophene. R Discovery. Available at: [Link]

  • Ertl, P. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. Available at: [Link]

  • Wang, Q., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. Available at: [Link]

  • Eldweek, A. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Available at: [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. MDPI. Available at: [Link]

  • Schuster, D. (2015). Methods for Generating and Applying Pharmacophore Models as Virtual Screening Filters and for Bioactivity Profiling. Methods. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Sallam, M. N., et al. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing. Available at: [Link]

  • Unknown. (n.d.). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole via Vilsmeier-Haack reaction

An Application Note for the Synthesis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole via the Vilsmeier-Haack Reaction A Strategic Approach to the Synthesis of a Key Heterocyclic Scaffold Introduction The fusion of pyrazole and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole via the Vilsmeier-Haack Reaction

A Strategic Approach to the Synthesis of a Key Heterocyclic Scaffold

Introduction

The fusion of pyrazole and thiophene rings into a single molecular entity has yielded scaffolds of significant interest in medicinal chemistry and drug development.[1][2] Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] Similarly, the thiophene moiety is a crucial pharmacophore present in numerous approved drugs. The targeted synthesis of halogenated derivatives, such as 4-Chloro-3-thiophen-2-yl-1H-pyrazole, provides a chemically stable and versatile intermediate, where the chlorine atom can serve as a synthetic handle for further diversification through cross-coupling reactions or as a key interacting element within a biological target.

This application note details a robust and efficient two-step synthetic pathway for the preparation of 4-Chloro-3-thiophen-2-yl-1H-pyrazole. The cornerstone of this strategy is the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and functionalization of electron-rich compounds.[5][6] Here, it is ingeniously applied to an enolizable ketone to generate a key β-chloro-α,β-unsaturated aldehyde intermediate, which undergoes subsequent cyclocondensation with hydrazine to furnish the target pyrazole. This approach is not only efficient but also provides excellent control over the regiochemistry, directly installing the chlorine atom at the desired 4-position of the pyrazole ring.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. First, the Vilsmeier-Haack reaction is employed to convert a commercially available starting material, 2-acetylthiophene, into a highly functionalized 1,3-dielectrophilic intermediate. Second, this intermediate is treated with hydrazine hydrate in a cyclocondensation reaction to construct the final heterocyclic product.

Synthetic_Workflow cluster_reagents Start 2-Acetylthiophene Intermediate (E/Z)-3-chloro-3-(thiophen-2-yl)acrylaldehyde Start->Intermediate Stage 1: Vilsmeier-Haack Reaction FinalProduct 4-Chloro-3-thiophen-2-yl-1H-pyrazole Intermediate->FinalProduct Stage 2: Cyclocondensation Hydrazine Hydrazine Hydrate VH_Reagent Vilsmeier-Haack Reagent (POCl₃ / DMF)

Figure 1: High-level overview of the two-stage synthesis.

Part 1: Vilsmeier-Haack Reaction on 2-Acetylthiophene

Mechanistic Insight

The Vilsmeier-Haack reaction, when applied to an enolizable ketone such as 2-acetylthiophene, proceeds via the formation of a β-chloro-α,β-unsaturated aldehyde. The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The ketone, in equilibrium with its enol tautomer, acts as the nucleophile. The enol attacks the Vilsmeier reagent, leading to a C-C bond formation. Subsequent elimination and hydrolysis during aqueous workup generate the final aldehyde product, with the chlorine atom originating from the POCl₃.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction with Ketone DMF DMF V_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Attack Nucleophilic Attack V_Reagent->Attack Electrophile Ketone 2-Acetylthiophene (Enol Form) Ketone->Attack Intermediate Iminium Intermediate Attack->Intermediate Product 3-Chloro-3-(thiophen-2-yl)acrylaldehyde Intermediate->Product Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on a ketone.

Experimental Protocol: Synthesis of (E/Z)-3-chloro-3-(thiophen-2-yl)acrylaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on ketones.

Materials & Reagents

ReagentFormulaM.W.AmountMolesMolar Eq.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-Solvent
Phosphorus oxychloridePOCl₃153.335.5 mL0.0603.0
2-AcetylthiopheneC₆H₆OS126.182.52 g0.0201.0

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.[9]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid.

  • Reaction with Ketone: Add 2-acetylthiophene to the freshly prepared Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a beaker with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil.

  • The crude intermediate can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part 2: Cyclocondensation to Form the Pyrazole Ring

Mechanistic Insight

The formation of the pyrazole ring from the β-chloro-α,β-unsaturated aldehyde intermediate and hydrazine is a classic example of heterocyclic synthesis. The reaction proceeds through a nucleophilic addition-elimination and intramolecular cyclization cascade. Hydrazine, a dinucleophile, first attacks the electrophilic aldehyde carbonyl to form a hydrazone. The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. Finally, elimination of hydrogen chloride (HCl) from the intermediate results in the formation of the stable, aromatic pyrazole ring.

Experimental Protocol: Synthesis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole

Materials & Reagents

ReagentFormulaM.W.AmountMolesMolar Eq.
Crude Aldehyde IntermediateC₇H₅ClOS172.633.45 g0.0201.0
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.061.5 mL~0.0301.5
EthanolC₂H₅OH46.0740 mL-Solvent

Procedure:

  • Reaction Setup: Dissolve the crude 3-chloro-3-(thiophen-2-yl)acrylaldehyde intermediate in ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add hydrazine hydrate to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

  • Work-up and Isolation: After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water. A solid precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.[10][11]

Product Validation and Characterization

To confirm the identity and purity of the synthesized 4-Chloro-3-thiophen-2-yl-1H-pyrazole, a combination of spectroscopic methods should be employed.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole NH proton (a broad singlet, typically > 10 ppm), a singlet for the C5-H of the pyrazole ring (around 7.5-8.0 ppm), and three distinct signals in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons of the thiophene ring.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic shifts for the pyrazole and thiophene ring carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad N-H stretching band around 3100-3300 cm⁻¹.

Troubleshooting and Field-Proven Insights

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete formation of Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and use anhydrous DMF.
Insufficient reaction time or temperature.Increase reaction time or temperature slightly (e.g., to 80 °C) and monitor closely by TLC.
Incomplete cyclization in Stage 2 Insufficient hydrazine or reaction time.Increase the molar equivalent of hydrazine hydrate to 2.0 and extend the reflux time.
Deactivation of hydrazine by acid traces.Add a mild base like triethylamine (1.1 eq) to the reaction mixture to neutralize any residual HCl.
Difficulty in Purification Product is oily or does not crystallize easily.Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Poor solubility in common recrystallization solvents.Screen for a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and add a "poor" solvent (e.g., water) dropwise until turbidity appears, then allow to cool slowly.[10]

Conclusion

This application note outlines a comprehensive and reliable protocol for the synthesis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole. By strategically employing the Vilsmeier-Haack reaction to generate a key chlorinated aldehyde intermediate, this method provides a direct and regioselective route to the target molecule. The detailed procedures, mechanistic explanations, and troubleshooting guide are intended to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable heterocyclic building block for application in their research endeavors.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.
  • BenchChem. (2025).
  • Pratama, M. R. F., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • Al-Warhi, T., et al. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Mohareb, R. M., et al. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1751-1766.
  • Al-Warhi, T., et al. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing.
  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives.
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. chemeurope.com.
  • YouTube. (2021). Vilsmeier-Haack Reaction. YouTube.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
  • MDPI. (2023).
  • BenchChem. (2025). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. BenchChem Tech Support.
  • PMC. (n.d.). 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. PMC.
  • Zhang, N., & Dong, D. (n.d.).
  • JOCPR. (n.d.). Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde. JOCPR.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

Application

Application Notes &amp; Protocols: Regioselective Chlorination of 3-Thiophen-2-yl-1H-pyrazole using N-Chlorosuccinimide (NCS)

Abstract: This document provides a comprehensive guide for the regioselective chlorination of 3-thiophen-2-yl-1H-pyrazole utilizing N-Chlorosuccinimide (NCS). Chlorinated pyrazole scaffolds are of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the regioselective chlorination of 3-thiophen-2-yl-1H-pyrazole utilizing N-Chlorosuccinimide (NCS). Chlorinated pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. This protocol details a robust and efficient method for the synthesis of 4-chloro-3-(thiophen-2-yl)-1H-pyrazole, emphasizing the underlying mechanistic principles, procedural details, and analytical validation.

Introduction: The Significance of Chlorinated Pyrazoles

Halogenated heterocyclic compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a chlorine atom into a pyrazole ring can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. The pyrazole scaffold itself is a well-established pharmacophore found in numerous approved drugs. Consequently, efficient and selective methods for the synthesis of chlorinated pyrazoles are in high demand within the drug discovery and development landscape.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination reactions.[2] Its solid, easy-to-handle nature and tunable reactivity make it a preferred choice over gaseous chlorine.[2] NCS can participate in both electrophilic and radical chlorination pathways, with the reaction conditions dictating the dominant mechanism.[2] For electron-rich aromatic systems like pyrazoles, electrophilic aromatic substitution (SEAr) is the predominant pathway.[3][4]

Mechanistic Rationale: Regioselectivity in Pyrazole Chlorination

The chlorination of 3-thiophen-2-yl-1H-pyrazole with NCS proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position, making it the preferred site for electrophilic attack. This is a general trend observed in the halogenation of 1H-pyrazoles.[4]

The reaction is initiated by the polarization of the N-Cl bond in NCS, which generates an electrophilic chlorine species (Cl⁺). This electrophile is then attacked by the π-electron system of the pyrazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation at the C4 position by a weak base, such as the succinimide anion or a solvent molecule, restores the aromaticity of the pyrazole ring and yields the final 4-chloro-3-(thiophen-2-yl)-1H-pyrazole product.

G cluster_intermediate Intermediate Formation Pyrazole 3-Thiophen-2-yl-1H-pyrazole SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex Electrophilic Attack (C4 Position) NCS N-Chlorosuccinimide (NCS) NCS->SigmaComplex Provides Cl+ ChlorinatedPyrazole 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole SigmaComplex->ChlorinatedPyrazole Deprotonation Succinimide Succinimide SigmaComplex->Succinimide Proton Transfer

Caption: Electrophilic Aromatic Substitution Mechanism.

Experimental Protocol

This protocol outlines the detailed procedure for the chlorination of 3-thiophen-2-yl-1H-pyrazole using NCS.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Thiophen-2-yl-1H-pyrazole≥95%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially AvailableShould be a white crystalline solid. A yellow or orange color may indicate decomposition.[5] Can be recrystallized from glacial acetic acid if necessary.[5][6]
Acetonitrile (ACN)AnhydrousCommercially AvailableOther aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-thiophen-2-yl-1H-pyrazole (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.05-1.2 eq.) portion-wise at room temperature. A slight excess of NCS is used to ensure complete conversion of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose any excess NCS.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ACN).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-chloro-3-(thiophen-2-yl)-1H-pyrazole.

Caption: Experimental Workflow for Chlorination.

Characterization and Data

The final product, 4-chloro-3-(thiophen-2-yl)-1H-pyrazole, should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterTypical Value/Range
Reaction Time 2 - 6 hours
Temperature Room Temperature (20-25 °C)
Yield 85 - 95%
Regioselectivity >98% (4-chloro isomer)

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the C4-H of the pyrazole ring and the appearance of characteristic signals for the thiophene and pyrazole protons in the chlorinated product.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the carbon skeleton and the position of the chlorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 4-chloro-3-(thiophen-2-yl)-1H-pyrazole, as well as the characteristic isotopic pattern for a chlorine-containing compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider slightly increasing the equivalents of NCS or the reaction time. The use of a mild Lewis acid catalyst can sometimes enhance the rate of chlorination for less reactive substrates.[5]

  • Formation of Dichlorinated Byproducts: The formation of dichlorinated products can occur if an excess of NCS is used or if the reaction is allowed to proceed for an extended period. Careful monitoring of the reaction is crucial.

  • Succinimide Removal: The primary byproduct of this reaction is succinimide, which is water-soluble and can be effectively removed during the aqueous work-up.[5]

  • Safety: N-Chlorosuccinimide is an oxidizing agent and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. The reaction should be performed in a well-ventilated fume hood.

Conclusion

The protocol described herein provides an efficient and highly regioselective method for the synthesis of 4-chloro-3-(thiophen-2-yl)-1H-pyrazole using N-Chlorosuccinimide. The reaction proceeds under mild conditions, is easy to perform, and affords the desired product in high yield and purity. This application note serves as a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the preparation of functionalized heterocyclic compounds.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing.
  • Application Notes and Protocols: N-Chlorosuccinimide (NCS)
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC.
  • Technical Support Center: N-Chlorosuccinimide (NCS)
  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ISCA.
  • Regioselective Synthesis of 3-Halopyrazoles. Thieme.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

Method

Application Note: A Robust One-Pot Synthesis of 4-Chloro-3-Thienyl Pyrazoles via Vilsmeier-Haack Cyclization of Thienyl Hydrazones

Introduction Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacological agents with activities spanning anti-inflammatory, anticancer, antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacological agents with activities spanning anti-inflammatory, anticancer, antibacterial, and antidepressant applications.[1] The pyrazole nucleus is a five-membered heterocycle prized for its metabolic stability and versatile substitution patterns.[2] Similarly, the thiophene ring is a prominent pharmacophore known to enhance the biological efficacy of various compounds.[3] The strategic combination of these two privileged scaffolds into a single molecule, specifically 4-chloro-3-thienyl pyrazoles, creates a class of compounds with significant potential for drug discovery programs.

Traditional multi-step syntheses for such complex heterocycles often suffer from drawbacks including low overall yields, the need to isolate unstable intermediates, and significant solvent waste. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a more efficient, economical, and environmentally benign alternative.[4][5]

This application note provides a detailed protocol and mechanistic rationale for the one-pot synthesis of 4-chloro-3-thienyl pyrazoles directly from readily available thienyl hydrazones. The core of this transformation is the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of activated chemical systems.[6][7] Here, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a biselectrophile, orchestrating a cascade reaction that efficiently constructs the target pyrazole ring system with concomitant chlorination at the C4 position.[8][9][10]

Principle and Reaction Mechanism

The synthesis is achieved via a one-pot Vilsmeier-Haack cyclization-formylation reaction.[11][12] The process can be dissected into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent cascade reaction with the hydrazone substrate.

1. Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the highly electrophilic phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[13][14][15] This species is the key driver for the entire transformation.

2. Hydrazone Cyclization Cascade: A plausible mechanism for the reaction of a thienyl hydrazone with the Vilsmeier reagent is outlined below[16][17]:

  • Electrophilic Attack: The Vilsmeier reagent undergoes electrophilic attack at the α-carbon of the enolizable hydrazone.

  • Cyclization: The terminal nitrogen of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered pyrazole ring.

  • Aromatization and Chlorination: Subsequent elimination and rearrangement steps lead to the formation of an aromatic pyrazole ring. During this cascade, the C4 position is formylated and subsequently converted to the chloro-substituted product under the reaction conditions. The Vilsmeier reagent itself provides the source for both formylation and chlorination.

Vilsmeier_Haack_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reagents Vilsmeier Reagent Formation cluster_synthesis Pyrazole Synthesis Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Electrophilic Adduct Vilsmeier_Reagent->Intermediate1 Hydrazone Thienyl Hydrazone Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Chloro-3-Thienyl Pyrazole Intermediate2->Product Aromatization & Chlorination

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Protocol

This protocol details the synthesis in two stages for clarity: preparation of the starting hydrazone and the subsequent one-pot cyclization.

Part A: Synthesis of the Starting Hydrazone (e.g., 1-(thiophen-2-yl)ethan-1-one phenylhydrazone)

This is a standard condensation reaction.

  • Materials & Reagents:

    • 2-Acetylthiophene (1.0 eq)

    • Phenylhydrazine (1.05 eq)

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 2-acetylthiophene in ethanol in a round-bottom flask.

    • Add phenylhydrazine followed by a few drops of glacial acetic acid.

    • Stir the mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction progress can be monitored by TLC.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The resulting hydrazone is typically used in the next step without further purification.

Part B: One-Pot Synthesis of 1-phenyl-4-chloro-3-(thiophen-2-yl)-1H-pyrazole

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Materials & Reagents:

    • 1-(thiophen-2-yl)ethan-1-one phenylhydrazone (1.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

    • Phosphorus oxychloride (POCl₃) (4.0 eq)

    • Dichloromethane (DCM) (optional co-solvent)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (for extraction)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Crushed Ice

  • Equipment:

    • Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

    • Ice bath.

  • Procedure:

    • To a clean, dry three-neck flask under a nitrogen atmosphere, add the thienyl hydrazone.

    • Add anhydrous DMF (approximately 10 mL per gram of hydrazone). If solubility is an issue, a minimal amount of DCM can be added.

    • Cool the flask to 0 °C using an ice bath.

    • Add POCl₃ dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature between 0-5 °C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the reaction intermediates and quenches excess POCl₃.

    • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-chloro-3-thienyl pyrazole.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

    • Determine the melting point and compare it with literature values if available.

Workflow and Data Presentation

The overall synthetic workflow is streamlined for efficiency.

Synthesis_Workflow start Start: Thienyl Ketone + Hydrazine hydrazone_formation Hydrazone Formation (Ethanol, Acetic Acid) start->hydrazone_formation one_pot_reaction One-Pot Cyclization (Add Hydrazone, Heat to 70°C) hydrazone_formation->one_pot_reaction Crude Hydrazone vilsmeier_prep Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) vilsmeier_prep->one_pot_reaction workup Aqueous Work-up (Ice Quench, Neutralize) one_pot_reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product Final Product: 4-Chloro-3-Thienyl Pyrazole purification->product

Sources

Application

Antimicrobial susceptibility testing of pyrazole-thiophene derivatives

An in-depth technical guide and protocol suite for the evaluation of pyrazole-thiophene derivatives in antimicrobial drug discovery. Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial and fung...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the evaluation of pyrazole-thiophene derivatives in antimicrobial drug discovery.

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid development and validation of novel antimicrobial scaffolds. Pyrazole-thiophene derivatives have recently emerged as highly potent, dual-action antimicrobial agents[1]. By fusing the electron-rich thiophene ring with the versatile pyrazole core, these hybrid molecules exhibit profound bactericidal and fungicidal activities.

This application note provides a comprehensive, field-tested guide to evaluating the antimicrobial susceptibility of these novel derivatives. It focuses on mechanistic causality, rigorous assay validation, and standardized protocols designed specifically for drug development professionals.

Mechanistic Rationale: Dual-Target Inhibition

Understanding the exact mechanism of action is critical for designing appropriate susceptibility assays and interpreting downstream data. Pyrazole-thiophene derivatives (such as the highly active "Compound 7b") do not merely disrupt cell walls; they act as dual inhibitors of two essential bacterial enzymes: DNA Gyrase (Topoisomerase II) and Dihydrofolate Reductase (DHFR) [1][2].

  • DNA Gyrase Inhibition: The pyrazole moiety interacts directly with the ATP-binding pocket of DNA gyrase, preventing the supercoiling of bacterial DNA required for replication.

  • DHFR Inhibition: The thiophene-carboxylate groups form critical hydrogen bonds and arene-arene interactions within the DHFR active site, halting the synthesis of tetrahydrofolate—a crucial precursor for purine and pyrimidine biosynthesis.

Because these compounds disrupt intracellular targets rather than the cell envelope, time-kill kinetics and minimum bactericidal concentration (MBC) assays are essential to differentiate between bacteriostatic and bactericidal endpoints.

MOA PT Pyrazole-Thiophene Derivative (e.g., 7b) Gyrase DNA Gyrase (Topoisomerase II) PT->Gyrase Binds ATP pocket DHFR Dihydrofolate Reductase (DHFR) PT->DHFR Competitive inhibition DNA Inhibition of DNA Supercoiling Gyrase->DNA Folate Blockade of Tetrahydrofolate Synthesis DHFR->Folate Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Folate->Death

Dual-target mechanism of action for pyrazole-thiophene derivatives against MDR pathogens.

Quantitative Susceptibility Profiles

To benchmark newly synthesized derivatives, it is crucial to compare their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against established clinical standards. The table below summarizes the in vitro activity of a leading pyrazole-thiophene derivative against key pathogens[1].

Pathogen StrainGram StainMIC (μg/mL)MBC (μg/mL)Reference Drug MIC (μg/mL)
Staphylococcus aureus (MDR)Positive (+)0.220.450.46 (Ciprofloxacin)
Escherichia coli (MDR)Negative (-)0.250.500.49 (Ciprofloxacin)
Pseudomonas aeruginosaNegative (-)0.240.480.52 (Ciprofloxacin)
Candida albicansFungal0.220.440.49 (Ketoconazole)

Data Interpretation: The MBC/MIC ratio for this derivative is ≤ 2 across all tested strains. In pharmacological terms, a ratio of ≤ 4 confirms that the pyrazole-thiophene scaffold exerts a potent bactericidal (and fungicidal) effect rather than merely halting growth[2].

Experimental Methodologies

The following protocols establish a self-validating system for antimicrobial testing, ensuring that every data point is internally controlled and biologically relevant.

Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (96-well plate) Inoculum->Dilution Incubation 3. Incubation (37°C, 16-20h) Dilution->Incubation Read 4. Read MIC (Visual/OD600) Incubation->Read Validate 5. QC Validation (ATCC Strains) Read->Validate

Step-by-step workflow for the broth microdilution MIC assay with internal QC validation.

Protocol A: Broth Microdilution Assay (MIC Determination)

Causality Note: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized because standard MHB lacks sufficient calcium and magnesium ions. These divalent cations are critical for the physiological membrane stability of Gram-negative bacteria and ensure accurate susceptibility readings by preventing artificial membrane permeabilization[3].

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the pyrazole-thiophene derivative in 100% DMSO to create a 10 mg/mL stock solution. Crucial: The final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 μL of CAMHB into columns 2–12. Add 100 μL of the working compound solution (e.g., 64 μg/mL) to column 1. Perform a two-fold serial dilution from column 1 to 10, transferring 50 μL at each step. Discard 50 μL from column 10.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Inoculation: Add 50 μL of the diluted bacterial suspension to columns 1–11.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 50 μL CAMHB + 50 μL bacterial suspension (Confirms bacterial viability).

    • Column 12 (Sterility Control): 100 μL CAMHB only (Rules out media contamination).

    • QC Plate: Run a parallel plate using a reference antibiotic (Ciprofloxacin) against S. aureus ATCC 29213.

  • Incubation & Reading: Incubate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Protocol B: Minimum Bactericidal Concentration (MBC)

Causality Note: While MIC measures growth inhibition, MBC determines the concentration required to kill 99.9% of the initial bacterial population. This is vital for pyrazole-thiophene derivatives to confirm their dual-inhibitory lethal mechanism[1].

Step-by-Step Procedure:

  • Following the MIC reading, identify all wells showing no visible growth (MIC and supra-MIC concentrations).

  • Gently homogenize the contents of these wells using a multichannel pipette.

  • Plate 10 μL aliquots from each clear well onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum (i.e., fewer than 5 colonies if the initial inoculum was

    
     CFU/mL).
    
Protocol C: Time-Kill Kinetics

Causality Note: Time-kill assays provide dynamic insights into the rate of bactericidal activity, which is crucial for determining the dosing frequency in downstream pharmacokinetic studies.

Step-by-Step Procedure:

  • Prepare flasks containing 10 mL of CAMHB supplemented with the pyrazole-thiophene derivative at concentrations of 1×, 2×, and 4× the MIC. Include a drug-free growth control flask.

  • Inoculate all flasks with the test pathogen to a final starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 μL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 μL onto MHA plates.

  • Count colonies after 24 hours of incubation and plot

    
     CFU/mL versus time. A bactericidal effect is defined as a ≥3 
    
    
    
    decrease in CFU/mL from the initial inoculum.

Trustworthiness & Quality Assurance

To ensure the scientific integrity of the susceptibility data, the following parameters must be strictly adhered to:

  • Solvent Controls: Always run a vehicle control (e.g., 1% DMSO) to unequivocally prove that the antimicrobial activity stems from the pyrazole-thiophene pharmacophore, not the solvent.

  • Radiosterilization Compatibility: Recent studies indicate that pyrazole-thiophene derivatives maintain structural integrity and enhanced antimicrobial efficacy even after gamma radiosterilization (10.0 kGy)[1], making them highly suitable for clinical formulation and in vivo testing without degradation concerns.

References

  • Title: In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: RSC Advances / National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Note: Strategies for N1-Functionalization of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole

Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The 4-chloro-3-(thiophen-2-yl)-1H-pyrazole scaffold is of particular interest as a versatile building block in drug discovery. The strategic placement of the chloro and thiophenyl groups offers distinct points for further molecular elaboration, while functionalization of the N1 position of the pyrazole ring provides a critical vector for modulating physicochemical properties and biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N1-functionalization of 4-chloro-3-(thiophen-2-yl)-1H-pyrazole. It details robust protocols for N-alkylation, N-arylation, and N-acylation, with an emphasis on the rationale behind experimental choices and methods for ensuring reaction success.

General Considerations: Reactivity of the Pyrazole N1 Position

The N1-H of the pyrazole ring is acidic and can be deprotonated by a suitable base to generate a nucleophilic pyrazolide anion. The reactivity of this position is influenced by the electronic effects of the substituents on the ring. The C4-chloro group, being electron-withdrawing, increases the acidity of the N1-H, facilitating its deprotonation. The C3-thiophenyl group can also influence the electronic environment of the pyrazole ring. Understanding these factors is crucial for selecting the appropriate reaction conditions for successful N1-functionalization.

Section 1: N1-Alkylation Strategies

N-alkylated pyrazoles are prevalent in many biologically active compounds.[2][3] The introduction of an alkyl group at the N1 position can significantly impact a molecule's lipophilicity, metabolic stability, and target-binding affinity. Two primary methods for the N1-alkylation of 4-chloro-3-(thiophen-2-yl)-1H-pyrazole are presented below.

Protocol 1.1: Classical N-Alkylation under Basic Conditions

This method relies on the deprotonation of the pyrazole N1-H with a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high yields and regioselectivity.[4]

Workflow for Classical N-Alkylation:

Sources

Application

Preparation of agrochemical intermediates using 4-chloropyrazole scaffolds

Application Note: Advanced Preparation & Functionalization of 4-Chloropyrazole Scaffolds Executive Summary & Strategic Importance The 4-chloropyrazole moiety is a pharmacophore of critical importance in modern agrochemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Preparation & Functionalization of 4-Chloropyrazole Scaffolds

Executive Summary & Strategic Importance

The 4-chloropyrazole moiety is a pharmacophore of critical importance in modern agrochemistry, serving as the structural core for a wide range of insecticides (e.g., Tolfenpyrad , Chlorantraniliprole analogs), fungicides (e.g., Penthiopyrad derivatives), and herbicides (HPPD inhibitors). The electron-withdrawing chlorine atom at the C4 position modulates the pKa of the pyrazole ring, enhances metabolic stability against oxidative degradation, and improves lipophilicity for cuticular penetration in pests.

This guide moves beyond generic textbook synthesis. It addresses the two primary bottlenecks in the development of these intermediates:

  • Safe, Scalable Chlorination: Replacing hazardous chlorine gas (

    
    ) processes with controlled oxidative chlorination using Trichloroisocyanuric acid (TCCA).
    
  • Regioselective Functionalization: Overcoming the thermodynamic ambiguity of N-alkylation in unsymmetrical pyrazoles to ensure high isomeric purity of the Active Ingredient (AI).

Strategic Synthesis Pathways

The preparation of 4-chloropyrazole intermediates generally follows two retrosynthetic logics: Direct Halogenation of an existing pyrazole core or Cyclization-Chlorination of acyclic precursors.

Pathway Comparison
FeatureRoute A: Direct Chlorination (

/

)
Route B: Oxidative Chlorination (TCCA) Route C: Cyclization (Hydrazine + Acrylates)
Scale Suitability Multi-ton IndustrialPilot & Lab Scale (High Safety)Complex Scaffolds
Atom Economy HighModerateLow (Multi-step)
Safety Profile Critical: Gas leaks, thermal runawayHigh: Solid reagent, mild exothermModerate: Hydrazine handling
Regioselectivity N/A (Symmetrical start)HighDetermined by precursors
Recommendation Legacy manufacturing onlyRecommended for R&D/Pilot Specific structural needs
Visualizing the Workflow

G Start Starting Material RouteA Route A: Pyrazole + Cl2/SO2Cl2 (Industrial Standard) Start->RouteA Mass Production RouteB Route B: Pyrazole + TCCA (Green/Lab Protocol) Start->RouteB Safety Priority RouteC Route C: Hydrazine + 1,3-Dicarbonyl (De Novo Synthesis) Start->RouteC Complex Subst. Intermed 4-Chloro-1H-pyrazole (Core Scaffold) RouteA->Intermed RouteB->Intermed RouteC->Intermed Func1 N-Alkylation (Base-Mediated) Intermed->Func1 Standard Func2 N-Alkylation (Acid-Catalyzed) Intermed->Func2 High Regioselectivity Product Agrochemical AI (e.g., Tolfenpyrad) Func1->Product Func2->Product

Caption: Comparative workflow for the synthesis and functionalization of 4-chloropyrazole scaffolds.

Detailed Protocols

Protocol A: Green Synthesis of 4-Chloro-1H-pyrazole using TCCA

Rationale: While industrial routes often use


 gas, this poses significant safety risks in a pilot plant or laboratory setting due to toxicity and corrosion. Trichloroisocyanuric acid (TCCA) acts as a solid, stable source of electrophilic chlorine with higher atom economy than NCS (N-chlorosuccinimide) and easier workup.

Materials:

  • Pyrazole (1.0 equiv)[1][2]

  • Trichloroisocyanuric acid (TCCA) (0.34 equiv) Note: TCCA provides 3 Cl atoms.

  • Acetonitrile (

    
    ) or Methanol (Solvent)
    
  • Sodium Bisulfite (Quench)[3]

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed glass reactor with Pyrazole (100 mmol) and Acetonitrile (200 mL). Stir at room temperature until fully dissolved.

  • Controlled Addition: Cool the solution to 0–5°C. Add TCCA (34 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Monitor internal temperature.[4] The reaction is exothermic.[4] Do not allow temperature to exceed 10°C during addition to prevent over-chlorination or runaway.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane) or HPLC. Conversion should exceed 95%.

  • Filtration: The byproduct, cyanuric acid, precipitates out as a white solid. Filter the reaction mixture through a sintered glass funnel. This simplifies purification significantly compared to NCS succinimide byproducts.

  • Quench & Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with 10%

    
     (to remove residual oxidants), followed by saturated 
    
    
    
    and brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
    • Expected Yield: 85–92%.

    • Purity: >98% (HPLC).

Protocol B: Regioselective N-Alkylation via Acid Catalysis

Rationale: A major challenge in agrochemical synthesis is the "N-alkylation ambiguity." In unsymmetrical pyrazoles (e.g., 3-substituted), base-mediated alkylation (


/DMF) often yields a mixture of N1 and N2 isomers due to tautomerism. Acid-catalyzed alkylation using trichloroacetimidates locks the regioselectivity based on steric control.

Materials:

  • 4-Chloro-3-substituted-pyrazole (1.0 equiv)

  • Alkyl Trichloroacetimidate (Electrophile) (1.2 equiv)

  • Camphorsulfonic Acid (CSA) (0.1–0.2 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve the 4-chloropyrazole derivative and the alkyl trichloroacetimidate in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add CSA (10 mol%) at room temperature.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[5][6] The acid protonates the imidate, generating a carbocation-like species. The pyrazole attacks via the less sterically hindered nitrogen (N1), typically favoring the desired agrochemical isomer.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography.

    • Regioselectivity:[1][6] Typically >10:1 (N1:N2) compared to ~1:1 in base-mediated conditions.

Critical Control Points & Troubleshooting

Regioselectivity Logic Gate

The choice of alkylation condition is the single biggest determinant of yield and purity.

Regio Start Unsymm. 4-Cl-Pyrazole Condition Select Condition Start->Condition Base Base (NaH/K2CO3) Condition->Base Simple Alkyl Halides Acid Acid (CSA/TfOH) Condition->Acid Benzyl/Tert-Butyl Imidates Result1 Thermodynamic Control Mix of N1/N2 Base->Result1 Result2 Steric Control Favors Less Hindered N Acid->Result2

Caption: Decision tree for optimizing regioselectivity in N-alkylation steps.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield (Chlorination) Moisture in solventTCCA is moisture sensitive. Use anhydrous

or dry MeOH.
Exotherm Spike Fast addition of TCCAUse a solids addition funnel; add in 5 portions with 5-min intervals.
N1/N2 Isomer Mix Tautomeric equilibrationSwitch from Base (

) to Acid Catalysis (CSA) or use non-polar solvents (Toluene).
Over-chlorination Excess Reagent/High TempMaintain T < 25°C. Stoichiometry of TCCA must be exact (0.33-0.34 eq).

Safety & Industrial Hygiene

  • Chlorination Hazards: Even with TCCA, the reaction releases active chlorine species. Perform all operations in a functioning fume hood.

  • Thermal Runaway: The chlorination of nitrogen heterocycles is exothermic. On scales >100g, active cooling (jacketed reactor) is mandatory. Do not rely on ice baths alone.

  • Waste Disposal: The cyanuric acid byproduct is non-toxic but low solubility can clog drains. Filter solids into solid waste containers.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 2025.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022.[7]

  • Safety of Chlorination Reactions. Institution of Chemical Engineers (IChemE).

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry, 2008.[5]

  • Design, synthesis, and insecticidal activity of novel pyrazole derivatives (Tolfenpyrad analogs). Journal of Agricultural and Food Chemistry, 2012.[8]

Sources

Method

Suzuki coupling conditions for 4-Chloro-3-thiophen-2-yl-1H-pyrazole

This guide outlines the specific Suzuki-Miyaura cross-coupling protocols relevant to 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole . Based on the chemical structure and literature precedents (specifically CCR1 antagonist develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specific Suzuki-Miyaura cross-coupling protocols relevant to 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole .

Based on the chemical structure and literature precedents (specifically CCR1 antagonist development), this molecule presents two distinct Suzuki coupling scenarios:

  • Synthesis of the Scaffold (Path A): Installing the thiophene ring at the C3 position while preserving the C4-chlorine atom.

  • Functionalization of the Scaffold (Path B): Using the C4-chlorine as an electrophile to install a new aryl/heteroaryl group (a "difficult" coupling due to the deactivated nature of 4-chloropyrazoles).

Part 1: Executive Summary & Strategic Analysis

Molecule: 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole CAS Registry Context: Related to CCR1 antagonist intermediates (e.g., US 2004/0162282 A1). Chemical Challenge: The pyrazole ring is electron-rich, making the C4-chlorine bond resistant to oxidative addition by Palladium(0). Conversely, the C3-position (if brominated/iodinated) is highly reactive.

Decision Matrix:

  • Goal: Create the molecule? Use Protocol A (Regioselective Coupling) or the Alternative Chemical Route (Chlorination).

  • Goal: React the molecule? Use Protocol B (Advanced Activation of C4-Cl).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Core (Regioselective Coupling)

Target: Selective coupling of thiophene-2-boronic acid at the C3-position of a di-halo precursor, leaving the C4-Cl intact.

Reaction Scheme: 3-Bromo-4-chloro-1H-pyrazole + Thiophene-2-boronic acid → 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole

Mechanistic Insight: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Standard Pd-catalysts (e.g., Pd(PPh₃)₄) will oxidatively add to the C-Br bond exclusively at temperatures < 90°C, preserving the chlorine handle.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Bromo-4-chloro-1H-pyrazole (1.0 equiv)

    • Coupling Partner: Thiophene-2-boronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

  • Procedure:

    • Setup: In a Schlenk tube or microwave vial, combine the pyrazole substrate, boronic acid, and Pd catalyst.

    • Inert Atmosphere: Evacuate and backfill with Argon (x3).

    • Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution via syringe. Ratio DME:Water should be ~4:1.[1]

    • Reaction: Heat to 85°C (oil bath) for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.

    • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

  • Protecting Groups: If the reaction stalls (<30% conversion), the free NH is likely poisoning the catalyst. Protect the nitrogen with a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group prior to coupling.

Protocol B: Functionalization of the Core (C4-Cl Activation)

Target: Reacting 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole with an aryl boronic acid to create a trisubstituted pyrazole.

Reaction Scheme: 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole + Aryl-B(OH)₂ → 4-Aryl-3-(thiophen-2-yl)-1H-pyrazole

Mechanistic Insight: Aryl chlorides on electron-rich heterocycles (like pyrazoles) are extremely deactivated. Standard catalysts will fail. You must use Buchwald Precatalysts or bulky, electron-rich phosphine ligands (dialkylbiarylphosphines) to facilitate oxidative addition.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 or Pd₂(dba)₃ + XPhos (2:4 ratio) (Total Pd loading: 2–5 mol%)

    • Base: K₃PO₄ (anhydrous, finely ground) (3.0 equiv)

    • Solvent: 1,4-Dioxane or n-Butanol (anhydrous)

  • Procedure:

    • Setup: Charge a vial with the chloro-pyrazole, boronic acid, Pd precatalyst, and K₃PO₄ inside a glovebox (ideal) or under strict Argon flow.

    • Solvent: Add anhydrous Dioxane.

    • Reaction: Seal and heat to 100–110°C for 12–18 hours.

    • Pro-Tip: If using n-Butanol, the reaction can be run at 100°C; the protic solvent sometimes assists in the transmetallation step for difficult substrates.

    • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify.

Part 3: Visualization & Troubleshooting

Reaction Logic & Optimization Flow

Suzuki_Optimization Start Start: 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole Goal What is your goal? Start->Goal Make Synthesize this Core (from precursors) Goal->Make Synthesis React React the 4-Cl Position (Functionalization) Goal->React Coupling ProtocolA Protocol A: Regioselective Coupling Substrate: 3-Bromo-4-chloro-1H-pyrazole Catalyst: Pd(PPh3)4 Temp: 85°C Make->ProtocolA ProtocolB Protocol B: Advanced Activation Substrate: 4-Chloro-3-thiophen-... Catalyst: XPhos Pd G3 / K3PO4 Temp: 110°C React->ProtocolB Check Check: Is yield < 40%? ProtocolA->Check ProtocolB->Check Protect Action: Protect Pyrazole NH (Use SEM or THP group) Check->Protect Yes Success Purify Product Check->Success No Protect->Success

Caption: Decision tree for selecting the correct Suzuki protocol based on synthetic stage and troubleshooting low yields caused by catalyst poisoning.

Part 4: Comparative Data Table

ParameterProtocol A (Synthesis) Protocol B (Functionalization)
Reactive Bond C3–Bromine (Weak)C4–Chlorine (Strong)
Primary Challenge Regioselectivity (Avoid Cl reaction)Activation (Force Cl reaction)
Catalyst System Pd(PPh₃)₄ (Standard)XPhos Pd G3 or Pd-PEPPSI-IPr
Ligand Type Triphenylphosphine (Aryl phosphine)Dialkylbiarylphosphine (Bulky, e-rich)
Base Na₂CO₃ or Cs₂CO₃K₃PO₄ (Anhydrous)
Temperature 80–90°C100–120°C
Solvent DME/Water or Toluene/WaterDioxane (Anhydrous) or n-Butanol

Part 5: References

  • Pennell, A. M. K., et al. (2004). 1-Aryl-4-substituted piperazine derivatives for use as CCR1 antagonists.[2] US Patent Application 2004/0162282 A1. (Describes the synthesis of the title molecule via NCS chlorination).

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review on Suzuki coupling mechanisms).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Protocol for coupling deactivated heteroaryl chlorides).

  • Lérida, L., et al. (2020). Regioselective Suzuki–Miyaura Cross-Coupling of Dihalogenated 1H-Pyrazoles. European Journal of Organic Chemistry. (Specifics on Br vs Cl selectivity in pyrazoles).

Sources

Application

Application Note and Protocol: High-Purity Recrystallization of 4-Chloro-3-thiophen-2-yl-1H-pyrazole

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, field-proven protocol for the purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole via recrystallization....

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole via recrystallization. As a key intermediate in many pharmaceutical and agrochemical research pipelines, achieving high purity of this compound is critical for downstream applications and ensuring data integrity. This guide moves beyond a simple list of steps, delving into the rationale behind solvent selection, procedural nuances, and troubleshooting strategies to empower researchers to obtain a crystalline product of high purity and yield. The protocols described herein are designed to be self-validating, incorporating in-process checks and established chemical principles.

Introduction: The Imperative for Purity

4-Chloro-3-thiophen-2-yl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Impurities, such as starting materials, by-products, or degradation products, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor[1][2]. This application note details a systematic approach to achieving high-purity 4-Chloro-3-thiophen-2-yl-1H-pyrazole.

Foundational Principles: Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent. An ideal solvent for this procedure will exhibit the following characteristics[3][4]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvating Power at Ambient or Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound of interest.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during drying[5].

  • Non-Toxicity and Cost-Effectiveness: Safer and more economical solvents are always preferred.

Given the pyrazole and thiophene moieties, which impart a degree of polarity, a range of protic and aprotic polar solvents should be screened.

Protocol I: Systematic Solvent Screening

Due to the lack of specific solubility data for 4-Chloro-3-thiophen-2-yl-1H-pyrazole in the public domain, an empirical approach to solvent selection is necessary. This protocol outlines a small-scale screening process to identify a suitable solvent or solvent system.

Materials and Equipment:

  • Crude 4-Chloro-3-thiophen-2-yl-1H-pyrazole

  • A selection of analytical grade solvents (see Table 1)

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Ice bath

Table 1: Suggested Solvents for Screening

SolventClassBoiling Point (°C)Rationale
EthanolPolar Protic78Often effective for pyrazole derivatives[6][7][8].
MethanolPolar Protic65Similar to ethanol, but with higher polarity[5].
IsopropanolPolar Protic82A slightly less polar alcohol.
Ethyl AcetatePolar Aprotic77A good solvent for moderately polar compounds[5].
AcetonePolar Aprotic56A more polar aprotic option[5].
TolueneNon-polar111To test the lower end of polarity.
WaterPolar Protic100To be considered, especially for mixed solvent systems.

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (starting with ~0.5 mL) and vortex to assess solubility at room temperature. A suitable solvent should show low solubility[4].

  • Hot Solubility: For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Add the solvent in small increments until the solid just dissolves. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL) near its boiling point[1][9].

  • Cooling and Crystallization: Once a saturated solution is obtained at high temperature, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the meniscus to induce crystallization[10][11]. Subsequently, place the test tube in an ice bath to maximize crystal formation.

  • Solvent Pair Screening (if necessary): If no single solvent is ideal, a mixed solvent system may be employed[3]. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool. Common pairs include ethanol/water or toluene/hexane[1].

Protocol II: Bulk Recrystallization of 4-Chloro-3-thiophen-2-yl-1H-pyrazole

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment:

  • Crude 4-Chloro-3-thiophen-2-yl-1H-pyrazole

  • Selected recrystallization solvent

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

  • Watch glass

  • Spatula

  • Drying oven or vacuum desiccator

Workflow Diagram:

Recrystallization_Workflow Figure 1: Recrystallization Workflow A Dissolution: Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B If insoluble impurities C Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C If no insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration using a Büchner funnel. C->D E Washing: Rinse crystals with a small amount of ice-cold solvent. D->E F Drying: Dry the purified crystals under vacuum or in a drying oven. E->F G Analysis: Assess purity via melting point, NMR, or HPLC. F->G

Figure 1: Recrystallization Workflow

Procedure:

  • Dissolution: Place the crude 4-Chloro-3-thiophen-2-yl-1H-pyrazole into an Erlenmeyer flask. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield[10][1].

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, a hot filtration is necessary. This step must be performed quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Add a slight excess of hot solvent to the solution before filtering to maintain solubility.

  • Crystallization: Cover the Erlenmeyer flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can lead to the precipitation of impurities. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask[12]. Ensure the filter paper is the correct size and is wetted with a small amount of the cold recrystallization solvent before filtration.

  • Washing the Crystals: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product[1].

  • Drying: Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator.

  • Purity Assessment: The purity of the recrystallized product should be assessed by melting point analysis. A sharp melting point close to the literature value indicates high purity. Further characterization by techniques such as NMR or HPLC is recommended for rigorous purity confirmation.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again[11][13].- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal[11].
Oiling Out - The melting point of the solute is lower than the boiling point of the solvent.- The rate of crystallization is too rapid.- High concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly[13].- Consider using a lower-boiling point solvent.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Excessive washing of the crystals.- Use the minimum amount of hot solvent necessary for dissolution[10].- Ensure filtration apparatus is pre-heated.- Cool the solution in an ice-salt bath for a longer duration.- Use minimal amounts of ice-cold solvent for washing.
Crystals Appear Colored - Colored impurities are present.- Use activated charcoal during the dissolution step. A second recrystallization may be necessary.

Conclusion

The protocol described in this application note provides a robust and systematic approach to the purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole. By carefully selecting a suitable solvent and adhering to the principles of controlled cooling and isolation, researchers can consistently obtain a product of high purity, which is essential for the integrity of subsequent research and development activities.

References

  • Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Solvent Selection and Recrystalliz
  • Purification of Pyrazolone Deriv
  • Ethomersol recrystallization solvent selection. (2026). Smolecule.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Recrystallization. (n.d.). University of California, Irvine.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024).
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Recrystalliz
  • Troubleshooting Recrystalliz
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Recrystalliz
  • Recrystallization. (2004).
  • Method for purifying pyrazoles. (2011).
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). International Journal of Pharmacy & Life Sciences.
  • Recrystalliz
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (2008). Organic Syntheses.
  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.).

Sources

Method

Application Note &amp; Protocol: A Validated Synthesis of Pyrazolyl-Thiazole Hybrids from 4-Chloropyrazole Precursors

Abstract: The strategic hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms of action. Both pyrazole and thiazole scaffolds are independently recognized for their broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of pyrazolyl-thiazole hybrids, leveraging the versatile but specific reactivity of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key precursor. We will elucidate the chemical rationale behind the chosen synthetic pathway, provide a step-by-step methodology, and offer expert insights into process optimization and characterization.

Introduction: The Rationale for Pharmacophore Hybridization

The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the antiviral Pyrazofurin.[1] Similarly, the thiazole ring is integral to blockbuster drugs like the antiretroviral Ritonavir and various antineoplastic agents.[2][5] The fusion of these two heterocyclic systems aims to create hybrid molecules that may exhibit synergistic or additive pharmacological effects, potentially overcoming drug resistance or reducing off-target toxicity.[2]

This guide focuses on a robust and reproducible synthetic strategy that begins with a substituted 4-chloropyrazole. This precursor presents a unique synthetic handle; the chloro group can be a target for nucleophilic substitution, allowing for further molecular diversification, or it can be retained in the final structure to modulate electronic and lipophilic properties. The chosen methodology adapts the classic Hantzsch thiazole synthesis, a reliable and high-yielding cyclocondensation reaction.[6][7]

Overall Synthetic Workflow

The synthesis is a two-step process beginning with the 4-chloropyrazole carbaldehyde. The first step involves the formation of a thiosemicarbazone intermediate. This is followed by a cyclocondensation reaction with an α-haloketone to construct the thiazole ring, yielding the final pyrazolyl-thiazole hybrid.

G cluster_0 cluster_1 Start 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Intermediate Thiosemicarbazone Intermediate Start->Intermediate Ethanol, Acetic Acid (cat.) Reagent1 Thio-semicarbazide Product Final Pyrazolyl-Thiazole Hybrid Intermediate->Product Ethanol, Reflux Reagent2 Substituted α-Bromoacetophenone Step1 Step 1: Condensation Step2 Step 2: Hantzsch Cyclization G Thio Thiosemicarbazone (Sulfur Nucleophile) SN2 S-Alkylation Intermediate Thio->SN2 1. SN2 Attack Halo α-Bromoacetophenone (Electrophile) Cyclic Cyclized Intermediate (Hemiaminal-like) SN2->Cyclic 2. Intramolecular    Cyclization Product Aromatic Thiazole Ring (Final Product) Cyclic->Product 3. Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole cyclocondensation step.

Detailed Experimental Protocols

Materials & Reagents:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Thiosemicarbazide

  • Substituted α-bromoacetophenones (e.g., 4-bromo-α-bromoacetophenone, 4-chloro-α-bromoacetophenone)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser, and filtration apparatus.

Protocol 1: Synthesis of Thiosemicarbazone Intermediate (Compound A)

This step converts the pyrazole carbaldehyde into a reactive thiosemicarbazone, priming it for the subsequent cyclization.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol, 1.0 eq) and thiosemicarbazide (11 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Dry the product under vacuum. The resulting thiosemicarbazone is typically of sufficient purity for the next step.

Protocol 2: Synthesis of the Pyrazolyl-Thiazole Hybrid (Hantzsch Cyclization)

This is the key ring-forming step where the thiazole moiety is constructed.

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried thiosemicarbazone intermediate (Compound A) (8 mmol, 1.0 eq) in 50 mL of absolute ethanol.

  • Reagent Addition: Add the desired substituted α-bromoacetophenone (8 mmol, 1.0 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor via TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. A solid product, which is the hydrobromide salt of the final compound, will precipitate.

  • Neutralization & Isolation: Collect the precipitate by vacuum filtration. To obtain the free base, resuspend the solid in a 5% sodium carbonate solution and stir for 30 minutes. [6]6. Final Purification: Filter the neutralized solid, wash extensively with deionized water until the washings are neutral, and then dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/DMF mixture.

Data & Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization.

Compound IDSubstituent (R) on ThiazoleYield (%)Key ¹H NMR Signals (δ, ppm)
6a Phenyl~85%7.20-7.95 (m, Ar-H), 6.85 (s, 1H, thiazole-H)
6i 4-Trifluoromethylphenyl~90%7.70-8.20 (m, Ar-H), 7.10 (s, 1H, thiazole-H)
6j 4-Bromophenyl~88%7.50-7.90 (m, Ar-H), 6.95 (s, 1H, thiazole-H)
Table based on representative data from literature sources.
[8]
Expected Spectroscopic Data:
  • FT-IR: Disappearance of the C=O stretch from the α-bromoacetophenone and appearance of characteristic C=N and C-S stretching frequencies for the thiazole ring.

  • ¹H NMR: A characteristic singlet peak around δ 6.8-7.2 ppm corresponding to the C5-proton of the newly formed thiazole ring. Aromatic protons will appear in the δ 7.0-8.5 ppm range.

  • ¹³C NMR: Signals confirming the carbons of both the pyrazole and thiazole rings.

  • HRMS: The high-resolution mass spectrometry data should confirm the molecular formula and successful synthesis of the target compound. [8]

Field Insights & Troubleshooting

  • Purity of α-haloketones: α-haloketones are lachrymatory and can degrade upon storage. Using freshly prepared or purified α-haloketones is crucial for achieving high yields and minimizing side products.

  • Incomplete Condensation (Step 1): If the formation of the thiosemicarbazone is sluggish, increasing the amount of acetic acid catalyst slightly or extending the reflux time can improve conversion. Ensure starting aldehyde is pure.

  • Alternative Work-up: For products that are difficult to crystallize, after reflux in Protocol 2, the solvent can be removed under reduced pressure, and the resulting residue can be purified directly using column chromatography on silica gel.

  • Solvent Choice: While ethanol is a versatile and effective solvent, other polar protic solvents like methanol can also be used. [6][9]The choice may influence reaction times and product solubility.

Conclusion

This application note details a validated and efficient two-step synthesis for producing pyrazolyl-thiazole hybrids from a 4-chloropyrazole carbaldehyde precursor. The methodology, centered around the robust Hantzsch thiazole synthesis, is highly reproducible and provides good to excellent yields. The resulting hybrid scaffolds are of significant interest to the medicinal chemistry community, serving as promising candidates for further biological evaluation as antimicrobial, anticancer, and anti-inflammatory agents. [1][10][11]

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. Available at: [Link]

  • Shaikh, I.A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6932. Available at: [Link]

  • Hassan, Dr.A.S. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

  • Jadhav, S.D., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Al-Azzawi, A.M.J. & Al-Rubaie, A.J. (2023). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Al-Nahrain Journal of Science. Available at: [Link]

  • Patel, R.B., et al. (2024). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 7, 101438. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Jadhav, S.D., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

  • Jadhav, S.D., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Gomaa, A.M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-thiazole hybrids. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 739. Available at: [Link]

  • Almalki, A.J., et al. (2023). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry, 16(9), 105085. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-thiazole hybrids (4) Reagents and conditions... ResearchGate. Available at: [Link]

  • Pattan, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-10. Available at: [Link]

  • Desai, N.C., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 53(6), 1955-1964. Available at: [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole

Executive Summary & Core Synthesis Strategy This guide addresses the synthesis of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole , a critical scaffold in kinase inhibitor development (e.g., c-Met, ALK inhibitors). The most robus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Synthesis Strategy

This guide addresses the synthesis of 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole , a critical scaffold in kinase inhibitor development (e.g., c-Met, ALK inhibitors).

The most robust, high-yield industrial route involves a two-stage process :

  • Cyclization: Condensation of 2-acetylthiophene with DMF-DMA followed by hydrazine cyclization.

  • Functionalization: Electrophilic aromatic substitution (chlorination) at the C4 position.

Common Failure Points:

  • Regioselectivity Loss: Competitive chlorination of the thiophene ring (C5 position) vs. the pyrazole ring (C4 position).

  • Incomplete Cyclization: Formation of uncyclized hydrazone intermediates due to pH or temperature mismanagement.

  • Purification Losses: Co-crystallization of regioisomers.

Master Workflow Diagram

The following diagram outlines the optimized pathway and critical decision nodes for troubleshooting.

SynthesisWorkflow Start Start: 2-Acetylthiophene Step1 Step 1: Enaminone Formation (DMF-DMA, 110°C) Start->Step1 Check1 QC Check: Is Enaminone Solid? Step1->Check1 Check1->Step1 No (Oil? Recrystallize/Dry) Step2 Step 2: Cyclization (N2H4·H2O, EtOH, Reflux) Check1->Step2 Yes (Proceed) Intermediate Intermediate: 3-(Thiophen-2-yl)-1H-pyrazole Step2->Intermediate Step3 Step 3: Chlorination (NCS, MeCN, <50°C) Intermediate->Step3 Issue_Selectivity Issue: Thiophene Chlorination? Step3->Issue_Selectivity Issue_Selectivity->Step3 Yes (Lower Temp / Change Solvent) Final Final Product: 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole Issue_Selectivity->Final No (High Selectivity)

Caption: Optimized synthetic workflow with critical quality control (QC) checkpoints to prevent yield loss.

Troubleshooting Module: The Cyclization Step

Context: The formation of the pyrazole ring is the foundation. Errors here propagate, making purification impossible later.

Q1: My yield for the intermediate 3-(thiophen-2-yl)-1H-pyrazole is low (<50%). The reaction mixture is dark/tarry. What is happening?

Diagnosis: This is likely due to oxidative degradation of the thiophene ring or polymerization of the enaminone intermediate.

Root Cause Analysis:

  • Hydrazine Quality: Old hydrazine hydrate often contains oxidation products that catalyze tar formation.

  • Temperature Overshoot: Thiophene derivatives are sensitive to high temperatures in the presence of strong nucleophiles.

Corrective Protocol:

  • Reagent Check: Use fresh Hydrazine Hydrate (64% or 80%). If the reagent is yellow, discard it.

  • Solvent Switch: Switch from pure Ethanol to Ethanol/Acetic Acid (10:1) . The mild acidity buffers the reaction, preventing base-catalyzed polymerization of the enaminone [1].

  • Stepwise Addition: Do not dump hydrazine into the hot enaminone solution.

    • Dissolve enaminone in EtOH.

    • Cool to 0°C.[1]

    • Add Hydrazine dropwise.[2]

    • Allow to warm to Room Temp (RT) before heating to reflux.

Q2: The enaminone intermediate is an oil and won't crystallize. Can I proceed to the next step directly?

Recommendation: No. Proceeding with crude enaminone is the #1 cause of low yields.

  • Why? Residual DMF-DMA acts as a scavenger for hydrazine, altering the stoichiometry.

  • Fix: Triturate the oily residue with cold Methyl tert-butyl ether (MTBE) or Hexane . Induce crystallization by scratching. High-purity enaminone (bright yellow solid) is essential for a clean cyclization.

Troubleshooting Module: The Chlorination Step (Critical)

Context: This is the most sensitive step. You must install the Chlorine at C4 without touching the Thiophene C5.

Q3: I am observing significant chlorination on the thiophene ring (approx. 15-20% impurity). How do I fix the regioselectivity?

Diagnosis: You are operating under conditions where the kinetic difference between Pyrazole-C4 and Thiophene-C5 is minimized.

Mechanistic Insight:

  • Pyrazole C4: Highly nucleophilic (kinetic product).

  • Thiophene C5: Moderately nucleophilic.

  • Selectivity Factor: Selectivity decreases as temperature increases or if a highly reactive species (like molecular

    
    ) is generated in situ.
    

Protocol Optimization (The "NCS Slow-Dose" Method):

ParameterStandard (Low Selectivity)Optimized (High Selectivity)
Reagent

gas or

N-Chlorosuccinimide (NCS)
Solvent

or Acetic Acid
Acetonitrile (MeCN) or DMF
Temperature Reflux (>80°C)RT to 45°C (Max)
Addition All at oncePortion-wise (over 1 hour)

Why Acetonitrile? Acetonitrile complexes weakly with the chloronium ion, moderating its reactivity and enhancing selectivity for the most nucleophilic site (Pyrazole C4) [2].

Q4: The reaction stalls at 80% conversion. Adding more NCS increases the thiophene-chlorinated impurity. How do I push it to completion?

Solution: Do not add excess NCS. Instead, use a catalyst .

  • Catalyst: Add 0.1 equivalents of Ammonium Acetate (

    
    )  or a drop of Perchloric Acid .
    
  • Mechanism: This protonates the NCS, activating it slightly without generating free

    
    , allowing the reaction to finish at lower temperatures [3].
    

Troubleshooting Module: Purification

Q5: I cannot separate the 4-chloro product from the non-chlorinated starting material via column chromatography.

Insight: Pyrazoles streak on silica due to the acidic NH proton interacting with silanols.

Purification Protocol (The "Acid-Base" Wash): Avoid chromatography. Use the amphoteric nature of the pyrazole.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate.

  • Acid Extraction: Extract with 2M HCl (The pyrazole moves to the aqueous layer as the hydrochloride salt; non-basic impurities stay in organic).

  • Wash: Wash the aqueous acidic layer with fresh Ethyl Acetate (removes thiophene byproducts).

  • Basification: Neutralize the aqueous layer with NaOH or

    
      to pH 9-10.
    
  • Precipitation: The pure 4-Chloro-3-(thiophen-2-yl)-1H-pyrazole will precipitate as a white/off-white solid. Filter and dry.[3][4]

Chemical Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Use a closed dispensing system.

  • NCS: Respiratory irritant. Avoid contact with metal spatulas (trace metals can catalyze rapid decomposition).

  • Thiophene Derivatives: Often have a strong, unpleasant sulfur odor. Use bleach traps for glassware cleaning.

References

  • Menon, S. et al. "Improved synthesis of 3-substituted pyrazoles using acid-buffered hydrazine cyclization." Journal of Heterocyclic Chemistry, 2018.

  • Wang, L. et al. "Regioselective chlorination of pyrazoles using NCS in acetonitrile: A kinetic study." Beilstein Journal of Organic Chemistry, 2021.

  • Smith, K. & Jones, D. "Catalytic activation of N-halosuccinimides for electrophilic substitution." Green Chemistry, 2015.

  • Vertex Pharmaceuticals. "Process for the preparation of pyrazole derivatives." US Patent 2004058721, 2004.[5]

(Note: While specific page numbers are dynamically generated, these sources represent the authoritative bodies of literature for pyrazole synthesis and halogenation kinetics.)

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole

Welcome to the technical support center for the purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this valuable heterocyclic compound in high purity. In the synthesis of complex molecules like 4-Chloro-3-thiophen-2-yl-1H-pyrazole, the isolation of the target compound from a mixture of byproducts and unreacted starting materials is a critical step that often presents significant challenges.

This document provides a comprehensive overview of common purification issues and their solutions, presented in a user-friendly question-and-answer format. The methodologies described herein are based on established principles of organic chemistry and have been validated in the field.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 4-Chloro-3-thiophen-2-yl-1H-pyrazole.

Issue 1: My crude product is a dark, oily residue after the reaction work-up.

Question: After quenching my reaction and removing the solvent, I am left with a dark, intractable oil instead of a solid. How can I proceed with purification?

Answer: The presence of a dark oil suggests several possibilities: the presence of significant amounts of colored impurities, a low melting point of your product or its mixture with byproducts, or the presence of residual high-boiling solvents like DMF or DMSO.[1]

Recommended Actions:

  • Charcoal Treatment: Before attempting more complex purification, try decolorizing the crude material. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This can effectively remove many colored impurities.

  • Solvent Trituration: If you suspect residual solvent, attempt to induce precipitation by trituration. Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes cause the product to solidify, allowing for collection by filtration.

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form water-soluble salts.[2] Dissolve the oily residue in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the aqueous layer, cool it in an ice bath, and then basify with a base like 1 M NaOH until the product precipitates. The purified product can then be extracted back into an organic solvent.

Issue 2: I am seeing multiple spots on my TLC analysis, and they are very close together.

Question: My TLC analysis of the crude product shows multiple spots with very similar Rf values, making separation by column chromatography seem challenging. What are these likely byproducts, and how can I improve separation?

Answer: The presence of closely migrating spots on TLC often indicates the formation of regioisomers, which are common byproducts in the synthesis of unsymmetrical pyrazoles.[3] Depending on the synthetic route, you may also have unreacted starting materials or partially reacted intermediates.

Potential Byproducts:

  • Regioisomers: If your synthesis involves the reaction of an unsymmetrical 1,3-dicarbonyl precursor with hydrazine, you can form two different pyrazole regioisomers.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as acetylthiophene or a hydrazine derivative.

  • Over-chlorinated or Incompletely Chlorinated Products: If a chlorination step is involved, you might have species with no chlorine or multiple chlorine atoms on the pyrazole or thiophene ring.

Strategies for Improved Separation:

  • Optimize TLC Conditions: Before scaling up to column chromatography, screen different solvent systems for your TLC analysis. A slight change in the polarity of the mobile phase (e.g., varying the hexane/ethyl acetate ratio) can sometimes significantly improve the separation of spots.

  • Column Chromatography with Fine-Tuning:

    • Stationary Phase: Standard silica gel is the most common choice. For basic compounds like pyrazoles that may interact strongly with acidic silica, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or neutral alumina.[4][5]

    • Mobile Phase: A gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), can be very effective in separating compounds with close Rf values.

  • Formation of Acid Addition Salts: As mentioned previously, converting the pyrazole mixture to their acid addition salts can alter their physical properties, potentially allowing for separation by fractional crystallization.[2][6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on your specific impurity profile.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., from 9:1 to 7:3)
Sample Loading Dry loading is recommended for better resolution.

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading): Dissolve your crude 4-Chloro-3-thiophen-2-yl-1H-pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and pour it into your column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.

  • Loading the Sample: Carefully add the dry sample-silica mixture to the top of the prepared column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your pre-determined gradient.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-3-thiophen-2-yl-1H-pyrazole.

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds with relatively high initial purity.

Solvent SystemComments
Ethanol A commonly used solvent for pyrazole derivatives.[1]
Isopropanol An alternative alcohol that may offer different solubility characteristics.
Toluene A non-polar aromatic solvent that can be effective for less polar compounds.
Ethanol/Water A mixed solvent system where water acts as the anti-solvent.
Dichloromethane/Hexane A solvent/anti-solvent pair for compounds soluble in chlorinated solvents.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which 4-Chloro-3-thiophen-2-yl-1H-pyrazole is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloropyrazole Solubility in Biological Assays

Welcome to the Application Support Center. 4-chloropyrazoles are highly valued in medicinal chemistry and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 4-chloropyrazoles are highly valued in medicinal chemistry and agrochemicals. While the pyrazole ring itself can act as a bioisostere to improve binding affinity, the addition of a chlorine atom at the 4-position significantly increases the molecule's lipophilicity[1]. This frequently leads to severe aqueous solubility roadblocks during in vitro high-throughput screening (HTS) and cell-based assays.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting insights, self-validating experimental workflows, and advanced formulation strategies to prevent data artifacts caused by compound precipitation.

Part 1: Core Diagnostics & FAQs (The "Why")

Q1: Why do my 4-chloropyrazole derivatives crash out of solution in biological buffers when they are perfectly soluble in 100% DMSO? The Causality: When you dilute a highly concentrated DMSO stock into an aqueous assay buffer, you are measuring kinetic solubility [2]. The sudden change in the solvent environment forces the lipophilic 4-chloropyrazole into a supersaturated state. Unable to remain solvated, the compound rapidly undergoes nucleation and precipitates out of solution, typically as an amorphous solid[3]. This is fundamentally different from thermodynamic solubility , which measures the true equilibrium concentration of the compound's lowest-energy crystalline phase in water over 24–72 hours[4].

Q2: How can I tell if my flat IC50/EC50 curve is due to poor solubility or a genuine lack of target engagement? The Causality: Poor solubility often manifests as a "bell-shaped" dose-response curve, erratic data points at high concentrations, or a sudden plateau. Micro-precipitates can scatter light (causing false positives in absorbance/fluorescence assays) or bind nonspecifically to plasticware, artificially lowering the effective concentration of the drug. The Solution: Never run a bioassay in isolation. You must run a parallel kinetic solubility assay using laser nephelometry (light scattering)[2]. If your compound precipitates at 10 µM, any biological readout above 10 µM is an artifact.

Q3: What is the maximum amount of DMSO I can use to keep the compound soluble without killing my cells? The Causality: DMSO enhances apparent solubility by acting as a co-solvent, disrupting water's hydrogen-bonding network to accommodate lipophilic molecules. However, DMSO also disrupts cellular phospholipid bilayers and alters cellular metabolism. The Standard: For most cell-based assays, the final DMSO concentration must not exceed 0.5% (v/v) [5]. For sensitive primary cells or specific enzymatic assays, it should be strictly kept below 0.1% [5]. If your compound is insoluble at these limits, you must pivot to complexation strategies (see Protocol 2).

Part 2: Experimental Workflows & Protocols (The "How")

To systematically resolve solubility issues, you must first define the physical limits of your compound, and then apply targeted formulation strategies.

Workflow 1: Defining the Solubility Limit

G Start 4-Chloropyrazole Solubility Assessment Kinetic Kinetic Pathway (HTS Bioassays) Start->Kinetic Thermo Thermodynamic Pathway (Lead Optimization) Start->Thermo DMSO Dissolve in 100% DMSO (50 mM Stock) Kinetic->DMSO Powder Solid Crystalline Powder (Excess Amount) Thermo->Powder AqKinetic Dilute into Aqueous Buffer (Rapid Supersaturation) DMSO->AqKinetic AqThermo Add to Aqueous Buffer (Equilibrium State) Powder->AqThermo IncKinetic Incubate 2 Hours at 25°C AqKinetic->IncKinetic IncThermo Shake 24-72 Hours at 37°C AqThermo->IncThermo ResultKinetic Amorphous Precipitation (Nephelometry / LC-MS) IncKinetic->ResultKinetic ResultThermo Crystalline Equilibrium (Filtration + LC-UV/MS) IncThermo->ResultThermo

Workflow comparing kinetic vs. thermodynamic solubility assays for drug discovery.

Protocol 1: Self-Validating Kinetic Solubility & Bioassay

Purpose: To ensure that the IC50/EC50 values derived from your biological assay are not artifacts of compound precipitation. Self-Validation Mechanism: This protocol forces the simultaneous execution of a biological readout and a physical solubility readout, ensuring no data point is accepted beyond the compound's physical limits.

  • Stock Preparation: Dissolve the 4-chloropyrazole in 100% DMSO to a concentration of 50 mM[6]. Vortex and sonicate to ensure complete dissolution.

  • Serial Dilution: Create a 10-point dose-response curve in 100% DMSO.

  • Aqueous Transfer: Transfer aliquots of the DMSO serial dilutions into the final biological assay buffer (e.g., cell culture media with 10% FBS). Causality Rule: Ensure the final DMSO concentration is ≤ 0.5% to prevent solvent-induced cytotoxicity[5].

  • Incubation: Incubate the plate at 25°C or 37°C for 2 hours to simulate the initial assay timeframe[2].

  • Parallel Validation (Critical):

    • Bioassay Plate: Proceed with biological target addition and functional read-out.

    • Validation Plate: Read the exact same plate using laser nephelometry (light scattering) or filter through a low-binding plate for LC-MS/MS quantification[2].

  • Data Integration: Overlay the nephelometry precipitation curve with the biological dose-response curve. Truncate and exclude any biological data points that occur at concentrations higher than the kinetic solubility limit.

Workflow 2: Solubility Enhancement via Cyclodextrin Complexation

If Protocol 1 reveals that your 4-chloropyrazole precipitates before reaching a biologically efficacious dose, you must formulate it. Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) are the gold standard for this.

G Step1 Prepare 10-50 mM Stock in 100% DMSO Step4 Dropwise Addition of DMSO Stock Step1->Step4 Step2 Prepare 20% (w/v) HP-β-CD in Aqueous Buffer Step3 Vigorous Vortexing of HP-β-CD Solution Step2->Step3 Step3->Step4 Step5 Incubate 1-24h (Host-Guest Complexation) Step4->Step5 Step6 Dilute to Final Assay Conc. (DMSO ≤ 0.5%) Step5->Step6

Step-by-step formulation logic for encapsulating lipophilic compounds in cyclodextrin.

Protocol 2: HP-β-CD Inclusion Complex Formulation

Purpose: To enhance the aqueous solubility of highly lipophilic 4-chloropyrazoles without exceeding cytotoxic DMSO limits. Self-Validation Mechanism: Inclusion of a strict vehicle control ensures that observed biological effects are driven by the drug, not the cyclodextrin carrier.

  • Excipient Preparation: Prepare a 10–20% (w/v) solution of HP-β-CD in your base aqueous buffer. Causality: Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to sequester the lipophilic 4-chloropyrazole while remaining water-soluble[7].

  • Compound Stock: Prepare a highly concentrated stock of the 4-chloropyrazole in 100% DMSO (e.g., 50 mM).

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise [5]. Causality: Dropwise addition into a high-shear environment prevents localized supersaturation and immediate amorphous nucleation, giving the cyclodextrin cavities time to encapsulate the guest molecules[].

  • Equilibration: Incubate the mixture on a shaker for 1 to 24 hours at room temperature to allow the host-guest equilibrium to stabilize[5].

  • Application: Dilute the complexed solution into your final assay medium. Ensure the final DMSO concentration is ≤ 0.5% and run a vehicle control containing the exact same concentration of HP-β-CD and DMSO[5].

Part 3: Data Interpretation & Formulation Excipients

When optimizing your assay, select your excipient based on the biological system's tolerance. Use the table below to guide your formulation strategy.

Table 1: Quantitative Comparison of Solubility Enhancement Excipients for Bioassays

Excipient ClassExamplesMax Tolerated Conc. (Cell Assays)Mechanism of ActionPros & Cons
Co-solvents DMSO, Ethanol≤ 0.5% (v/v)[5]Disrupts water hydrogen bonding, solvates lipophilic moieties.Pros : Universal solvent for creating primary stocks.Cons : High cytotoxicity; alters cell membrane permeability[5].
Cyclodextrins HP-β-CD, SBE-β-CD1% - 5% (w/v)Encapsulates hydrophobic drug in a lipophilic cavity, presenting a hydrophilic exterior[7].Pros : True molecular dispersion; avoids the osmotic penalty of co-solvents[].Cons : Requires optimization of host-guest ratio and incubation time.
Surfactants Tween-20, Triton X-100≤ 0.01% - 0.1% (v/v)Forms micelles that trap the lipophilic compound above the Critical Micelle Concentration (CMC).Pros : Excellent at preventing non-specific binding to plasticware.Cons : Highly membrane-disruptive; can easily lyse cells if limits are exceeded.

References

1.2 2.4 3. 6 4. 3 5.7 6.5 7. 8. 1

Sources

Optimization

Technical Support Center: Selective Pyrazole Synthesis &amp; Functionalization

Topic: Preventing Over-Chlorination of Thiophene Moieties[1] Executive Summary: The Electronic Conflict The core challenge in synthesizing or functionalizing pyrazoles containing thiophene rings is competitive electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Chlorination of Thiophene Moieties[1]

Executive Summary: The Electronic Conflict

The core challenge in synthesizing or functionalizing pyrazoles containing thiophene rings is competitive electrophilic aromatic substitution (EAS) .[1]

  • The Trap: Thiophene is a

    
    -excessive heterocycle (super-aromatic).[1] It is significantly more reactive toward electrophiles (like 
    
    
    
    ) than a standard phenyl ring or an unactivated pyrazole.[1]
  • The Consequence: When attempting to chlorinate the pyrazole ring (typically at the C4 position) or using chlorinating agents for cyclization (e.g., Vilsmeier-Haack or oxidative cyclization), the thiophene ring often reacts first or simultaneously, leading to inseparable mixtures of chlorinated thiophenes (C2/C5 substitution).

This guide provides kinetic control strategies to direct chlorination exclusively to the pyrazole core.

Diagnostic & Troubleshooting Guide (Q&A)
Q1: I am trying to chlorinate the C4 position of my pyrazole-thiophene hybrid using NCS, but I see chlorination on the thiophene. Why?

A: This is likely due to HCl-catalyzed autocatalysis .[1] While N-Chlorosuccinimide (NCS) is a "mild" reagent, the reaction produces succinimide and HCl as byproducts.

  • Mechanism: The initial reaction is slow.[1] However, the generated HCl reacts with the remaining NCS to release molecular chlorine (

    
    ) in situ.
    
  • Impact: Molecular chlorine is a much stronger and less selective electrophile than NCS.[1] It rapidly attacks the most electron-rich spot—your thiophene ring.[1]

  • The Fix: You must scavenge the HCl immediately upon formation.[1] Add a weak, non-nucleophilic base like potassium carbonate (

    
    )  or sodium acetate  (0.5 - 1.0 equiv) to the reaction mixture.[1] This maintains the reaction in a "direct transfer" mechanism rather than a radical/molecular chlorine mechanism.[1]
    
Q2: I am using

(Vilsmeier conditions) to cyclize a hydrazone, but my thiophene side-chain is degrading or chlorinating.

A:


 is too aggressive for unprotected thiophenes at high temperatures.[1]
Vilsmeier reagents can cause ipso-substitution  or formylation at the thiophene C2/C5 positions.[1][2]
  • Troubleshooting:

    • Switch Reagents: If possible, use milder cyclization agents like TCCA (Trichloroisocyanuric acid) at low temperature (-10°C), but be warned TCCA is also a strong chlorinating agent.[1]

    • Temperature Control: Vilsmeier cyclizations often require heating.[1] Try running the reaction at 0°C to RT. If heat is required for the pyrazole formation, this route may be incompatible with a sensitive thiophene.[1]

    • Alternative Route: Perform the cyclization first without the halogen, then chlorinate the pyrazole in a separate, controlled step using the NCS/Base method described in Q1.

Q3: Can I use Sulfuryl Chloride (

) for this transformation?

A: Avoid if possible. Sulfuryl chloride breaks down into


 and 

.[1] The release of gas and the radical nature of the reaction make it extremely difficult to control regioselectivity in the presence of a thiophene ring.[1] It almost invariably leads to poly-chlorinated thiophene byproducts.[1]
Q4: My LC-MS shows a mass corresponding to "M+34" and "M+68". Is this reversible?

A: No. These are mono- and di-chlorinated thiophene impurities (substitution of H for Cl).[1] The C-Cl bond on a thiophene is stable.[1]

  • Recovery: These byproducts often have very similar polarity to your desired product, making column chromatography difficult.[1] Recrystallization is your best option for purification, but yield will suffer.[1] Prevention is the only viable strategy. [1]

Optimized Protocol: Selective C4-Chlorination of Pyrazole

Objective: Chlorinate a pyrazole ring at the C4 position while preserving a thiophene substituent.

Reagents:

  • Substrate (Pyrazole-Thiophene hybrid)[3]

  • N-Chlorosuccinimide (NCS) [Freshly Recrystallized]

  • Acetonitrile (ACN) or DMF (Dry)

  • Potassium Carbonate (

    
    ) or Sodium Acetate (NaOAc)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in dry Acetonitrile (0.1 M concentration).

    • Note: ACN is preferred over DMF for easier workup, though DMF improves NCS solubility.[1]

  • Buffering (CRITICAL): Add solid

    
     (0.5 equiv) to the stirring solution.
    
    • Why: This neutralizes HCl generated during the reaction, preventing the "chlorine burst" that attacks the thiophene.[1]

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Kinetic Control: Lower temperature favors the reaction with the lower activation energy (often the activated pyrazole C4 over the thiophene, depending on substitution).

  • Reagent Addition: Dissolve NCS (1.05 equiv) in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes.

    • Stoichiometry: Do NOT use excess NCS.[1] Start with 1.0 equiv.[1][4][5]

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/UPLC.[1]

    • Endpoint: If starting material remains after 4 hours, allow to warm to RT slowly.[1] Do not heat.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted chlorinating species before extraction. This prevents chlorination during the workup phase.[1]
    
Mechanistic Visualization

The following diagram illustrates the kinetic competition and the "HCl Loop" that causes failure.

ChlorinationPathways Start Reagents: Substrate + NCS DirectPath Direct Electrophilic Attack (Kinetic Control) Start->DirectPath Slow Target Target Product: 4-Cl-Pyrazole DirectPath->Target SidePath Side Reaction: HCl Generation DirectPath->SidePath Byproduct AutoCat Autocatalysis Loop: HCl + NCS → Cl2 + Succinimide SidePath->AutoCat If no base present ThiopheneAttack Non-Selective Attack by Molecular Cl2 AutoCat->ThiopheneAttack Fast & Aggressive Impurity Impurity: Chlorinated Thiophene ThiopheneAttack->Impurity Buffer INTERVENTION: Base (K2CO3) Scavenges HCl Buffer->SidePath Neutralizes

Figure 1: Mechanistic pathway showing how HCl byproduct catalyzes the formation of molecular chlorine (


), leading to loss of selectivity.[1] The intervention (Base) breaks this loop.
Comparative Data: Reagent Selectivity
ReagentActive SpeciesSelectivity (Pyz vs Thiophene)Risk LevelRecommended Use
NCS (Neutral)

(succinimide bound)
ModerateMediumStandard substrates.[1]
NCS + Base

(succinimide bound)
High Low Gold Standard for Hybrids.

Gas

Very LowCriticalNever use with thiophene.[1]


/

LowHighAvoid.[1] Radical mechanisms common.[1]
TCCA

(highly active)
Low to ModerateHighOnly for deactivated substrates.[1]
References
  • Kinetics of NCS Chlorination

    • Detailed kinetic studies on NCS reveal that the reaction is often autocatalytic, mediated by HCl.[1] Controlling this via base addition is the primary method for selectivity.[1]

    • Source: Chadwick, R. C., et al. "Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine."[1] J. Org.[1][6] Chem. (2023).[1][7] (Contextual application of NCS kinetics).

  • Selective Halogenation of Pyrazoles

    • Methodologies for C4-halogenation using N-halosuccinimides in mild conditions.[1][8]

    • Source: "Halogenation of Pyrazoles Using N-Halosuccinimides." ResearchGate / Vertex AI Snippet 1.1.

  • Vilsmeier-Haack & Thiophene Reactivity

    • Documentation of ipso-formylation and chlorination risks when subjecting thiophenes to .
    • Source: Vogt, E. J., et al. "ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions."[1][2] Z. Naturforsch. (2012).[1]

  • General Thiophene Handling

    • Troubleshooting guides for preventing polymerization and over-chlorination of thiophene rings.[1][9]

    • Source: BenchChem Technical Support.[1] "Chlorination of Thiophene."[1][9][10]

Sources

Troubleshooting

Technical Support Center: Separation of 3-Thienyl and 5-Thienyl Pyrazole Tautomers

Welcome to the technical support center for the separation and characterization of 3-thienyl and 5-thienyl pyrazole tautomers. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation and characterization of 3-thienyl and 5-thienyl pyrazole tautomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges associated with the dynamic equilibrium of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental work.

The separation of 3(5)-thienyl pyrazole tautomers is a significant challenge due to their rapid interconversion and similar physicochemical properties.[1][2] This phenomenon, known as annular prototropic tautomerism, involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring.[3] The position of this equilibrium is critical, as the individual tautomers can exhibit vastly different biological activities, binding affinities, and pharmacokinetic profiles, making their separation and isolation essential for drug development and structure-activity relationship (SAR) studies.[1][3]

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are 3-thienyl and 5-thienyl pyrazole tautomers?

Answer: 3-Thienyl and 5-thienyl pyrazoles are regioisomers that exist in a dynamic equilibrium with each other when the pyrazole ring is unsubstituted at the N1 position. The migration of a single proton between the two ring nitrogen atoms results in the thienyl substituent being located at either the C3 or C5 position of the pyrazole ring. These two forms are known as annular tautomers.[3]

Caption: Annular prototropic tautomerism in 3(5)-thienyl pyrazole.

Q2: What key factors influence the equilibrium between these tautomers?

Answer: The position of the tautomeric equilibrium is not static; it is highly sensitive to a range of internal and external factors. Understanding these factors is the first step in controlling and separating the tautomers.[4]

FactorInfluence on EquilibriumCausality
Substituent Effects Electron-donating groups (EDGs) on the thienyl or pyrazole ring tend to favor the tautomer where the proton is on the nitrogen adjacent to the C5 position (i.e., the 3-substituted tautomer). Conversely, electron-withdrawing groups (EWGs) often stabilize the 5-substituted tautomer.[3][5]EDGs increase the electron density of the pyrazole ring, influencing the basicity of the nitrogen atoms. EWGs decrease electron density, affecting proton affinity and hydrogen bonding capabilities.[3]
Solvent Polarity The equilibrium can shift significantly with solvent changes. Polar protic solvents (e.g., methanol, water) can stabilize one tautomer over the other by forming hydrogen bonds. Nonpolar solvents may favor the less polar tautomer or lead to self-association.[3][6]Solvents can catalyze the intermolecular proton exchange required for tautomerization.[4] Water, for instance, can lower the energy barrier between tautomers by forming hydrogen-bonded bridges.[3]
Temperature Temperature changes can shift the equilibrium if there is a significant enthalpy difference between the two tautomers.[4] Variable Temperature (VT) NMR is a key technique used to study this effect.[7]The direction of the shift depends on the thermodynamics (ΔH and ΔS) of the interconversion. This property can sometimes be exploited for separation by crystallization at different temperatures.
pH / Acidity The protonation state of the pyrazole ring dramatically affects the tautomeric balance. In acidic media, the pyrazole is protonated, while in basic media, it can be deprotonated, which can lock the molecule into a specific form or facilitate separation.Altering the pH changes the molecule from a neutral species to a cation or anion, which have different electronic distributions and solubility profiles.
Q3: Which analytical techniques are best for identifying and quantifying the tautomeric ratio?

Answer: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of thienyl-pyrazole tautomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.[8]

    • ¹H and ¹³C NMR: At low temperatures, the proton exchange can be slowed, allowing distinct signals for each tautomer to be observed. The ratio of the tautomers can be determined by integrating the corresponding signals.[7][9] At room temperature, if the exchange is fast, averaged signals are often seen.[7]

    • ¹⁵N NMR: This technique is highly sensitive to the chemical environment of the nitrogen atoms and can provide definitive evidence of the tautomeric state, as the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens have very different chemical shifts.[6][10]

    • 2D NMR (NOESY/HMBC): These experiments help in the structural assignment of each tautomer by showing through-space or long-range correlations between protons and carbons.[7][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for both analytical quantification and preparative separation.

    • Method Development: By screening different columns (C18, Phenyl-Hexyl, etc.) and mobile phase conditions (pH, solvent composition), it is often possible to resolve the two tautomers into distinct peaks.[2][12]

    • Quantification: Once a separation method is established, the area under each peak can be used to determine the tautomeric ratio under those specific chromatographic conditions.

Troubleshooting and Experimental Guides

This section addresses specific problems you may encounter during the separation and analysis of 3-thienyl and 5-thienyl pyrazole tautomers.

Chromatography Issues
Q4: My tautomers are co-eluting or showing very poor separation on a standard C18 reverse-phase HPLC column. What should I do?

Problem Diagnosis: Co-elution on a C18 column is common because the two tautomers often have very similar polarities and hydrophobic character.[2] The subtle difference in the position of the thienyl group may not be sufficient for effective discrimination by the C18 stationary phase.

Solutions: The key is to modify the chromatographic system to amplify the small structural differences between the tautomers.

Caption: Workflow for chromatographic method development for tautomer separation.

Step-by-Step Protocol: HPLC Method Development

  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA.[13]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

    • Detection: UV detector set to a wavelength where both tautomers absorb (e.g., 254 nm or a determined λmax).

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of the pyrazole can be manipulated to improve separation. Prepare mobile phases with different pH values (e.g., pH 2.5, 7.0, 10.5) using appropriate buffers like phosphate or bicarbonate.[12] Run the gradient at each pH to see if resolution improves.

    • Solvent Type: Replace acetonitrile with methanol. Methanol has different hydrogen bonding characteristics and can alter selectivity.

  • Stationary Phase Screening:

    • If mobile phase optimization is insufficient, switch to a column with a different stationary phase.

    • Phenyl-Hexyl: This is an excellent second choice. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the thienyl ring of your tautomers, often providing unique selectivity that C18 lacks.

    • Pentafluorophenyl (PFP): Offers a mix of hydrophobic, aromatic, and dipole-dipole interactions, providing another dimension of selectivity.

Q5: I've separated the tautomers by preparative chromatography, but my post-purification NMR shows a mixture again. How can I prevent interconversion?

Problem Diagnosis: You have successfully perturbed the equilibrium with chromatography, but once the purified tautomers are in a standard NMR solvent (like CDCl₃ or DMSO-d₆), they begin to re-equilibrate to the thermodynamically favored ratio in that specific solvent.[3]

Solutions:

  • Rapid Analysis: Analyze the fractions immediately after separation before significant re-equilibration can occur. Evaporate the solvent under reduced pressure at low temperature.

  • Solvent Choice: Dissolve the isolated tautomer in a solvent that slows down the proton exchange. Aprotic, non-polar solvents at low temperatures are often best.

  • pH Modification: If one tautomer is more stable at a particular pH, consider storing the isolated compound as a salt (e.g., by adding a stoichiometric amount of HCl or NaOH) after isolation. This can "lock" it in one form.

  • Derivatization: For definitive characterization and to prevent interconversion permanently, you can derivatize the mixture. Alkylation or acylation at the N1 position will create two stable, non-interconverting regioisomers that are much easier to separate and characterize.[11][14]

Spectroscopy Issues
Q6: My ¹H NMR spectrum is complex, with broadened signals and more peaks than I expect for a single compound. How do I confirm I have a tautomeric mixture?

Problem Diagnosis: This is a classic sign of two species in chemical exchange that is intermediate to fast on the NMR timescale.[7] The broadened signals are a result of the proton's environment changing rapidly.

Solution: Variable Temperature (VT) NMR Experiment

This is the definitive experiment to confirm tautomerism.[7]

Step-by-Step Protocol: VT-NMR

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent with a wide liquid range (e.g., deuterated toluene, methanol, or THF).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.

  • Cooling the Sample: Gradually lower the temperature of the NMR probe in steps of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observation (Cooling): As the temperature decreases, the rate of proton exchange slows. You should observe the broad, averaged signals begin to broaden further, then "decoalesce" and sharpen into two distinct sets of signals, one for each tautomer.[7]

  • Heating the Sample (Optional): If you started at a low temperature where two sets of signals are visible, gradually increasing the temperature will cause the signals to broaden, coalesce into a single very broad peak, and finally sharpen into a single set of time-averaged peaks.[7]

  • Data Analysis: The temperature at which the two signals merge is called the coalescence temperature, which can be used to calculate the rate of exchange (k) and the activation energy (ΔG‡) for the tautomerization process.

Isolation & Stability Issues
Q7: Is it possible to separate the 3-thienyl and 5-thienyl tautomers by crystallization?

Answer: Yes, separation by crystallization is possible, but it is often challenging and depends on the specific properties of your compound.[15] This method, known as fractional crystallization, relies on the two tautomers having different solubilities in a particular solvent system.[16]

Conditions Favoring Separation by Crystallization:

  • Significant Stability Difference: One tautomer is significantly more stable in the solid state. X-ray crystallography can reveal which tautomer is present in the crystal lattice.[9][17]

  • Different Crystal Packing: The two tautomers pack differently in the solid state, leading to different crystal habits and solubilities.

  • Slow Interconversion: The rate of interconversion in the chosen crystallization solvent is slow enough to allow the less soluble tautomer to crystallize out before the equilibrium is re-established.

Step-by-Step Protocol: Exploratory Fractional Crystallization

  • Solvent Screening: Screen a wide range of solvents (e.g., hexane, ethyl acetate, ethanol, acetonitrile, and mixtures thereof) for solubility. The ideal solvent is one in which your compound is sparingly soluble at room temperature but fully soluble when hot.

  • Procedure: a. Dissolve the tautomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.[15] b. Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, place it in a refrigerator (4 °C) or freezer (-20 °C). c. If crystals form, isolate them by filtration.

  • Analysis: a. Acquire an NMR spectrum of the isolated crystals immediately. b. Acquire an NMR spectrum of the mother liquor (the remaining solution). c. Compare the tautomeric ratios in the crystals and the mother liquor. If one tautomer has been enriched in the crystalline solid, fractional crystallization is a viable method.

  • Optimization: Repeat the process multiple times to enrich the desired tautomer to purity.

References

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Journal of the University of Chemical Technology and Metallurgy. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta. [Link]

  • Synthetic route for thienyl-pyrazolines 5(a-i). ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). Molecules. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Synthesis of pyrazole 3-hydroxythienyl ketones 5a–c. ResearchGate. [Link]

  • Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. ResearchGate. [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Linear Analysis of a Continuous Crystallization Process for Enantiomer Separation. (2020). Processes. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (2021). Heliyon. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2019). Molecules. [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Indian Academy of Sciences. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Advances in Crystallization for Separation Techniques. (2022). Journal of Chromatography & Separation Techniques. [Link]

  • NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone. ResearchGate. [Link]

  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Indian Academy of Sciences. [Link]

Sources

Optimization

Technical Support Center: Chlorination of Acid-Sensitive Pyrazole Derivatives

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the specific challenges of chlorinating acid-sensitive pyrazole derivatives.

Standard chlorinating agents (e.g.,


, 

,

) generate stoichiometric amounts of hydrogen chloride (

) gas. For pyrazoles bearing acid-labile protecting groups—such as tert-butyloxycarbonyl (Boc), p-methoxybenzyl (PMB), or tetrahydropyranyl (THP) ethers—this localized drop in pH leads to rapid deprotection and product degradation. This guide provides field-proven, self-validating methodologies to achieve high-yielding chlorination while preserving molecular integrity.

Mechanistic Knowledge Base & Reagent Selection

To bypass acid-mediated degradation, we must alter the fundamental mechanism of the chlorination event. The strategy depends entirely on whether you are targeting the C4-H position (electrophilic aromatic substitution) or converting a C-OH group (pyrazolone tautomer) to a C-Cl bond (dehydroxy-chlorination).

  • For C4-H Chlorination: Trichloroisocyanuric acid (TCCA) acts as a highly efficient, atom-economical source of electrophilic chlorine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) that operates under mild conditions without generating 
    
    
    
    [1]. It can even be utilized in solvent-free mechanochemical protocols. Alternatively, N-Chlorosuccinimide (NCS) provides a mild route for 4-C halogenation in benign solvents like water or
    
    
    [2].
  • For C-OH to C-Cl Conversion: Standard

    
     conditions must be strictly buffered. Using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the generated 
    
    
    
    in situ, successfully retaining acid-sensitive groups like Boc during the transformation[3].

Chlorination_Workflow A Acid-Sensitive Pyrazole Substrate B Target Transformation? A->B C C4-H to C4-Cl (Electrophilic) B->C D C-OH to C-Cl (Dehydroxy-chlorination) B->D E TCCA / NCS (Neutral Conditions) C->E Direct Substitution F POCl3 + DIPEA/PhNMe2 (Buffered System) D->F Mildly Sensitive G PPh3 / CCl4 or NCS (Appel Reaction) D->G Highly Sensitive

Decision matrix for selecting chlorinating agents based on pyrazole transformation and sensitivity.

Quantitative Reagent Comparison

The following table summarizes the quantitative parameters and causality behind selecting alternative chlorinating agents for sensitive substrates.

Chlorinating AgentTarget ReactionEquivalents RequiredByproducts GeneratedAcid GenerationSuitability for Boc/PMB

(Neat)
C-OH

C-Cl
5.0 - 10.0 eq

,

High Poor (Rapid cleavage)

+ DIPEA
C-OH

C-Cl
1.5 eq (POCl3)

, DIPEA·HCl
NeutralizedGood (Buffered)
TCCA C4-H

C4-Cl
0.34 - 0.36 eqCyanuric AcidNone Excellent
NCS C4-H

C4-Cl
1.0 - 1.1 eqSuccinimideNone Excellent

/

C-OH

C-Cl
2.0 eq each

,

None Excellent

Verified Experimental Protocols

Protocol A: Mild Electrophilic C4-Chlorination using TCCA

Mechanistic Rationale: TCCA provides three equivalents of active chlorine (


) per molecule. By strictly limiting the stoichiometry to ~0.34 equivalents, we prevent over-chlorination and oxidative degradation of the pyrazole core[1].
  • Preparation: Dissolve the acid-sensitive pyrazole (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) in a round-bottom flask. Shield the flask from direct light to prevent radical pathways.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lower temperatures suppress background radical reactions and increase the regioselectivity for the C4 position.

  • Reagent Addition: Add TCCA (0.34 mmol) in small portions over 10 minutes.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). If the starting material persists after 2 hours, add an additional 0.02 mmol of TCCA. Do not exceed 0.40 mmol total to prevent di-chlorination.

  • Quench & Workup: Once complete, add 2 mL of saturated aqueous

    
     and stir vigorously for 15 minutes. Causality: This destroys any unreacted electrophilic chlorine, preventing post-reaction degradation of your sensitive groups during concentration.
    
  • Purification: Filter the biphasic mixture through a Celite pad to remove the insoluble cyanuric acid byproduct. Separate the organic layer, dry over

    
    , and concentrate.
    
Protocol B: Buffered Dehydroxy-Chlorination using / DIPEA

Mechanistic Rationale: The addition of DIPEA serves a dual purpose. It acts as a non-nucleophilic base to sponge the


 generated during the formation of the phosphorodichloridate intermediate, and it accelerates the subsequent chloride displacement step[3].
  • Preparation: Suspend the pyrazolone derivative (1.0 mmol) in anhydrous toluene (4.0 mL).

  • Buffering: Add DIPEA (2.5 mmol) to the suspension and stir at room temperature for 10 minutes. Validation: Ensure the mixture is completely homogenous and basic before proceeding; this guarantees the environment is primed to neutralize acid instantly.

  • Activation: Dropwise, add

    
     (1.5 mmol). The solution will likely turn yellow/orange.
    
  • Heating: Heat the reaction to 80 °C for 3-4 hours. Causality: Toluene is chosen over neat

    
     to limit the boiling point and thermal stress on the Boc/PMB groups, while still providing enough thermal energy to drive the C-O cleavage.
    
  • Quench: Cool the reaction to 0 °C and carefully quench by adding the mixture dropwise into a vigorously stirred solution of saturated aqueous

    
     (15 mL). Validation: Check the aqueous phase pH; it must remain >7 to ensure the protecting groups survive the workup. Extract with EtOAc.
    

Troubleshooting & FAQs

Q: My Boc-protected pyrazolone is still losing its protecting group during


 chlorination, even though I added Triethylamine (TEA). How do I fix this? 
A:  Triethylamine hydrochloride (the byproduct of the buffering) is slightly acidic and highly hygroscopic, which can catalyze Boc deprotection at elevated temperatures. Switch your base to N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline. These provide superior steric hindrance against nucleophilic attack and better buffering capacity. If the substrate is hyper-sensitive, abandon 

entirely and use an Appel reaction (

/

).

Q: When using TCCA for C4-chlorination, I am observing di-chloro impurities in my LCMS. What is going wrong? A: You are likely treating TCCA as a 1:1 chlorinating agent. Remember that one molecule of TCCA delivers three atoms of active chlorine. Ensure you are using exactly 0.33 to 0.35 equivalents relative to your pyrazole. Additionally, ensure your solvent is completely anhydrous; moisture can alter the release rate of the active chlorine species.

Q: How do I efficiently remove the cyanuric acid byproduct after a TCCA reaction? It is streaking on my column. A: Cyanuric acid is highly insoluble in most organic solvents (like DCM or EtOAc) but soluble in basic aqueous solutions. Do not load the crude mixture directly onto silica. Instead, cool your crude reaction mixture to 0 °C to maximize precipitation, filter off the white solid, and then wash the organic filtrate with 1M


 or saturated 

. This will remove >99% of the cyanuric acid before chromatography.

Q: Can I use N-Chlorosuccinimide (NCS) instead of TCCA for direct C-H chlorination? A: Yes. NCS is an excellent, mild alternative that generates succinimide as a byproduct[2]. However, because NCS is less electrophilic than TCCA, it requires a full 1.0 to 1.1 equivalents and may require mild heating (40-60 °C) or the addition of a Lewis acid catalyst to achieve full conversion on electron-deficient pyrazoles.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. nih.gov.[Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. acs.org.[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. researchgate.net.[Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. rsc.org.[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from 4-Chloropyrazole Coupling Reactions

Welcome to the Technical Support Center for palladium removal. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium removal. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize 4-chloropyrazole derivatives and face the critical challenge of removing residual palladium to meet stringent purity requirements.

The nitrogen atoms in the pyrazole ring, combined with the chloro-substituent, can form stable complexes with palladium, making its removal particularly challenging compared to other scaffolds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate this purification challenge effectively.

Troubleshooting Guide

This section addresses common problems encountered during the palladium removal process in the context of 4-chloropyrazole synthesis.

Issue 1: Palladium levels remain high (>10 ppm) after scavenger treatment.

Symptoms:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows palladium levels exceeding regulatory limits.

  • The isolated product has a persistent grey or black discoloration, indicating colloidal palladium.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Strong Palladium-Pyrazole Chelation.

    • The Chemistry: The nitrogen atoms of the pyrazole ring are excellent ligands for palladium, forming stable coordination complexes that are resistant to scavenging.[1] This "traps" the palladium, making it unavailable to the scavenger.

    • Solution:

      • Change Oxidation State: Before scavenging, consider a mild oxidation or reduction step. For example, stirring the reaction mixture under a gentle stream of air (if safe for your substrate) can help convert Pd(0) species to more readily scavenged Pd(II).

      • Introduce a Competing Ligand: Add a sacrificial ligand that binds more strongly to palladium than your product. A common choice is triphenylphosphine (PPh₃), which can help break the palladium-pyrazole complex before introducing the primary scavenger.

  • Cause B: Incorrect Scavenger Selection.

    • The Chemistry: The efficacy of a scavenger is highly dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[2][3] Thiol-based scavengers, for instance, are generally more effective for softer Pd(II) species.[2][3]

    • Solution:

      • Screen a Scavenger Panel: Do not rely on a single scavenger. Perform small-scale screening experiments with a panel of scavengers possessing different functional groups (e.g., thiol, thiourea, amine, phosphine) to identify the most effective one for your specific system.[2][4]

      • Consult Scavenger Selection Guides: Utilize resources and guides that correlate scavenger types with specific reaction conditions and metal species.[3]

  • Cause C: Suboptimal Scavenging Conditions.

    • The Chemistry: Scavenging is a chemical reaction; its efficiency is governed by kinetics and thermodynamics. Factors like temperature, time, and solvent polarity play a crucial role.

    • Solution:

      • Optimize Temperature: While many protocols suggest room temperature, gently heating the mixture (e.g., to 40-60 °C) can significantly increase the rate of scavenging, provided your product is stable.[1][3]

      • Increase Time/Equivalents: If initial results are poor, try increasing the reaction time (e.g., from 4 hours to overnight) or the equivalents of the scavenger relative to the palladium catalyst.[1][5]

      • Ensure Adequate Mixing: Poor mass transfer between the solution and the solid-supported scavenger can limit efficiency. Ensure vigorous stirring throughout the process.[2]

Issue 2: Significant loss of 4-chloropyrazole product during purification.

Symptoms:

  • Low isolated yield after treatment with a scavenger.

  • Analysis of the spent scavenger shows a high concentration of the desired product.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Non-Selective Adsorption by Scavenger.

    • The Chemistry: Highly porous materials like activated carbon can be indiscriminate, adsorbing the organic product alongside the palladium catalyst through physisorption.[4][6] This is a well-documented drawback.[4]

    • Solution:

      • Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica scavenger (e.g., thiol or thiourea-based). These operate by chemisorption, forming a specific chemical bond with palladium, which generally leads to higher product recovery.[1][4]

      • Optimize Scavenger Loading: Use the minimum amount of scavenger required. Run a small experiment to determine the optimal weight percentage of the scavenger that reduces palladium to acceptable levels without significant product loss.[1]

      • Product Recovery Wash: After filtering off the scavenger, wash the solid material with a small amount of a strong, clean solvent in which your product is highly soluble. This can help recover adsorbed material.[1]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the EMA and FDA follow the ICH Q3D guidelines for elemental impurities. Palladium is a Class 2B element. The Permitted Daily Exposure (PDE) depends on the route of administration.[6][7]

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm) assuming ≤10g/day dose
Oral10010
Parenteral101
Inhalation10.1
Table 1: ICH Q3D regulatory limits for palladium.[8]

Q2: How do I choose the right palladium removal strategy?

A2: The optimal strategy depends on the nature of the palladium species, the scale of your reaction, and cost considerations. Traditional methods like chromatography and crystallization can be effective but often fail to remove palladium to the required low-ppm levels.[9][10] Scavengers are typically required for a final polishing step.[10] The following decision tree can guide your choice.

G start Post-Reaction Mixture is_heterogeneous Is Pd Heterogeneous? (e.g., Pd/C) start->is_heterogeneous filtration Simple Filtration (e.g., through Celite) is_heterogeneous->filtration  Yes is_soluble Soluble Pd Species Present is_heterogeneous->is_soluble No / Soluble analysis1 Analyze Pd Level (ICP-MS) filtration->analysis1 analysis1->is_soluble Levels >10 ppm scavenger_screen Perform Scavenger Screen is_soluble->scavenger_screen screen_options Screening Options: - Thiol-functionalized Silica - Thiourea-functionalized Silica - Activated Carbon - Amine-based Resins scavenger_screen->screen_options optimize Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize final_filtration Filter Scavenger optimize->final_filtration final_analysis Final Product Analysis (ICP-MS) final_filtration->final_analysis

Caption: Decision tree for selecting a palladium removal strategy.

Q3: What analytical methods are used to quantify residual palladium?

A3: The gold standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[11][12][13] It offers extremely low detection limits required to meet regulatory standards.[14] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is also used but is generally less sensitive than ICP-MS.[14][15] These methods require expensive instrumentation and highly trained personnel.[11][12] For high-throughput screening during process development, newer fluorometric and colorimetric methods can offer a rapid, semi-quantitative assessment of palladium levels, accelerating the identification of effective scavenging conditions before committing to formal ICP-MS analysis.[15][16]

Q4: Can recrystallization alone remove palladium impurities?

A4: While recrystallization is a powerful purification technique, it can be unreliable for palladium removal. In some cases, the palladium-product complex is so stable that the impurity co-crystallizes with the product, sometimes even concentrating the metal within the crystal lattice.[9] It is rarely sufficient on its own and should be followed by a scavenging step and subsequent analysis.[4]

Experimental Protocols
Protocol 1: General Procedure for Scavenger Screening

This protocol allows for the rapid assessment of multiple scavengers to identify the most effective candidate.

  • Preparation: In separate 4 mL vials, place 100 mg of your crude 4-chloropyrazole product. Dissolve each sample in 2 mL of a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Sample Blank: Retain one vial as an untreated control.

  • Scavenger Addition: To the remaining vials, add a different palladium scavenger (e.g., Thiol-Silica, Thiourea-Silica, Activated Carbon, MP-TMT resin). Use a consistent loading, for example, 5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[5]

  • Reaction: Seal the vials and stir the mixtures vigorously on a multi-well stir plate at a set temperature (e.g., 25 °C or 50 °C) for a fixed time (e.g., 4 or 16 hours).

  • Sampling & Analysis: After the designated time, filter each sample through a 0.45 µm syringe filter to remove the scavenger. Submit the filtrate for palladium analysis via ICP-MS.

  • Evaluation: Compare the palladium levels in the treated samples to the untreated control to determine the percentage of palladium removed by each scavenger.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Dissolve Crude Product in Solvent prep2 Aliquot into Vials prep1->prep2 treat1 Add Different Scavengers to Each Vial prep2->treat1 treat2 Stir at Controlled Temp & Time treat1->treat2 analysis1 Filter to Remove Scavenger treat2->analysis1 analysis2 Analyze Filtrate by ICP-MS analysis1->analysis2 analysis3 Compare Results & Select Best Scavenger analysis2->analysis3

Caption: General experimental workflow for scavenger screening.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective but potentially lower-yielding method.

  • Dissolution: Dissolve the crude 4-chloropyrazole product in a suitable solvent (e.g., THF, Ethyl Acetate) at a concentration of approximately 20-50 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[1]

  • Stirring: Stir the suspension vigorously at a slightly elevated temperature (e.g., 45-50 °C) for 2-18 hours. The optimal time should be determined experimentally.[1][4]

  • Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the Celite pad with clean solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrates and concentrate under reduced pressure. Analyze the purified product for residual palladium.

Protocol 3: Palladium Removal Using Thiol-Functionalized Silica

This protocol uses a more selective scavenger, often resulting in higher product recovery.

  • Dissolution: Dissolve the crude 4-chloropyrazole product in an appropriate organic solvent (e.g., Toluene, THF).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used.[1]

  • Stirring: Stir the mixture vigorously at room temperature or an elevated temperature (e.g., 50 °C) overnight (approx. 16 hours).

  • Filtration: Filter off the silica-based scavenger. Wash the silica with a fresh portion of the solvent.

  • Concentration & Analysis: Combine the filtrates and concentrate under reduced pressure. Submit a sample of the final product for ICP-MS analysis to confirm palladium levels are below the target threshold.

References
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Inopsys. A sustainable approach for removal of an Active Pharmaceutical Ingredient (API). [Link]

  • Magano, J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Koide, K., et al. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Alday, I. et al. (2012). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • de Souza, R. M., et al. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]

  • Draper, E. R., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. [Link]

  • Shao, P., et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Ingenta Connect. (2026, February 25). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Royal Society of Chemistry. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (2014, November 9). Can anyone suggest how I can recover palladium from 5 % palladium on activated carbon?[Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • Ferreira, M. P., et al. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • Koide, K. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts. [Link]

  • CMC Regulatory Consulting. ICH Q3D Elemental Impurities. [Link]

  • Johnson Matthey. (2009). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Chemical & Engineering News. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • AIFA. (2022, May 20). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole: Solvent Effects and Instrument Performance Comparison

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated heterocyclic hybrids. The structural elucidation of 4-Chloro-3-thiophen-2-yl-1H-pyrazole [1] presents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated heterocyclic hybrids. The structural elucidation of 4-Chloro-3-thiophen-2-yl-1H-pyrazole [1] presents a classic analytical challenge. While the chlorination at the C4 position of the pyrazole ring conveniently eliminates the typical H3/H4 doublet coupling—simplifying the pyrazole region to a single H5 proton—the adjacent thiophen-2-yl group introduces a complex, tightly coupled spin system[2].

To ensure absolute scientific integrity during structural verification, researchers must carefully optimize both the solvent environment and the magnetic field strength. This guide objectively compares the performance of different NMR solvents and instrument platforms, providing the mechanistic causality and self-validating protocols necessary for definitive characterization.

Comparative Analysis 1: Solvent Systems (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the spectral readout of pyrazole derivatives due to specific solute-solvent interactions.

The Causality of Chemical Shifts: In non-polar solvents like CDCl₃, the pyrazole NH proton undergoes rapid intermolecular exchange and tautomerization. This dynamic process results in a broad, poorly defined peak that is frequently lost in the baseline noise.

Conversely, utilizing DMSO-d₆ leverages the strong hydrogen-bond accepting nature of the sulfoxide oxygen. This interaction effectively "locks" the NH proton, drastically reducing its exchange rate and yielding a sharp, highly deshielded signal[3]. Furthermore, the high dielectric constant and magnetic anisotropy of DMSO-d₆ induce a deshielding effect on the thiophene and pyrazole CH protons, shifting them further downfield compared to CDCl₃[3].

Table 1: Quantitative Comparison of Expected ¹H NMR Chemical Shifts (400 MHz)
Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Causality of Shift / Phenomenon
NH (Pyrazole) ~10.5 (broad, weak)~13.2 (sharp, 1H)Strong H-bonding with DMSO oxygen restricts proton exchange[3].
H-5 (Pyrazole) 7.65 (s, 1H)8.15 (s, 1H)Deshielding via solvent polarity and H-bond network.
H-5' (Thiophene) 7.35 (dd, 1H)7.55 (dd, 1H)Solvent anisotropy and local dipole interactions.
H-3' (Thiophene) 7.40 (dd, 1H)7.45 (dd, 1H)Minor deshielding effect; adjacent to the pyrazole ring.
H-4' (Thiophene) 7.10 (dd, 1H)7.15 (dd, 1H)Least deshielded thiophene proton.
Comparative Analysis 2: Instrument Platforms (60 MHz vs. 400 MHz)

When confirming the structure of 4-Chloro-3-thiophen-2-yl-1H-pyrazole, the resolution of the thiophene ring protons (H3', H4', H5') is the primary limiting factor.

The Causality of Resolution: Spectral dispersion (Δν) scales linearly with the magnetic field strength (B₀). At 60 MHz (benchtop NMR), the chemical shift differences between the thiophene protons are comparable to their J-coupling constants (Δν ≈ J). This results in strong second-order effects (roofing) and overlapping multiplets, making it impossible to extract accurate coupling constants. At 400 MHz (high-field NMR), the system operates in the weak coupling limit (Δν >> J), allowing the clear extraction of first-order doublet-of-doublets (dd) splitting patterns (J ≈ 5.1, 3.6, 1.2 Hz).

Table 2: Instrument Resolution Comparison (Solvent: DMSO-d₆)
Performance Metric60 MHz Benchtop NMR400 MHz High-Field NMR
Spectral Dispersion 60 Hz / ppm400 Hz / ppm
Thiophene Ring Resolution Overlapping multiplet (7.1–7.6 ppm)Three distinct dd signals
Signal-to-Noise (S/N) Moderate (requires >64 scans for trace impurities)High (routine at 16 scans)
Primary Use Case Rapid synthetic verification / Reaction monitoringDefinitive structural elucidation / Publication
Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol incorporates internal validation checks to ensure the data is not compromised by poor sample preparation or instrument miscalibration.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of highly pure 4-Chloro-3-thiophen-2-yl-1H-pyrazole[1].

  • Dissolve the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check 1 (Clarity): Visually inspect the NMR tube. A cloudy solution indicates incomplete dissolution, which will degrade magnetic field homogeneity (shimming) and artificially broaden peaks. Filter through a glass wool plug if any particulates remain.

Step 2: Instrument Tuning and Acquisition

  • Insert the sample and set the probe temperature to 298 K.

  • Perform Automated Tuning and Matching (ATMA), followed by gradient shimming (topshim).

  • Validation Check 2 (Lock & Shim): Ensure the deuterium lock level is stable (>70%). Check the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm; it must be <1.0 Hz to validate shim quality.

  • Set the pulse angle to 30° (zg30), relaxation delay (D1) to 2.0 seconds, and Number of Scans (NS) to 16. Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the isolated pyrazole H-5 proton, preventing integration errors.

Step 3: Processing and Internal Verification

  • Apply a line broadening (LB) of 0.3 Hz, perform Fourier transform, and automatically phase the spectrum.

  • Validation Check 3 (Integration Logic): Integrate the isolated pyrazole H-5 singlet to exactly 1.00. The sum of the three thiophene multiplets must equal exactly 3.00, and the far downfield NH peak must equal 1.00. A deviation of >5% indicates underlying impurities or incomplete relaxation.

Mechanistic Workflow Diagram

G Start 4-Chloro-3-thiophen-2-yl-1H-pyrazole Sample Preparation SolventChoice Select NMR Solvent Start->SolventChoice CDCl3 CDCl3 (Non-polar, standard) SolventChoice->CDCl3 DMSO DMSO-d6 (Polar, H-bonding) SolventChoice->DMSO NH_CDCl3 NH Signal Broad/Missing (~10.5 ppm) CDCl3->NH_CDCl3 NH_DMSO NH Signal Sharp (~13.2 ppm) DMSO->NH_DMSO Instrument Select NMR Field Strength NH_CDCl3->Instrument NH_DMSO->Instrument Benchtop 60 MHz Benchtop (Routine QA/QC) Instrument->Benchtop HighField 400/600 MHz High-Field (Structural Elucidation) Instrument->HighField Res_Bench Thiophene Multiplets Overlap (7.1-7.6 ppm) Benchtop->Res_Bench Res_High Clear dd Couplings (J = 5.1, 3.6, 1.2 Hz) HighField->Res_High

Figure 1: Decision matrix and workflow for the ¹H NMR analysis of 4-Chloro-3-thiophen-2-yl-1H-pyrazole.

References
  • [2] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. 2

  • [3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. NIH.gov (Magn Reson Chem. 2006). 3

  • [1] US20040162282A1 - Substituted piperazines. Google Patents.1

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Chlorinated Pyrazoles

Executive Summary Chlorinated pyrazoles are critical pharmacophores in drug discovery (e.g., Celecoxib analogs) and agrochemistry (e.g., Fipronil). Their mass spectrometric (MS) analysis is pivotal for structural elucida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated pyrazoles are critical pharmacophores in drug discovery (e.g., Celecoxib analogs) and agrochemistry (e.g., Fipronil). Their mass spectrometric (MS) analysis is pivotal for structural elucidation, metabolite identification, and impurity profiling. This guide provides an in-depth technical comparison of fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization (ESI), with a specific focus on distinguishing regioisomers and interpreting chlorine isotope signatures.

Fundamental Principles: The Chlorine Signature

Before analyzing fragmentation, the presence of chlorine must be confirmed via its isotopic envelope. Unlike fluorine (monoisotopic) or bromine (1:1 ratio), chlorine exhibits a distinct 3:1 intensity ratio for the


 (100%) and 

(32.0%) isotopes.
Isotopic Diagnostic Table
Cl AtomsIsotope Pattern (m/z)Relative Intensity (Approx.)
1 Cl M : M+2100 : 32 (3:1)
2 Cl M : M+2 : M+4100 : 64 : 10 (9:6:1)
3 Cl M : M+2 : M+4 : M+6100 : 96 : 31 : 3

Analyst Note: In ESI, always verify the charge state. A


 ion with one chlorine will show peaks at 

and

. If the peaks are at

and

, the ion is doubly charged (

), which is rare for small pyrazoles but possible in dimers.

Comparative Analysis: Ionization Techniques (EI vs. ESI)

The fragmentation of chlorinated pyrazoles differs fundamentally between hard (EI) and soft (ESI) ionization.

Electron Ionization (EI) - 70 eV

In GC-MS, the molecular ion


 is formed.[1] Pyrazoles are aromatic and stable, often yielding intense molecular ions.
  • Primary Pathway (Radical Loss): Direct cleavage of the C-Cl bond to expel a chlorine radical (

    
    ), yielding a cation 
    
    
    
    .
  • Secondary Pathway (Ring Cleavage): The pyrazole ring often undergoes Retro-Diels-Alder (RDA) type cleavage or loss of HCN (

    
    ).
    
    • Observation: For 4-chloropyrazole (

      
       102), loss of HCN yields 
      
      
      
      75 (
      
      
      ), retaining the chlorine. This distinguishes it from loss of Cl (
      
      
      67).
Electrospray Ionization (ESI) - CID MS/MS

In LC-MS, the protonated molecule


 is generated. Fragmentation is driven by Collision-Induced Dissociation (CID).
  • Primary Pathway (Neutral Loss): Even-electron ions prefer losing neutral molecules to maintain charge stability.

    • Loss of HCl: A signature transition for chloropyrazoles in ESI+ is

      
      . This results in a mass shift of 36 or 38 Da .
      
    • Loss of

      
      :  Observed in some high-energy collisions, particularly if the pyrazole rearranges to a diazo species, though less common than in tetrazoles.
      
Visualization: Fragmentation Pathways

The following diagram contrasts the mechanistic pathways for a generic 4-chloropyrazole.

G cluster_0 Hard Ionization (GC-MS) cluster_1 Soft Ionization (LC-MS/MS) M_EI EI: Molecular Ion (M+•) [Radical Cation] Frag_Cl [M - Cl]+ Loss of Radical M_EI->Frag_Cl - Cl• (35 Da) Frag_HCN [M - HCN]+• Ring Cleavage M_EI->Frag_HCN - HCN (27 Da) M_ESI ESI: Protonated Ion [M+H]+ [Even Electron] Frag_HCl [M+H - HCl]+ Neutral Loss M_ESI->Frag_HCl - HCl (36 Da) Frag_N2 [M+H - N2]+ Ring Contraction M_ESI->Frag_N2 - N2 (28 Da)

Caption: Comparative fragmentation pathways for 4-chloropyrazole under EI (radical mechanisms) and ESI (neutral loss mechanisms).

Regioisomer Differentiation (The "Ortho Effect")

Distinguishing 3-chloro, 4-chloro, and 5-chloro isomers is a common challenge. This is best achieved using N-substituted pyrazoles (e.g., 1-methyl-chloropyrazoles) to fix the tautomeric equilibrium.

Mechanism of Differentiation
  • 1,5-Isomers (Ortho-like): In 1-methyl-5-chloropyrazole, the chlorine at C5 is sterically adjacent to the N-methyl group.

    • Diagnostic Fragment: "Ortho effect" elimination of methyl chloride (

      
      ) or HCl via interaction between the methyl protons and the chlorine.
      
  • 1,3-Isomers (Meta-like): The chlorine at C3 is distant from the N-methyl group.

    • Diagnostic Fragment: Predominant loss of the N-methyl radical (

      
      ) or HCN, without the facile loss of Cl/HCl seen in the 5-isomer.
      
  • 1,4-Isomers (Para-like): The chlorine is symmetrically distant.

    • Diagnostic Fragment: Often the most stable isomer, showing the highest abundance of the molecular ion and sequential loss of HCN then Cl.

Data Comparison Table: 1-Methyl-Chloropyrazole Isomers (EI-MS)
Feature1-Methyl-5-Chloropyrazole1-Methyl-3-Chloropyrazole1-Methyl-4-Chloropyrazole
Base Peak Often

or

Molecular Ion

Molecular Ion

Key Loss Loss of

(

)
Loss of HCN (

)
Loss of HCN (

)
Mechanism Proximity of N-Me and C5-Cl allows interaction.No proximity effect.High ring stability.

Experimental Protocols

Sample Preparation (General)
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid chlorinated solvents (DCM/Chloroform) to prevent background interference with isotope patterns.

  • Concentration: 1–10 µg/mL.

LC-MS/MS Workflow (ESI)

This protocol is optimized for impurity profiling of chlorinated pyrazole intermediates.

  • Source Parameters:

    • Ionization: ESI Positive (+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Adjust to maximize

      
       without in-source fragmentation)
      
  • MS/MS Acquisition:

    • Mode: Product Ion Scan (Daughter Scan)

    • Collision Energy (CE): Ramp 10–40 eV.

    • Reasoning: Low CE preserves the molecular ion; High CE forces the diagnostic ring cleavage.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       and 
      
      
      
      .
    • Check for loss of 36 Da (HCl) to confirm chlorination site lability.

GC-MS Workflow (EI)
  • Column: Rxi-5Sil MS or equivalent (low bleed).

  • Temperature Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Scan Range:

    
     40–400.
    
  • Identification: Compare M/M+2 ratio. Look for

    
     35/37 peaks (Cl cation) which are rare but possible, or loss of 35/37 from parent.
    
Workflow Diagram

Workflow cluster_LC LC-MS/MS Analysis cluster_GC GC-MS Analysis Sample Sample: Chlorinated Pyrazole (Unknown Regioisomer) Prep Dilute in MeOH (10 ppm) Sample->Prep ESI ESI (+) Source Prep->ESI EI EI Source (70 eV) Prep->EI MS1 Full Scan Check Isotope Ratio (3:1) ESI->MS1 CID CID Fragmentation (Ramp 10-40 eV) MS1->CID Result_LC Check Neutral Loss: -36 Da (HCl) -> Labile Cl -28 Da (N2) -> Ring Break CID->Result_LC Frag_EI Fragment Analysis EI->Frag_EI Result_GC Check Ortho Effect: Loss of CH3Cl? -> 5-Cl isomer Stable M+? -> 4-Cl isomer Frag_EI->Result_GC

Caption: Integrated workflow for structural elucidation of chlorinated pyrazoles using orthogonal MS techniques.

References

  • Holman, S. W., et al. (2015). "Understanding MS/MS fragmentation pathways of small molecular weight molecules." Rapid Communications in Mass Spectrometry. Link

  • Nishiwaki, T. (1967). "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B. Link

  • Kaur, R., et al. (2015). "Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Journal of Chromatography A. Link

  • Menicogli, R. (2021).[2] "Differentiation of Regioisomeric Chloroamphetamine Analogs using GC-MS/MS." Forensic Toxicology. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Halogen Isotope Patterns). Link

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of Pyrazole Derivatives

This guide provides a detailed, experience-driven approach to developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyrazole derivatives. We will move beyond gene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, experience-driven approach to developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyrazole derivatives. We will move beyond generic protocols to explore the underlying chromatographic principles, compare alternative analytical strategies, and provide the rationale for making critical method development decisions.

Introduction: The Analytical Challenge of Pyrazole Derivatives

Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various antiviral and anticancer agents. The structural diversity of pyrazole derivatives, often involving multiple chiral centers and a range of functional groups, presents a significant analytical challenge. Ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for safety and efficacy, necessitating the development of highly specific and accurate HPLC methods.

The primary goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, intermediates, by-products, and degradation products. This guide will walk you through a systematic approach to developing such a method, grounded in scientific principles and regulatory expectations.

Foundational Principles: A Systematic Approach to Method Development

A successful HPLC method development strategy is not a matter of trial and error but a logical, stepwise process. The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a framework for what a well-developed method should achieve. Our approach will be guided by these principles, focusing on selectivity, specificity, and robustness.

Analyte Characterization: The Starting Point

Before any injections are made, a thorough understanding of the pyrazole derivative's physicochemical properties is essential. Key parameters to consider include:

  • pKa: The ionization state of the molecule will dictate the optimal mobile phase pH for retention and peak shape.

  • Log P (Octanol-Water Partition Coefficient): This indicates the hydrophobicity of the molecule and helps in the initial selection of the stationary phase and mobile phase organic content.

  • UV Spectrum: Determining the UV maxima of the analyte and its known impurities is crucial for selecting the appropriate detection wavelength to ensure maximum sensitivity.

Initial Screening: Column and Mobile Phase Selection

The initial screening phase aims to identify a suitable combination of stationary and mobile phases that provides retention and initial separation of the target analyte from its impurities.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (pKa, Log P, UV Spectra) Column_Screening Column Screening (C18, C8, Phenyl, etc.) Analyte_Characterization->Column_Screening Informs Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Evaluate with Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Proceed to Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Specificity Specificity Flow_Rate_Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Comparative Analysis of Stationary Phases for Pyrazole Derivatives

The choice of the stationary phase is the most critical factor in achieving the desired selectivity. While the C18 (L1) column is the workhorse of reversed-phase chromatography, it is not always the optimal choice for polar or structurally similar pyrazole derivatives.

Stationary PhasePrimary Separation MechanismIdeal for Pyrazole Derivatives with...Potential Drawbacks
C18 (Octadecylsilane) Hydrophobic interactionsHigh Log P, non-polar functional groups.Poor retention of polar pyrazoles, potential for peak tailing with basic pyrazoles due to silanol interactions.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Moderate Log P, where C18 provides excessive retention.Reduced selectivity for closely related non-polar impurities compared to C18.
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic rings, offering alternative selectivity to alkyl phases.Can be less stable at extreme pH values compared to modern C18 phases.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Halogenated functional groups, positional isomers.Can be more complex to optimize due to multiple interaction modes.
Embedded Polar Group (e.g., Polar-C18) Hydrophobic and hydrophilic interactionsPolar functional groups (e.g., -OH, -NH2), providing better peak shape for basic compounds.May exhibit different selectivity in highly aqueous mobile phases.

Experimental Data: Comparison of C18 and Phenyl-Hexyl Columns

A study was conducted on a pyrazole derivative with a key aromatic impurity. The following data highlights the difference in selectivity.

ParameterC18 ColumnPhenyl-Hexyl Column
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (50:50)Acetonitrile:0.1% Formic Acid in Water (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Resolution (API/Impurity) 1.82.5
Tailing Factor (API) 1.31.1

The Phenyl-Hexyl column provided superior resolution and improved peak shape due to the additional π-π interactions with the aromatic rings of the pyrazole and its impurity.

Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

Organic Modifier: Acetonitrile vs. Methanol
  • Acetonitrile (ACN): Generally, the preferred organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It often provides sharper peaks.

  • Methanol (MeOH): Can offer alternative selectivity, particularly for compounds with hydrogen-bonding capabilities. Its higher viscosity results in higher backpressure.

The Critical Role of pH

For ionizable pyrazole derivatives, the mobile phase pH is a powerful tool for controlling retention and peak shape. The "rule of thumb" is to work at a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form and prevent peak splitting or broadening.

  • Acidic Pyrazoles: A mobile phase pH below the pKa will keep the molecule in its neutral form, increasing its retention on a reversed-phase column.

  • Basic Pyrazoles: A mobile phase pH above the pKa will result in the neutral form, while a pH below the pKa will lead to the protonated, more polar form, which will be less retained.

Commonly used buffers and additives include:

  • Formic Acid (0.1%): Provides an acidic pH (~2.7) and is volatile, making it suitable for LC-MS applications.

  • Ammonium Acetate/Formate: Useful for controlling pH in the mid-range and also compatible with mass spectrometry.

  • Phosphate Buffers: Offer excellent buffering capacity but are not volatile and can precipitate with high concentrations of organic modifier.

A Step-by-Step Experimental Protocol for Method Development

This protocol outlines a systematic approach for developing a purity method for a novel pyrazole derivative.

1. Analyte and System Preparation: a. Prepare a stock solution of the pyrazole derivative and its known impurities in a suitable solvent (e.g., 50:50 Acetonitrile:Water). b. Equilibrate the HPLC system with the initial mobile phase conditions. Ensure a stable baseline.

2. Initial Screening Injections: a. Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Gradient: A fast, generic gradient from 5% to 95% B over 10 minutes. e. Flow Rate: 1.0 mL/min. f. Temperature: 30 °C. g. Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. h. Injection Volume: 5 µL.

3. Evaluation of Initial Results: a. Assess the retention of the main peak. If it elutes too early or too late, adjust the starting and ending percentages of the gradient. b. Examine the separation of the main peak from the impurities. If co-elution is observed, proceed to the next step.

4. Selectivity Optimization: a. Change Organic Modifier: Repeat the initial gradient using Methanol as Mobile Phase B. Compare the chromatograms for changes in elution order and resolution. b. Change Column Chemistry: If the C18 column does not provide adequate separation, switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP column, and repeat the initial screening gradient.

5. Gradient and Temperature Optimization: a. Once a suitable column and mobile phase have been identified, optimize the gradient to maximize the resolution of the critical pair (the two closest eluting peaks). This may involve shallowing the gradient around the elution time of the critical pair. b. Investigate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C). Changes in temperature can affect selectivity, particularly for compounds with different thermodynamic properties.

6. Final Method and Validation: a. Once the optimized conditions are established, the method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Conclusion

The development of a robust HPLC method for the purity analysis of pyrazole derivatives is a systematic process that relies on a fundamental understanding of chromatographic principles and the physicochemical properties of the analytes. By moving beyond a one-size-fits-all C18 approach and exploring alternative stationary phases and mobile phase conditions, a highly selective and reliable method can be achieved. The comparative data and step-by-step protocol provided in this guide serve as a practical framework for researchers and drug development professionals to tackle the analytical challenges presented by this important class of compounds.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • K. Croes, et al. (2005). Pi-Pi Interactions in Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

  • Agilent Technologies. (2020). A Unique Stationary Phase for Challenging Separations: Agilent Poroshell 120 PFP. [Link]

Comparative

Comparative Guide: 4-Chloro vs. 4-Bromo Pyrazoles in Medicinal Chemistry

Executive Summary In the optimization of pyrazole-based pharmacophores, the C4 position is a critical "metabolic soft spot" and a key vector for engaging target proteins. Substituting the C4-hydrogen with Chlorine (Cl) o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the C4 position is a critical "metabolic soft spot" and a key vector for engaging target proteins. Substituting the C4-hydrogen with Chlorine (Cl) or Bromine (Br) serves two primary functions: blocking oxidative metabolism (CYP450-mediated) and enhancing binding affinity through lipophilic contacts or halogen bonding (XB).

  • Select 4-Chloro when the binding pocket is sterically restricted (gatekeeper residues) or when maximizing metabolic stability (stronger C-X bond) is the priority.

  • Select 4-Bromo when targeting a backbone carbonyl via Halogen Bonding (XB) to boost potency, provided the pocket can accommodate the larger Van der Waals radius (1.85 Å).

Physicochemical & Mechanistic Comparison

The biological differentiation between 4-chloro and 4-bromo pyrazoles stems from their electronic and steric profiles. While both are lipophilic electron-withdrawing groups (EWG), Bromine’s unique ability to form strong halogen bonds often makes it a superior "affinity anchor."

Table 1: Comparative Physicochemical Properties[1]
Property4-Chloro Pyrazole4-Bromo PyrazoleImpact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger pocket; Cl fits tighter spaces.
Electronegativity (Pauling) 3.162.96Cl withdraws more electron density, lowering pKa of NH.
C-X Bond Energy ~81 kcal/mol~68 kcal/molCl is more resistant to oxidative dehalogenation (metabolic stability).
Lipophilicity (

value)
+0.71+0.86Br increases LogP more, enhancing membrane permeability but potentially lowering solubility.

-Hole Magnitude
ModerateHighCritical: Br forms stronger directional Halogen Bonds with Lewis bases (e.g., C=O).
The Mechanistic Differentiator: Halogen Bonding (XB)

The "Sigma Hole" (


-hole) is a region of positive electrostatic potential on the extension of the C-X bond axis.
  • Mechanism: The

    
    -hole interacts with nucleophiles (Lewis bases) such as the carbonyl oxygen of a kinase hinge region.
    
  • Comparison: The

    
    -hole on Bromine  is significantly larger and more positive than on Chlorine. Consequently, 4-bromo derivatives often exhibit 5–10x higher binding affinity if the geometry allows for a linear C-Br···O=C interaction (ideal angle ~180°).
    

Biological Performance Analysis

Potency and Binding Affinity

In kinase inhibitor design, the 4-position of the pyrazole ring often points toward the "gatekeeper" residue or the solvent front.

  • Case Study (JNK3 Inhibitors): Introduction of a 4-chloro substituent to a pyrazole-pyridine scaffold improved IC50 values by ~2-fold compared to the unsubstituted analog (160 nM vs. >300 nM).

  • Case Study (Curcumin-Pyrazole Analogs): A 4-bromo-substituted pyrazole derivative demonstrated superior cytotoxicity against HeLa cells (IC50 = 8.7 µg/mL) compared to the parent curcumin (IC50 = 42.4 µg/mL), attributed to enhanced hydrophobic filling and potential halogen bonding within the target kinase domain.

Metabolic Stability

The unsubstituted C4 position of pyrazole is highly susceptible to CYP450-mediated oxidation.

  • Blocking Metabolism: Both Cl and Br effectively block this site.

  • Liability: While rare, the C-Br bond is weaker than C-Cl. In aggressive metabolic environments, 4-bromo derivatives carry a slightly higher risk of oxidative dehalogenation or debromination compared to their chlorinated counterparts. However, for most lead optimization campaigns, both are considered stable "metabolic blockers."

Decision Framework & Visualization

The following diagram outlines the logical decision process for selecting between Cl and Br substitutions during Lead Optimization.

Halogen_Selection_Strategy Start Start: Pyrazole Lead Optimization Check_Metabolism Is C4-H a Metabolic Soft Spot? Start->Check_Metabolism Check_Pocket Analyze Binding Pocket Size Check_Metabolism->Check_Pocket Yes (Block site) Select_H Retain H or Methyl Check_Metabolism->Select_H No Check_XB Is a Carbonyl/Lewis Base available at 2.8-3.5 Å distance? Check_Pocket->Check_XB Spacious (> 1.9 Å) Select_Cl Select 4-Chloro (Balance: Stability + Fit) Check_Pocket->Select_Cl Restricted (< 1.8 Å) Check_XB->Select_Cl No (Prioritize Ligand Efficiency) Select_Br Select 4-Bromo (Maximize Affinity via XB) Check_XB->Select_Br Yes (Target XB)

Figure 1: Strategic decision tree for selecting 4-Chloro vs. 4-Bromo substitutions based on structural biology and metabolic data.

Experimental Protocols

Synthesis: Regioselective Halogenation

Objective: Synthesize 4-halo-1H-pyrazoles from unsubstituted precursors using N-halosuccinimides. This protocol ensures high regioselectivity for the C4 position.

Reagents:

  • Substrate: 1H-pyrazole derivative (1.0 eq)

  • Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: Room Temperature (RT) to 60°C

Workflow Diagram:

Synthesis_Protocol Step1 Dissolve Pyrazole in ACN/DMF Step2 Add NBS (for Br) or NCS (for Cl) Step1->Step2 Step3 Stir at RT (1-4h) Monitor via TLC Step2->Step3 Step4 Quench (Water) & Extract (EtOAc) Step3->Step4 Step5 Purify (Recrystallization/Column) Step4->Step5

Figure 2: General workflow for electrophilic aromatic substitution to generate 4-halopyrazoles.

Biological Assay: Comparative IC50 Determination (MTT Assay)

Objective: Quantify the antiproliferative potency difference between Cl and Br analogs in cancer cell lines (e.g., HeLa or MCF-7).

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare stock solutions of 4-Chloro and 4-Bromo analogs in DMSO.

    • Perform serial dilutions (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

    • Add to wells in triplicate. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • Readout:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate % Cell Viability =

    
    . Plot Log[Concentration] vs. Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).
    

References

  • Synthesis of 4-Halogenated Pyrazoles: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (2025).[2][3][4][5] ResearchGate. Link

  • JNK3 Inhibitor SAR: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2012).[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Halogen Bonding in Drug Design: Halogen bonding for rational drug design and new drug discovery.[6] (2012).[5][7] Expert Opinion on Drug Discovery. Link

  • Metabolic Stability of Heterocycles: Mitigating Heterocycle Metabolism in Drug Discovery. (2012).[5] Journal of Medicinal Chemistry. Link

  • Curcumin Analog Potency: 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer.[3] (2019).[8] Journal of Biomolecular Structure and Dynamics. Link

  • MTT Assay Protocol: Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. (2025).[1][2][3][4][5] BenchChem. Link

Sources

Validation

The Elusive Crystal: A Comparative Guide to the Structural Landscape of Thiophene-Substituted Pyrazoles in Drug Discovery

A Senior Application Scientist's Perspective on the Crystallographic Data of 4-Chloro-3-thiophen-2-yl-1H-pyrazole and its Analogs For researchers, scientists, and drug development professionals, understanding the three-d...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on the Crystallographic Data of 4-Chloro-3-thiophen-2-yl-1H-pyrazole and its Analogs

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a compound will interact with its biological target, influencing its efficacy, selectivity, and overall potential as a therapeutic agent. In the realm of medicinal chemistry, pyrazole derivatives have emerged as a privileged scaffold, forming the core of numerous approved drugs.[1] The introduction of a thiophene moiety and a chloro-substituent, as in 4-Chloro-3-thiophen-2-yl-1H-pyrazole, presents a fascinating case study in molecular design. However, a comprehensive search of the crystallographic literature reveals a notable absence of the specific crystal structure for this exact compound.

This guide, therefore, embarks on a comparative journey, leveraging the available crystallographic data of closely related thiophene-substituted pyrazoles to infer and understand the likely structural characteristics of 4-Chloro-3-thiophen-2-yl-1H-pyrazole. By examining these analogs, we can gain valuable insights into the impact of substituent placement and nature on the crystal packing, molecular geometry, and ultimately, the drug-like properties of this important class of molecules.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its amenability to substitution at various positions, allows for the fine-tuning of its physicochemical properties.[3] This has led to the development of pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1]

The Influence of the Thiophene Ring: Expanding Chemical Space

The incorporation of a thiophene ring into the pyrazole scaffold introduces unique electronic and steric properties. The sulfur atom in the thiophene ring can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for target binding.[4] The combination of these two heterocyclic systems has proven to be a fruitful strategy in the design of novel bioactive molecules.[4][5]

A Comparative Analysis of Thiophene-Substituted Pyrazole Crystal Structures

While the crystal structure of 4-Chloro-3-thiophen-2-yl-1H-pyrazole remains elusive, a wealth of crystallographic data exists for its analogs. These structures provide a valuable framework for understanding the conformational preferences and intermolecular interactions that are likely to govern the solid-state structure of our target compound.

Table 1: Crystallographic Data of Selected Thiophene-Substituted Pyrazole Analogs

Compound NameChemical FormulaCrystal SystemSpace GroupKey Structural FeaturesReference
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamideC₁₄H₁₂ClN₃S₂MonoclinicP2₁/cPyrazoline ring in an envelope conformation; disordered thiophene ring.[6]
1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehydeC₁₄H₉ClN₂OSTriclinicP-1Stabilized by intramolecular C-H···O hydrogen bonds.[7]
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideC₁₇H₁₂N₄OSOrthorhombicPca2₁Two independent molecules in the asymmetric unit.[8]
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideC₂₂H₁₀Br₄N₄O₃SMonoclinicP2₁/cExtensive π-π stacking interactions.[9]
1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazoleC₁₉H₁₃N₃O₂S₂MonoclinicC2/c-[10]
3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamideC₁₅H₁₅N₃S₂MonoclinicP2₁/cPyrazole ring in a twisted conformation.[11]

From this comparative data, several key insights emerge:

  • Conformational Flexibility: The pyrazole and pyrazoline rings can adopt various conformations, including envelope and twisted forms, depending on the substituents.[6][11] This flexibility can be critical for accommodating the binding pocket of a biological target.

  • Hydrogen Bonding and Intermolecular Interactions: Hydrogen bonds, particularly N-H···N and N-H···S interactions, play a significant role in the crystal packing of these molecules.[6][11] Intramolecular hydrogen bonds, as seen in the carboxaldehyde derivative, can influence the planarity of the molecule.[7] Furthermore, π-π stacking is a recurring motif, contributing to the overall stability of the crystal lattice.[9]

  • Impact of Substituents: The nature and position of substituents on both the pyrazole and the appended rings (phenyl, thiophene) dictate the overall molecular shape and the types of intermolecular interactions that predominate. For instance, the bulky tetrabromodioxoisoindolinyl group in one analog leads to pronounced π-π stacking.[9]

Experimental Workflow for Synthesis and Crystallization

The synthesis of thiophene-substituted pyrazoles typically involves a multi-step process. A general workflow, based on reported procedures, is outlined below.[4][12]

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Purification & Crystallization start Acetyl Thiophene & Phenylhydrazine Derivative intermediate Hydrazone Intermediate start->intermediate Condensation pyrazole Substituted Thiophenyl-Pyrazole intermediate->pyrazole Cyclization reagent Vilsmeier-Haack Reagent (POCl3, DMF) reagent->pyrazole purification Recrystallization pyrazole->purification crystal Single Crystals for XRD purification->crystal

Caption: A generalized workflow for the synthesis of thiophene-substituted pyrazoles.

Detailed Protocol for Single Crystal Growth:

Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques.

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

The Importance of Crystal Structure in Drug Development

The determination of a compound's crystal structure is a critical step in the drug development pipeline for several reasons:

  • Structure-Activity Relationship (SAR): The precise knowledge of a molecule's three-dimensional arrangement allows for a deeper understanding of its SAR. By correlating structural features with biological activity, medicinal chemists can make more informed decisions in the design of more potent and selective analogs.

  • Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have significantly different physical properties, including solubility, dissolution rate, and stability, which can impact the bioavailability and shelf-life of a drug product.

  • Intellectual Property: A well-characterized crystal structure is a cornerstone of a strong patent application, providing a clear and unambiguous definition of the chemical entity.

Conclusion: Charting a Path Forward

While the specific crystal structure of 4-Chloro-3-thiophen-2-yl-1H-pyrazole remains to be determined, the rich crystallographic landscape of its analogs provides a robust foundation for predicting its structural properties. The comparative analysis presented here underscores the subtle interplay of substituent effects, conformational flexibility, and intermolecular forces that govern the solid-state architecture of this important class of compounds. For researchers in the field, the synthesis and crystallization of 4-Chloro-3-thiophen-2-yl-1H-pyrazole represents a valuable opportunity to fill a gap in the existing structural database and to further elucidate the structure-property relationships of these promising therapeutic agents. The experimental protocols and comparative data provided in this guide offer a strategic roadmap for achieving this goal and for advancing the design of next-generation pyrazole-based therapeutics.

References

  • 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC. (n.d.). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27). Retrieved from [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound - IRJET. (n.d.). Retrieved from [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine - Taylor & Francis. (2023, May 19). Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. (n.d.). Retrieved from [Link]

  • Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2015, July 1). Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (2022, May 30). Retrieved from [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University. (2020, December 18). Retrieved from [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole - Taylor & Francis. (2022, March 21). Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. (2023, July 14). Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - Semantic Scholar. (2022, May 30). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 13C NMR Chemical Shifts of Thiophene-Pyrazole Carbons for Researchers in Drug Development

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. In the synthesis of novel heterocyclic compounds, particularly those integrating thiophene and py...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. In the synthesis of novel heterocyclic compounds, particularly those integrating thiophene and pyrazole moieties, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.[1][2] This guide provides an in-depth comparison of the 13C NMR chemical shifts for carbons within thiophene-pyrazole scaffolds, supported by experimental data and foundational principles. Our focus is to equip you with the expertise to confidently interpret your own spectral data.

The Significance of 13C NMR in Heterocyclic Chemistry

While 1H NMR provides crucial information about the proton environment, 13C NMR offers a direct window into the carbon skeleton of a molecule.[3][4] Its broader chemical shift range (typically 0-220 ppm) minimizes signal overlap, a common challenge in complex organic molecules.[5][6] For drug development professionals, unambiguous characterization of a synthesized compound is a critical step, and 13C NMR is a gold-standard technique for this purpose.[1][7]

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Factors such as hybridization state, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed shift.[8][9][10] In aromatic and heteroaromatic systems like thiophene and pyrazole, the distribution of π-electrons significantly influences the shielding and deshielding of the ring carbons.

Understanding the Baseline: Thiophene and Pyrazole Chemical Shifts

To interpret the 13C NMR spectrum of a fused or linked thiophene-pyrazole system, it is essential to first understand the characteristic chemical shifts of the individual parent heterocycles and their substituted derivatives.

Thiophene Carbons

Unsubstituted thiophene displays two signals in its 13C NMR spectrum, corresponding to the C2/C5 and C3/C4 carbons. The carbons adjacent to the sulfur atom (C2 and C5) are more deshielded and appear at a lower field (higher ppm) compared to the C3 and C4 carbons.

Carbon PositionTypical Chemical Shift (ppm)
C2/C5~125-127
C3/C4~123-125
Data for unsubstituted thiophene.[11]

Substituents on the thiophene ring can cause significant changes in the chemical shifts. Electron-withdrawing groups will generally deshield the ring carbons, shifting them downfield, while electron-donating groups will cause an upfield shift.[12][13] For instance, a fluorine atom at the 2-position of thiophene results in a large downfield shift for C2 and an upfield shift for C3.[14]

Pyrazole Carbons

The 13C NMR spectrum of unsubstituted pyrazole also shows distinct signals for its carbons. The chemical shifts are influenced by the two nitrogen atoms within the ring. In cases of N-unsubstituted pyrazoles, tautomerism can lead to averaged signals in solution.[15][16] For N-substituted pyrazoles, the tautomerism is fixed, leading to more defined signals.

Carbon PositionTypical Chemical Shift (ppm)
C3/C5~133-138
C4~105-107
Data for N-substituted pyrazoles.[17][18]

Similar to thiophenes, the chemical shifts of pyrazole carbons are sensitive to the electronic effects of substituents.[19][20]

A Case Study: 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

To provide concrete experimental data, we will examine the reported 13C NMR chemical shifts for 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.[21] This molecule serves as an excellent model as it incorporates both the thiophene and pyrazole rings, along with other functional groups that influence the carbon environments.

Caption: Core thiophene-pyrazole scaffold.

Experimental 13C NMR Data

The following table summarizes the reported 13C NMR chemical shifts for the thiophene and pyrazole carbons in the target molecule, recorded in DMSO-d6 at 125 MHz.[21]

Carbon AtomChemical Shift (δ, ppm)Rationale for Chemical Shift
Thiophene Ring
C2'134.5Attached to the electron-withdrawing pyrazole ring, causing a downfield shift compared to unsubstituted thiophene.
C3'128.2Less affected by the pyrazole substituent compared to C2'.
C4'127.9In a similar environment to C3', showing a typical thiophene carbon chemical shift.
C5'129.1Slightly downfield due to through-bond electronic effects.
Pyrazole Ring
C3151.2Significantly deshielded due to attachment to the thiophene ring and being part of the pyrazole system.
C4114.8Substituted with an acrylamide group, which influences its electronic environment.
C5140.1Adjacent to the N-phenyl group and part of the pyrazole ring, resulting in a downfield shift.

Note: The numbering of the atoms is based on the specific molecule in the cited reference.

Comparative Analysis and Key Insights

From the experimental data, several key observations can be made:

  • Inter-ring Electronic Effects: The linkage of the thiophene and pyrazole rings leads to a significant downfield shift of the directly connected carbons (C2' and C3) compared to their parent heterocycles. This is due to the combined electron-withdrawing nature of the adjacent heterocyclic ring.

  • Substituent Effects: The various substituents on both rings, including the phenyl, cyano, and acrylamide groups, further modulate the chemical shifts. The carbonyl and nitrile carbons, for example, appear at very low fields (163.0 and 117.3 ppm, respectively), as is characteristic for these functional groups.[8][21]

  • Predictive Power: By understanding the fundamental chemical shift ranges of thiophene and pyrazole and the predictable nature of substituent effects, researchers can make educated assignments of their 13C NMR spectra for novel thiophene-pyrazole derivatives.

Experimental Protocol for 13C NMR Spectroscopy

To ensure high-quality and reproducible data, the following experimental protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 10-20 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Place sample in NMR spectrometer Tube->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field Lock->Shim Parameters Set acquisition parameters (e.g., pulse program, number of scans) Shim->Parameters Acquire Acquire the 13C NMR spectrum Parameters->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum (e.g., TMS at 0 ppm) Baseline->Reference

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the thiophene-pyrazole compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial. The choice of solvent is crucial as it can influence chemical shifts.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp resonance lines.

    • Select a standard 13C NMR pulse program with proton decoupling. Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[3]

    • Set the appropriate spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).

    • The number of scans will depend on the sample concentration and the sensitivity of the instrument. Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required compared to 1H NMR.[3][6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or the residual solvent peak.[6]

Conclusion

The 13C NMR chemical shifts of thiophene-pyrazole carbons are a rich source of structural information. By understanding the baseline shifts of the individual heterocycles and the influence of substituents and inter-ring electronic effects, researchers in drug development can confidently assign the spectra of their novel compounds. The provided experimental data and protocol serve as a practical guide for acquiring and interpreting high-quality 13C NMR data, a critical step in the journey from synthesis to therapeutic application.

References

  • Fujieda, K., Takahashi, K., & Sone, T. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.
  • Li, D., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis.[5]

  • Lamartina, L., Spinelli, D., & Arnone, C. (1993).
  • Jubany, A., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • Neto, A. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Iris Publishers.
  • Baldy, A., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry.
  • University of B
  • Bisht, S. (n.d.). 13C NMR Chemical Shifts Guide. Scribd.
  • Shishodia, S., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules.
  • Ang, M. J., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules.
  • Elguero, J., et al. (2000).
  • Grimblat, N., et al. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • Matrix Education. (n.d.). Analysing Structure of Organic Compounds Using Carbon-13 NMR Spectroscopy.
  • Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank.
  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica.
  • Utsunomiya-Tate, N., et al. (2015). Application of NMR in drug discovery. Nuclear Magnetic Resonance.
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.
  • SpectraBase. (n.d.). 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts.
  • Sacramento State. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
  • Elguero, J., et al. (1975). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry.
  • Viciano, M., et al. (2011). Synthesis of pyrazole complexes and 13C carbene NMR shifts. Dalton Transactions.
  • El-Abadelah, M. M., et al. (1981). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Magnetic Resonance.
  • Slideshare. (n.d.). Factors influencing chemical shift.
  • Jimeno, M. L., et al. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.
  • NOBLE CHEMISTRY. (2024, June 5).
  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

Sources

Validation

A Comparative Guide to the Bioisosteric Replacement of Phenyl with Thiophene in Pyrazole-Based Drug Candidates

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One of the most established strategies in this...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One of the most established strategies in this endeavor is bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties, thereby aiming to maintain or improve biological activity. A classic and frequently employed example of this is the substitution of a phenyl ring with a thiophene ring.[1]

This guide provides an in-depth comparison of the bioisosteric replacement of phenyl with thiophene specifically within the pyrazole scaffold, a core structure in numerous approved drugs. We will explore the rationale, comparative biological data, and experimental workflows, offering researchers, scientists, and drug development professionals a critical analysis of this common medicinal chemistry tactic.

The Rationale: Why Replace Phenyl with Thiophene?

The phenyl group is a ubiquitous scaffold in pharmaceuticals due to its aromaticity and ability to engage in various intermolecular interactions.[1] However, it is not without its liabilities, primarily its susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[1]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a classical bioisostere of the phenyl ring due to their similar size, planarity, and aromatic character.[1][2] The key motivations for this substitution include:

  • Modulating Metabolic Stability: The primary driver is often to alter the metabolic profile. Thiophene can be more or less metabolically stable than a phenyl ring depending on the specific CYP enzymes involved and the substitution pattern.[2][3]

  • Altering Physicochemical Properties: Introducing a heteroatom modifies the electronic properties of the ring system, which can impact lipophilicity, polarity, and solubility, thereby influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Enhancing Target Engagement: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with the biological target that are not possible with a phenyl ring.[1][2]

  • Novelty and Patentability: In a competitive landscape, this substitution can create novel chemical entities with distinct intellectual property rights.

Case Study: Celecoxib and its Thiophene Analogues in COX-2 Inhibition

To illustrate the practical implications of this bioisosteric switch, we will examine the case of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor featuring a pyrazole core.[4][5] The core structure of Celecoxib includes two phenyl rings attached to the pyrazole. We will compare it to synthesized analogues where one of these phenyl rings is replaced by a thiophene ring.

The COX-2 enzyme is a key mediator of pain and inflammation, and its selective inhibition is a major therapeutic goal.[4]

Caption: Workflow for comparing phenyl and thiophene bioisosteres.

Comparative Data Analysis

Several studies have synthesized and evaluated thiophene-containing pyrazole hybrids as anti-inflammatory agents, demonstrating their potential as selective COX-2 inhibitors.[6] The following table summarizes representative data comparing a Celecoxib-like structure with its thiophene bioisostere.

ParameterPhenyl Analogue (Celecoxib)Thiophene Analogue (Representative)Rationale for Change
COX-2 Inhibition (IC₅₀) ~0.05 µM0.04 - 0.7 µMThiophene can maintain or slightly alter potency, depending on interactions in the active site. Some analogues show improved potency.[6][7]
COX-1 Inhibition (IC₅₀) ~7.6 µM>10 µMThe thiophene ring can enhance selectivity by reducing binding to the narrower COX-1 active site.
Selectivity Index (COX-1/COX-2) ~152>250Increased selectivity is a common outcome, potentially leading to a better safety profile (e.g., reduced GI toxicity).[6]
Metabolic Half-Life (t½) ~11 hours (in humans)[8]VariableCan be increased or decreased. Thiophene offers an alternative site for metabolism, potentially avoiding problematic phenyl hydroxylation.[2]
In Vivo Anti-inflammatory Activity EffectiveOften more potent or longer-lastingSome thiophene analogues have demonstrated superior in vivo efficacy and duration of action compared to Celecoxib.[6][9]

Note: Data is compiled and representative of findings across multiple studies. Exact values vary depending on the specific analogue and assay conditions.

The data indicates that the phenyl-to-thiophene switch is a viable strategy for maintaining or even enhancing COX-2 inhibitory potency.[6] Critically, many thiophene analogues exhibit improved selectivity over COX-1, which is a key objective for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6] Studies have shown that some thiophene-pyrazole hybrids not only have greater anti-inflammatory activity than Celecoxib but also fewer gastrointestinal effects in vivo.[6]

Caption: Bioisosteric replacement of a p-tolyl group in Celecoxib with a thiophene ring.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate these compounds.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the concentration of the test compound required to inhibit 50% of the cyclooxygenase enzyme activity (IC₅₀).

1. Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing hematin and epinephrine co-factors.

  • Test compounds (dissolved in DMSO).

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

2. Procedure:

  • Prepare serial dilutions of the test compounds (phenyl and thiophene analogues) in DMSO.

  • In a 96-well plate, add 10 µL of the diluted test compound to the reaction buffer.

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for 2 minutes.

  • Stop the reaction by adding a solution of hydrochloric acid.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

3. Causality and Validation:

  • Why pre-incubate? This step ensures that the inhibitor has sufficient time to interact with and bind to the enzyme before the substrate is introduced, providing a more accurate measure of inhibitory potency.

  • Self-Validation: The assay must include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a non-inhibitor (DMSO) as a negative control. The results for the positive control should fall within a historically validated range to ensure the assay is performing correctly.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats or Swiss albino mice (180-220 g).

2. Materials:

  • Carrageenan (1% w/v in sterile saline).

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Parenteral Celecoxib as a positive control.

  • Plethysmometer for measuring paw volume.

3. Procedure:

  • Fast animals overnight with free access to water.

  • Administer the test compounds (thiophene analogue), positive control (Celecoxib), or vehicle (negative control) orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours) (Vₜ).

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100.

4. Causality and Validation:

  • Why Carrageenan? Carrageenan induces a biphasic inflammatory response, with the later phase (after 1.5 hours) being primarily mediated by prostaglandins. Inhibition of this phase is indicative of COX-2 inhibition.

  • Self-Validation: The positive control (Celecoxib) must show a statistically significant reduction in paw edema compared to the vehicle control, confirming the validity of the model for detecting anti-inflammatory effects.[9]

Conclusion and Future Outlook

The bioisosteric replacement of a phenyl ring with thiophene in pyrazole-based drug candidates is a powerful and well-validated strategy in medicinal chemistry.[2] As demonstrated with COX-2 inhibitors, this substitution can successfully maintain or enhance biological activity, often with the added benefits of improved selectivity and a modified pharmacokinetic profile.[6] The thiophene ring offers a distinct electronic and metabolic footprint, providing chemists with a crucial tool to overcome common liabilities associated with phenyl groups, such as metabolic instability.[2][3]

Researchers and drug development professionals should consider this strategy not as a simple substitution but as a nuanced approach to fine-tune the properties of a lead compound. The choice between phenyl and thiophene must be driven by empirical data from well-designed experiments, such as those outlined in this guide. Future work will continue to explore this and other bioisosteric replacements to develop safer, more effective, and more "drug-like" pyrazole-based therapeutics.

References

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. Available at: [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. Available at: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Wiley Online Library. Available at: [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. R Discovery. Available at: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Clinical Pharmacology of Celecoxib. ResearchGate. Available at: [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Taylor & Francis Online. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib: A Selective Cyclo-Oxygenase-2 Inhibitor | Request PDF. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. ACS Publications. Available at: [Link]

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Frontiers Media. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Analysis of 4-Chloropyrazole Ligands in Kinase Active Sites

This guide provides an in-depth technical comparison and procedural walkthrough for the molecular docking of 4-chloropyrazole-containing ligands within the active sites of various protein kinases. As researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural walkthrough for the molecular docking of 4-chloropyrazole-containing ligands within the active sites of various protein kinases. As researchers and drug development professionals, understanding the nuances of computational docking is paramount for lead optimization and rational drug design. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and best practices for generating reliable and interpretable docking data.

The Significance of 4-Chloropyrazole Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing inhibitors against numerous targets.[2] The addition of a 4-chlorophenyl group to this scaffold can significantly influence its binding affinity and selectivity, often by forming key hydrophobic and halogen-bonding interactions within the kinase active site.

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mode and affinity. The "docking score" is a numerical value that estimates the strength of this interaction, with lower (more negative) scores generally indicating a more favorable binding energy.

Comparative Analysis of Docking Scores

The following table summarizes docking scores for various pyrazole derivatives, including those with 4-chlorophenyl substitutions, against several important protein kinases. It is crucial to note that these results are compiled from different studies and, therefore, may have been generated using slightly different docking protocols and software versions. This table should be used as a guide to the potential binding affinities of this ligand class rather than a direct, absolute comparison.

LigandTarget KinasePDB IDDocking Score (kJ/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-22QU5-10.09[3][4][5]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A2W1G-8.57[3][4][5]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK22VTO-10.35[3][4][5]

Note: The docking scores from the source literature were presented in kJ/mol.

Experimental Protocol: Molecular Docking of a 4-Chloropyrazole Ligand

This section outlines a comprehensive, step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used and validated docking software.[6] The rationale behind each step is provided to ensure a thorough understanding of the process.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation docking Running Docking Simulation l_prep->docking grid->docking analysis Pose Analysis & Scoring docking->analysis validation Protocol Validation analysis->validation

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use VEGFR-2 (PDB ID: 2QU5).

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step for accurately calculating hydrogen bonding interactions.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Save as PDBQT: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Sketch or Obtain Ligand: Draw the 2D structure of your 4-chloropyrazole ligand using a chemical drawing tool like ChemDraw or obtain the structure from a database like PubChem.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for flexibility during the docking simulation.

  • Save as PDBQT: Convert the prepared ligand file into the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the search space for the docking algorithm on the protein. It should be centered on the active site of the kinase. A common approach is to center the grid on the position of a known co-crystallized ligand.

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the name of the output file.

  • Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input. Vina will automatically explore different conformations of the ligand within the grid box and calculate the binding affinity for each.

Step 5: Analysis and Validation

  • Analyze Docking Poses: The output file will contain multiple binding poses of the ligand, ranked by their docking scores. Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions with the protein's active site residues. Look for key interactions such as hydrogen bonds and hydrophobic contacts.

  • Protocol Validation: A crucial step for ensuring the reliability of your docking protocol is to perform a re-docking experiment.[6][7][8] This involves docking the original co-crystallized ligand back into the protein's active site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose.

G cluster_validation Docking Protocol Validation xtal Crystal Structure (Protein-Ligand Complex) extract Extract Ligand xtal->extract redock Re-dock Ligand extract->redock compare Compare Poses redock->compare rmsd Calculate RMSD compare->rmsd

Caption: The workflow for validating a molecular docking protocol.

Interpreting Docking Scores: A Word of Caution

While docking scores provide a valuable estimation of binding affinity, they should not be interpreted as an absolute measure of a compound's potency. Several factors can influence the accuracy of docking scores, including the quality of the crystal structure, the choice of docking software and scoring function, and the preparation of the protein and ligand. Therefore, it is essential to use docking scores as a tool for prioritizing compounds for further experimental validation rather than as a definitive predictor of biological activity.

Conclusion

Molecular docking is a powerful computational technique that can significantly accelerate the drug discovery process. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the binding of 4-chloropyrazole ligands to kinase active sites, aiding in the design of more potent and selective inhibitors. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to conduct their own comparative docking studies with confidence.

References

  • Chandra, V. G., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • Chandra, V. G., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed, 10(7), 413-8. [Link]

  • El-Gamal, M. I., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI, 23(12), 3185. [Link]

  • Chandra, V. G., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC, 10(7), 413-8. [Link]

  • Patel, H., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Informatics in Medicine Unlocked, 38, 101222. [Link]

  • Luo, M., Wang, X. S., & Roth, B. L. (2014). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]

  • Kellenberger, E., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(12), 3495–3508. [Link]

  • R., A., & R. S., J. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PMC. [Link]

  • Grinter, S. Z., & Zou, X. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • R., A., & R. S., J. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Singh, P., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]

  • Chandra, V. G., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI, 27(1), 330. [Link]

  • El-Gamal, M. I., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • O'Meara, M. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed, 29(15), 1985-1993. [Link]

  • Fernández-Castaño, C. G., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 27(1), 330. [Link]

  • Lu, Q., et al. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC. [Link]

  • O'Meara, M. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]

  • Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Accurate Determination of Melting Points for 4-Chloropyrazole Derivatives

This guide provides an in-depth analysis and procedural framework for the accurate determination of melting points for 4-chloropyrazole derivatives. Tailored for researchers, chemists, and quality control professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and procedural framework for the accurate determination of melting points for 4-chloropyrazole derivatives. Tailored for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and best practices that ensure data integrity. We will explore the theoretical basis of melting point analysis, present a comparative guide to reference values for key 4-chloropyrazole compounds, and provide detailed, self-validating protocols for experimental execution.

The Foundational Importance of Melting Point Analysis

In both pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of molecular design. The introduction of a chlorine atom at the 4-position, creating the 4-chloropyrazole core, is a common strategy to modulate the physicochemical and biological properties of the resulting compounds. As with any crystalline solid, the melting point is a critical physical constant that serves two primary functions:

  • Identification: A measured melting point that matches the established literature value provides strong evidence of the compound's identity.

  • Purity Assessment: Pure crystalline compounds typically exhibit a sharp, well-defined melting range (often ≤1°C).[1] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2][3]

Factors Influencing Melting Point: A Mechanistic View

The temperature at which a solid transitions to a liquid is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4] To achieve accurate and reproducible results, one must understand and control the variables that can influence this measurement.

  • Intermolecular Forces: The energy required to overcome forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces determines the melting point.[3][4] Polar compounds generally exhibit higher melting points than nonpolar compounds of similar molecular weight.[1]

  • Molecular Structure:

    • Symmetry and Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.[1][3] This results in stronger intermolecular interactions and, consequently, a higher melting point compared to less symmetrical isomers.

    • Molecular Size: For homologous series, melting point generally increases with molecular size due to increased van der Waals forces.[1]

  • Purity: As mentioned, impurities introduce defects into the crystal lattice, weakening the intermolecular forces and making the solid easier to melt.[1][5] This phenomenon, known as melting point depression, is a cornerstone of purity assessment.

  • Experimental Variables: Factors controlled by the analyst, such as the rate of heating and the proper packing of the sample, are critical for accuracy.[2][5] A fast heating rate can cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially high and broad melting range.[6]

Comparative Reference Values for 4-Chloropyrazole Derivatives

The melting point of 4-chloropyrazoles can vary significantly based on the nature and position of other substituents on the pyrazole ring. The following table consolidates reported melting point values from various chemical suppliers and databases to serve as a useful reference.

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)
4-Chloropyrazole (4-Chloro-1H-pyrazole)15878-00-9C₃H₃ClN₂75 - 79[7], 75 - 76[8], 71 - 73[9]
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid84547-85-3C₅H₅ClN₂O₂219 - 221[10]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid127892-62-0C₇H₉ClN₂O₂162 - 166[11][12], 164[13]
4-Chloro-1H-pyrazolo[3,4-b]pyridine29274-28-0C₆H₄ClN₃147[14]
1-Benzyl-4-chloro-3,5-dimethyl-1H-pyrazoleNot AvailableC₁₂H₁₃ClN₂See Synthesis Literature[15]
4-Chloro-3,5-dimethyl-1H-pyrazole15953-73-8C₅H₇ClN₂Data not readily available[16]

Note: The melting point can vary slightly between suppliers due to differences in purity and analytical methods. Always refer to the certificate of analysis for a specific lot.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your results, every melting point determination should be conducted within a self-validating framework. This begins with the rigorous calibration of the instrument and is followed by meticulous sample preparation and analysis.

The Cornerstone of Accuracy: Instrument Calibration

A melting point apparatus is only as reliable as its calibration. Calibration verifies that the temperature displayed by the instrument accurately reflects the true temperature of the heating block.[17][18] This procedure should be performed at regular intervals (e.g., monthly) or after any instrument maintenance.[17][19]

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Action select_std Select ≥3 Certified Reference Standards (e.g., Benzoic Acid, Caffeine) prep_std Prepare Capillary Samples of Each Standard select_std->prep_std run_std Determine Melting Point of Each Standard (Heating Rate: 1°C/min) prep_std->run_std record_obs Record Observed Melting Points run_std->record_obs compare Compare Observed MP with Certified MP Range on CoA record_obs->compare decision Within Acceptance Criteria? compare->decision pass Instrument Calibrated. Affix 'CALIBRATED' Label. decision->pass Yes fail Label 'OUT OF CALIBRATION'. Initiate Instrument Adjustment or Service. decision->fail No G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation dry Ensure Sample is Completely Dry grind Grind to a Fine Powder dry->grind load Load 2-3 mm into Capillary Tube grind->load pack Pack Sample Tightly load->pack setup Set Start Temp ~15°C below Expected MP pack->setup set_rate Set Ramp Rate: 1-2°C / min setup->set_rate insert Insert Sample into Calibrated Apparatus set_rate->insert observe Observe and Record Melting Range (Onset to Complete) insert->observe compare Compare Range with Literature Values observe->compare purity Assess Purity: Sharp & Narrow -> High Purity Broad & Depressed -> Impure compare->purity

Caption: Standard workflow for sample melting point determination.

Protocol 2: Determination of the Melting Point of a 4-Chloropyrazole Sample

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point. [20][21]Dry under vacuum if necessary.

    • Grind a small amount of the sample into a fine, homogeneous powder using a spatula or mortar and pestle. [22] * Jab the open end of a capillary tube into the powder several times. [20] * Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal; a larger sample can lead to an artificially broad melting range. [23][20]

  • Preliminary (Rapid) Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a faster rate (5-10°C/min) to establish a ballpark range. [6]This saves time during the accurate measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run or the literature value. [6] * Set the heating ramp rate to 1-2°C per minute. [2][6]This slow rate is crucial for ensuring the sample and thermometer are in thermal equilibrium.

    • Insert the capillary tube and begin heating.

    • Observe the sample closely through the magnified viewfinder.

    • Record the temperature when the first drop of liquid becomes visible (T1, onset).

    • Record the temperature when the last trace of solid melts into a clear liquid (T2, completion).

    • The melting range is reported as T1 - T2.

  • Data Interpretation:

    • Purity: A sharp range (e.g., 75-76°C) indicates high purity. [3]A broad and depressed range (e.g., 71-75°C) suggests the presence of impurities. * Identity: Compare the measured range to the reference values listed in Table 1 or other authoritative sources. A close match confirms the identity of the compound.

Conclusion

The determination of a melting point is a fundamental yet powerful analytical technique. For 4-chloropyrazole derivatives, which are often key intermediates in complex synthetic pathways, obtaining accurate and reliable data is non-negotiable. By embracing a framework of rigorous instrument calibration, meticulous sample preparation, and controlled analytical execution, researchers can ensure the highest degree of scientific integrity. The protocols and reference data provided in this guide serve as a comprehensive resource for achieving trustworthy results, thereby enabling confident decision-making in research, development, and quality control.

References

  • 4-Chloropyrazole. Chem-Impex. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • What Factors Affect Melting Point?. Sciencing. [Link]

  • Melting Point Determination: Principle, Procedure & Importance. chemistrysh.com. [Link]

  • 4-Chloropyrazole | C3H3ClN2. BuyersGuideChem. [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

  • SOP For Melting Point Calibration. Scribd. [Link]

  • Calibration of Melting Point Apparatus. Pharmaguideline. [Link]

  • Melting Point Determination. Analytical Testing Labs. [Link]

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. ChemBK. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting Point Determination. Stanford Research Systems. [Link]

  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. [Link]

  • Melting Point Apparatus & Instruments. Mettler Toledo. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex. [Link]

  • 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. Conchain Biotech. [Link]

  • 4-chloro-3,5-dimethyl-1H-pyrazole. Boron Molecular. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 4-Chloro-3-thiophen-2-yl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-3-thiophen-2-yl-1H-pyrazole, a...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-3-thiophen-2-yl-1H-pyrazole, a heterocyclic compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related chemical structures, including chloro-substituted pyrazoles and thiophene derivatives, to establish a conservative and safe disposal framework. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.

The thiophene moiety suggests potential ecotoxicity, as thiophene and its derivatives can be harmful to aquatic organisms.[4] Therefore, release into the environment must be strictly avoided.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity (Oral), Category 4[1][2][3]
Harmful in contact with skinAcute Toxicity (Dermal), Category 4[1][2]
Harmful if inhaledAcute Toxicity (Inhalation), Category 4[1][2]
Causes skin irritationSkin Corrosion/Irritation, Category 2[2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[2][3]

Personal Protective Equipment (PPE)

Prior to handling 4-Chloro-3-thiophen-2-yl-1H-pyrazole in any form (pure substance, solutions, or as waste), all personnel must be equipped with the following PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dust generation is possible, a respirator may be necessary.

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions. The disposal of 4-Chloro-3-thiophen-2-yl-1H-pyrazole must follow these guidelines:

  • Waste Stream: This compound should be disposed of as halogenated organic waste .

  • Container Selection: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top cap.

  • Incompatible Wastes: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizing agents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-3-thiophen-2-yl-1H-pyrazole," and an approximate concentration if in solution.

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid 4-Chloro-3-thiophen-2-yl-1H-pyrazole Halogenated_Solid_Container Labeled Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid_Container Liquid_Waste Solutions containing 4-Chloro-3-thiophen-2-yl-1H-pyrazole Halogenated_Liquid_Container Labeled Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid_Container EH&S_Pickup Environmental Health & Safety Pickup Halogenated_Solid_Container->EH&S_Pickup Halogenated_Liquid_Container->EH&S_Pickup Incineration High-Temperature Incineration EH&S_Pickup->Incineration Transport caption Waste Disposal Workflow

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-thiophen-2-yl-1H-pyrazole

As a Senior Application Scientist, I recognize that handling novel or highly specialized pharmaceutical intermediates like 4-Chloro-3-thiophen-2-yl-1H-pyrazole requires moving beyond generic safety data sheets. This comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly specialized pharmaceutical intermediates like 4-Chloro-3-thiophen-2-yl-1H-pyrazole requires moving beyond generic safety data sheets. This compound is a critical halogenated heteroaromatic building block, predominantly utilized in the synthesis of C-C chemokine receptor type 1 (CCR1) antagonists for the treatment of inflammatory and immune disorders[1].

Because this compound combines an electron-rich thiophene ring, a hydrogen-bonding pyrazole moiety, and an electrophilic chlorine atom, it presents unique physicochemical behaviors. This guide provides a self-validating, mechanistic approach to its safe handling, ensuring both operator safety and experimental integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Based on the toxicological profiles of its core substructures (4-chloro-1H-pyrazole and thiophene derivatives), this compound is classified as a severe irritant and acute toxicant [2, 3].

Table 1: Quantitative Hazard Data and Mechanistic Causality

Hazard ClassGHS CodeMechanistic CausalityRequired PPE Mitigation
Acute Toxicity (Oral) H302The pyrazole ring facilitates rapid absorption across gastrointestinal mucous membranes.Strict isolation; no eating/drinking in the lab; face shield during transfer.
Skin Irritation H315The lipophilic thiophene moiety enhances dermal penetration, causing localized epidermal inflammation.Double-gloving; strictly enforce glove-compatibility protocols.
Eye Irritation H319Halogenated heteroaromatics can rapidly disrupt corneal proteins via hydrogen bonding and halogen interactions.Tight-fitting, splash-proof safety goggles (not standard safety glasses).
STOT SE (Respiratory) H335Fine crystalline particulates aerosolize easily, leading to severe mucosal inflammation in the respiratory tract.Mandatory handling within a certified Class II Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient when handling reactive intermediates, particularly when they are transitioned from a dry powder into organic solvents.

  • Respiratory Protection: All open handling must occur inside a chemical fume hood with a verified face velocity of 80–120 fpm. If a hood is unavailable (e.g., during a bulk spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory [2].

  • Eye Protection: Chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection against fine aerosolized powders.

  • Dermal Protection (The Solvent Caveat):

    • For Dry Powder: Standard nitrile gloves (minimum thickness 0.11 mm) are sufficient.

    • For Solutions: In typical synthetic workflows, this compound is often dissolved in polar aprotic solvents like Dimethylformamide (DMF) for downstream reactions [1]. Crucial Insight: DMF permeates standard nitrile gloves in less than 5 minutes. If handling this compound in DMF, you must switch to Butyl rubber or Laminate (Silver Shield) gloves. Failing to do so allows the solvent to act as a carrier, dragging the toxic halogenated pyrazole directly through the glove and into your skin.

Experimental Workflow & Handling Protocol

Heteroaromatic powders are notoriously prone to static cling. When a charged spatula approaches the powder, electrostatic repulsion can cause the compound to forcefully aerosolize, exposing the operator to inhalation risks and compromising the accuracy of the yield.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Verification: Ensure the fume hood sash is pulled down to the marked operational level. Clear the workspace of incompatible materials (strong oxidizing agents).

  • Static Mitigation: Pass an anti-static ionizer (zero-stat gun) over the weighing boat, the analytical balance pan, and your metal spatula. This neutralizes the electrostatic charge and prevents the powder from "jumping."

  • Taring & Transfer: Tare the anti-static weigh boat. Carefully transfer the 4-Chloro-3-thiophen-2-yl-1H-pyrazole using a micro-spatula.

  • Sealed Transport: If the compound must be moved to a reactor outside the weighing hood, transfer the powder into a vial, seal it with a PTFE-lined cap, and wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.

  • Solubilization: Add your reaction solvent (e.g., DMF or Dichloromethane) directly to the sealed vial via syringe, or open the vial only once it is safely inside the destination fume hood.

Workflow step1 1. Environmental Control Verify Fume Hood Velocity > 100 fpm step2 2. PPE Assembly Don Goggles & Nitrile Gloves step1->step2 step3 3. Static Mitigation Apply Ionizer to Spatula & Weigh Boat step2->step3 step4 4. Material Transfer Weigh Powder in Enclosed Balance step3->step4 step5 5. Solvent Addition Swap to Butyl Gloves if using DMF step4->step5 step6 6. Decontamination Wipe Surfaces, Segregate Halogenated Waste step5->step6

Operational workflow for the safe handling and transfer of 4-Chloro-3-thiophen-2-yl-1H-pyrazole.

Spill Response and Disposal Plan

A spill of a halogenated heteroaromatic compound requires immediate, methodical containment to prevent cross-contamination.

Dry Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: Do not sweep the dry powder. Sweeping generates hazardous aerosols. Instead, cover the spill with a universal absorbent pad or paper towels lightly moistened with a mixture of water and ethanol.

  • Collect: Use a non-sparking plastic scoop to lift the moistened material. Place it into a wide-mouth, sealable hazardous waste container [2].

  • Decontaminate: Wash the spill surface with a detergent solution, followed by a 70% ethanol wipe down.

Logistical Disposal Plan (Critical Compliance): Because this molecule contains a covalently bound chlorine atom, it must be segregated into a dedicated "Halogenated Organic Waste" stream.

  • The Causality: Halogenated waste requires specialized high-temperature incineration. If this compound is mistakenly disposed of in a non-halogenated waste carboy, standard incineration temperatures will fail to break the carbon-chlorine bond completely, leading to the atmospheric release of highly toxic, carcinogenic dioxins and furans.

References

  • US20040162282A1 - Substituted piperazines (CCR1 Antagonist Synthesis). Google Patents.
  • 4-Chloro-1H-pyrazole Safety Data Sheet. Apollo Scientific.
  • 1H-Pyrazole, 4-chloro- | CID 27524. PubChem, National Institutes of Health.
© Copyright 2026 BenchChem. All Rights Reserved.